molecular formula C8H8BrF B1322592 4-Bromo-1-ethyl-2-fluorobenzene CAS No. 627463-18-7

4-Bromo-1-ethyl-2-fluorobenzene

Cat. No.: B1322592
CAS No.: 627463-18-7
M. Wt: 203.05 g/mol
InChI Key: DRYFVMRQRVFHOH-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-2-fluorobenzene (CAS 627463-18-7) is an organic compound with the molecular formula C 8 H 8 BrF and a molecular weight of 203.05 g/mol . This compound serves as a valuable fluorinated aromatic building block in chemical synthesis and research applications. The integrated bromo and fluoro substituents on the benzene ring make it a versatile intermediate for various coupling reactions and for the construction of more complex molecular architectures, particularly in pharmaceutical and materials science research . Calculated physical properties include a density of approximately 1.423 g/cm³ and a predicted boiling point of 201.7°C at 760 mmHg . The compound should be handled with care as it is classified as an irritant . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-ethyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYFVMRQRVFHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627234
Record name 4-Bromo-1-ethyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627463-18-7
Record name 4-Bromo-1-ethyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-1-ethyl-2-fluorobenzene CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-1-ethyl-2-fluorobenzene (CAS: 627463-18-7)

Abstract

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. As a versatile synthetic building block, its unique substitution pattern—featuring bromo, fluoro, and ethyl groups—offers a strategic platform for the construction of complex molecular architectures. This document, intended for researchers, chemists, and drug development professionals, will detail the compound's physicochemical properties, explore logical synthetic pathways, analyze its chemical reactivity, discuss its applications, and provide rigorous safety and handling protocols. The insights herein are grounded in established chemical principles and supported by authoritative data to ensure scientific integrity and practical utility.

Compound Identification and Physicochemical Properties

This compound is an organic compound distinguished by its benzene core functionalized with three different substituents.[1][2] The interplay between the electron-withdrawing halogen atoms and the electron-donating ethyl group defines its chemical behavior and synthetic potential. Its key identifiers and computed properties are summarized below.

PropertyValueSource
CAS Number 627463-18-7[1][2]
IUPAC Name This compound[1]
Molecular Formula C₈H₈BrF[1][2]
Molecular Weight 203.05 g/mol [1]
SMILES CCC1=C(C=C(C=C1)Br)F[1]
InChI InChI=1S/C8H8BrF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3[1]
InChIKey DRYFVMRQRVFHOH-UHFFFAOYSA-N[1]
XLogP3 3.5[1]
Topological Polar Surface Area 0 Ų[1]

Retrosynthetic Analysis and Plausible Synthesis

The synthesis of this compound is not explicitly detailed in the provided search results, but a logical and efficient pathway can be devised based on fundamental principles of electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring are paramount in designing the reaction sequence. The fluorine atom is an ortho-, para-director, as is the ethyl group. To achieve the desired 1,2,4-substitution pattern, the most rational approach involves the bromination of a commercially available precursor, 1-ethyl-2-fluorobenzene.

Proposed Synthetic Workflow:

The fluor and ethyl groups on the precursor (1-ethyl-2-fluorobenzene) will direct the incoming electrophile (Br⁺). The para-position relative to the fluorine atom is the most sterically accessible and electronically favorable site for substitution, leading to the desired product.

G cluster_0 Step 1: Electrophilic Aromatic Substitution cluster_1 Step 2: Purification Precursor 1-Ethyl-2-fluorobenzene (Starting Material) Product This compound (Target Compound) Precursor->Product Bromination Reagents Br₂ / FeBr₃ (Bromine / Lewis Acid Catalyst) Reagents->Product Crude Crude Reaction Mixture Product->Crude Workup Purification Distillation or Column Chromatography Crude->Purification Final Purified Product (>98% Purity) Purification->Final

Caption: Proposed synthesis workflow for this compound.

Causality in Experimental Design:

  • Choice of Catalyst: A Lewis acid catalyst such as iron(III) bromide (FeBr₃) is essential.[3] It polarizes the Br-Br bond in molecular bromine (Br₂), generating a potent electrophile (Br⁺) required to overcome the activation energy of aromatic substitution.

  • Reaction Control: The temperature must be carefully controlled to prevent over-bromination and the formation of isomeric impurities. The reaction is typically performed at or below room temperature.

  • Purification Strategy: The final product's purity is critical for subsequent applications. Distillation is suitable if boiling points of isomers are sufficiently different, while column chromatography offers more precise separation based on polarity.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its functional groups. The carbon-bromine bond is the primary site for transformations, serving as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Key Reaction Pathways:

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura): The C-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions.[3][4] Reacting it with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the precise installation of new alkyl, aryl, or vinyl groups at the C4 position. This is a cornerstone of modern drug discovery for building molecular complexity.

  • Grignard Reagent Formation: Treatment with magnesium metal can convert the aryl bromide into a Grignard reagent (4-ethyl-2-fluorophenylmagnesium bromide).[3] This powerful nucleophile can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds.

  • Benzyne Formation: The ortho-disposition of the bromo and fluoro groups allows for the generation of a highly reactive benzyne intermediate upon treatment with a strong base or certain metals like lithium amalgam.[5] This intermediate can be trapped by dienes in a Diels-Alder reaction to rapidly construct polycyclic aromatic systems.[5]

G A This compound B Suzuki Coupling (Pd catalyst, Base, R-B(OH)₂) A->B C Grignard Formation (Mg, THF) A->C D Benzyne Formation (Li/Hg or Strong Base) A->D P1 Coupled Biaryl/Alkyl Product B->P1 New C-C Bond P2 Grignard Reagent C->P2 Nucleophilic Intermediate P3 Diels-Alder Adducts D->P3 [4+2] Cycloaddition

Caption: Key reaction pathways utilizing this compound.

Applications in Research and Drug Development

Halogenated aromatic compounds are privileged structures in medicinal chemistry and materials science.

  • Pharmaceutical Intermediates: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[6] This compound serves as a precursor for synthesizing more complex molecules where the 4-ethyl-2-fluorophenyl moiety is a key pharmacophore. Halogenated benzoates, a related class of compounds, have shown potential as antimicrobial and anticancer agents.[7]

  • Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on fluorinated and brominated intermediates to create compounds with high efficacy and appropriate environmental persistence.[3][8]

  • Materials Science: The rigid, well-defined structure of this molecule makes it a candidate for developing novel polymers and functional materials. Research on related compounds has demonstrated their use in creating molecular switches, where the orientation of the ethyl group can be controlled by an electrical current, suggesting potential applications in nanoelectronics.[9]

Safety, Handling, and Storage

As a halogenated organic compound, this compound must be handled with appropriate caution. The following information is derived from GHS classifications provided by the European Chemicals Agency (ECHA).[1]

GHS Hazard Classification:

Hazard ClassHazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Warning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinGHS07Warning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledGHS07Warning

Standard Protocol for Safe Handling:

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10] Ensure that an eyewash station and safety shower are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.[8]

    • Lab Coat: A flame-resistant lab coat is mandatory.

  • Handling Procedure:

    • Avoid direct contact with skin and eyes.[8]

    • Use non-sparking tools and prevent the buildup of electrostatic charge.[10]

    • Keep the compound away from heat, sparks, and open flames.[11]

  • In Case of Exposure:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[12]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

    • Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature. Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

References

Sources

An In-depth Technical Guide to 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-ethyl-2-fluorobenzene, a key halogenated aromatic intermediate. The document details its fundamental chemical and physical properties, with a primary focus on its molecular weight and its role in compound identification. It explores established synthetic routes, mechanisms of formation, and detailed protocols for its analytical characterization. Furthermore, this guide elucidates the compound's significance and applications within medicinal chemistry and drug development, highlighting its function as a versatile building block. Concluding with critical safety, handling, and storage protocols, this paper serves as an essential resource for laboratory professionals engaged in organic synthesis and pharmaceutical research.

Core Compound Identification and Physicochemical Properties

This compound is a substituted aromatic hydrocarbon whose utility in organic synthesis is largely dictated by its precise chemical structure and physical characteristics. Accurate identification begins with its molecular formula and weight, which are foundational for both stoichiometric calculations in synthesis and for confirmation of its identity via analytical methods like mass spectrometry.

Chemical Identity

A clear and unambiguous identification of a chemical reagent is paramount for reproducibility and safety in a research environment. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
Molecular Formula C₈H₈BrF[1]
CAS Number 627463-18-7[1]
Molecular Weight 203.05 g/mol [1]
Monoisotopic Mass 201.97934 Da[1]
Canonical SMILES CCC1=C(C=C(C=C1)Br)F[1]
InChIKey DRYFVMRQRVFHOH-UHFFFAOYSA-N[1]
Molecular Weight Analysis

The molecular weight of 203.05 g/mol is a critical parameter derived from its molecular formula, C₈H₈BrF.[1] This value is the sum of the atomic weights of all constituent atoms: eight carbons, eight hydrogens, one bromine, and one fluorine. The monoisotopic mass of 201.97934 Da, which considers the mass of the most abundant isotopes of each element, is the value most relevant for high-resolution mass spectrometry, a primary technique for structure confirmation.[1]

Physicochemical Properties

The physical state and solubility of the compound are crucial for planning reactions, including solvent selection and purification strategies.

PropertyValueNotes
Boiling Point 190-193 °C[2]
Density 1.326 g/mL[2]
XLogP3 3.5A measure of lipophilicity, indicating good solubility in organic solvents.[1]
Appearance Colorless liquid or solid[2]
Solubility Soluble in organic solvents such as benzene and ethanol.[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through electrophilic aromatic substitution, a cornerstone reaction in organic chemistry. Understanding the underlying mechanism is key to optimizing reaction conditions and minimizing the formation of isomeric impurities.

Primary Synthetic Route: Electrophilic Bromination

The most direct method for preparing the title compound is the bromination of 1-ethyl-2-fluorobenzene. The ethyl group is an ortho-, para-director and an activating group, while the fluorine atom is also an ortho-, para-director but a deactivating group. The directing effects of both substituents align to favor substitution at the C4 position (para to the fluorine and ortho to the ethyl group), leading to the desired product.

A common and effective protocol involves using a brominating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of this compound
  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethyl-2-fluorobenzene (1.0 eq) and a suitable solvent such as dichloromethane.

  • Cooling: Cool the reaction mixture to a temperature between -20°C and 0°C using an appropriate cooling bath to control the reaction's exothermicity and improve regioselectivity.[3]

  • Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeCl₃), to the mixture.[3]

  • Bromination: Add liquid bromine (1.01-1.02 eq) dropwise from the addition funnel over 30-60 minutes, maintaining the low temperature.[3] The use of a slight excess of bromine ensures complete conversion of the starting material.[3]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Causality Behind Choices:

  • Low Temperature: Performing the bromination at sub-zero temperatures is crucial.[3] It minimizes the formation of the ortho- and other isomeric byproducts by increasing the kinetic barrier for their formation relative to the thermodynamically favored para-product.

  • Lewis Acid Catalyst: The catalyst (e.g., FeCl₃) polarizes the Br-Br bond, making the bromine a much stronger electrophile (generating a "Br⁺" equivalent) required to attack the moderately activated benzene ring.[3]

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1-ethyl-2-fluorobenzene + Dichloromethane B Cool to 0°C A->B C Add FeCl3 Catalyst B->C D Dropwise addition of Bromine (Br2) C->D E Stir at 0°C (Monitor by TLC/GC) D->E F Quench with Na2S2O3 (aq) E->F G Extract & Dry F->G H Vacuum Distillation G->H I Pure Product H->I G A This compound (Building Block) B Cross-Coupling Reaction (e.g., Suzuki) A->B C New C-C Bond Formation B->C [Pd catalyst] + Boronic Acid D Complex Molecule (Drug Intermediate) C->D

Caption: Role as an intermediate in cross-coupling reactions.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. This compound is classified as harmful and requires specific precautions.

Hazard Identification

According to the Globally Harmonized System (GHS), this chemical presents the following hazards:

  • H302: Harmful if swallowed [1]* H312: Harmful in contact with skin [1]* H332: Harmful if inhaled [1] The corresponding GHS pictogram is a Warning signal (exclamation mark). [1]

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors. [4]* PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [5]* Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. [6]Use non-sparking tools, especially when transferring large quantities. [4]* Hygiene: Wash hands and any exposed skin thoroughly after handling. [7]Avoid contact with skin and eyes. [2]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [6]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. [6]

First Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell. [5]* Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. [5]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists. [7]* Ingestion: Rinse mouth with water and seek medical attention. [6]

References

  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-bromo-4-ethyl-2-fluorobenzene. Retrieved from [Link]

  • XD BIOCHEMS. (n.d.). Understanding the Applications of 1-(2-bromoethyl)-4-fluorobenzene in Chemical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethynyl-1-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • XD BIOCHEMS. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene: Widespread use of emerging compounds raises concerns. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-ethyl-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. (A) Action spectra for the this compound.... Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents. (n.d.). Process for the preparation of p-bromofluorobenzene.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-1-ethyl-2-fluorobenzene (CAS No. 627463-18-7), a key halogenated aromatic intermediate. Its unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of complex molecular architectures. This document delves into its chemical properties, spectral characteristics, reactivity, and provides field-proven insights into its application in synthetic workflows.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted benzene derivative featuring an ethyl group, a fluorine atom, and a bromine atom. These substituents impart specific reactivity and physical properties that are crucial for its role in organic synthesis. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds, a feature highly sought after in drug discovery.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 627463-18-7[2]
Molecular Formula C₈H₈BrF[2]
Molecular Weight 203.05 g/mol [2]
IUPAC Name This compound[2]
SMILES CCC1=C(C=C(C=C1)Br)F[2]
Boiling Point 201.7°C at 760 mmHg (Predicted)[1]
Density 1.423 g/cm³ (Predicted)[1]
XLogP3 3.5[2]

Spectral Characterization: A Structural Fingerprint

Definitive structural elucidation relies on a combination of spectroscopic techniques. While experimentally obtained spectra for this specific compound are not widely published, the following sections provide predicted data based on established principles and analysis of structurally similar compounds. This serves as a practical guide for researchers in confirming the identity and purity of this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The ethyl group will present as a triplet for the methyl protons and a quartet for the methylene protons, with typical coupling constants.

¹³C NMR: The carbon spectrum will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon bearing the bromine atom will be shifted upfield due to the "heavy atom effect".[3]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a bromine-containing compound.[4] The primary fragmentation pathway is likely the loss of the ethyl group to form a stable benzylic cation, followed by further fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the aromatic ring, including C-H stretching above 3000 cm⁻¹, and C=C stretching in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-F stretch is expected in the 1250-1000 cm⁻¹ region. The C-Br stretching vibration will appear at lower frequencies, typically in the 700-500 cm⁻¹ range.[5]

Synthesis and Purification

A plausible synthetic route to this compound involves the bromination of 1-ethyl-2-fluorobenzene.[6] The directing effects of the fluorine (ortho, para-directing) and the ethyl group (ortho, para-directing) would favor the formation of the desired 4-bromo isomer, although a mixture of isomers is possible.

Alternatively, a Sandmeyer reaction starting from 3-ethyl-4-fluoroaniline offers a regioselective approach.[7][8] This involves the diazotization of the aniline followed by treatment with a copper(I) bromide.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_purification Purification A 1-Ethyl-2-fluorobenzene B Bromination (e.g., Br₂, Lewis Acid) A->B Reactant C This compound B->C Product D Crude Product E Fractional Distillation or Column Chromatography D->E Input F Purified Product (>98%) E->F Output Suzuki_Coupling A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) A->C B Aryl Boronic Acid (R-B(OH)₂) B->C D 4-Aryl-1-ethyl-2-fluorobenzene C->D C-C Bond Formation

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 4-Bromo-1-ethyl-2-fluorobenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The presented synthesis is a multi-step process commencing from the readily available starting material, 1-ethyl-2-fluorobenzene. Each stage of the synthesis—electrophilic nitration, reduction of the nitro group, and the Sandmeyer reaction—is detailed with mechanistic insights, step-by-step experimental protocols, and critical process parameters. This guide is intended for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology grounded in established chemical principles.

Introduction and Strategic Overview

This compound is a substituted aromatic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The strategic placement of the bromo, ethyl, and fluoro groups on the benzene ring provides a versatile scaffold for further chemical modifications.

The synthetic pathway detailed herein has been designed for efficiency, scalability, and adherence to standard laboratory practices. The three-step sequence is as follows:

  • Nitration: Introduction of a nitro group at the C4 position of 1-ethyl-2-fluorobenzene via electrophilic aromatic substitution.

  • Reduction: Conversion of the nitro group to a primary amine, yielding 3-ethyl-4-fluoroaniline.

  • Sandmeyer Reaction: Diazotization of the aniline followed by substitution with a bromide ion to afford the final product, this compound.

This approach is predicated on the directing effects of the substituents on the benzene ring and the reliable transformations of the functional groups.

Synthesis_Pathway Start 1-Ethyl-2-fluorobenzene Intermediate1 1-Ethyl-2-fluoro-4-nitrobenzene Start->Intermediate1 Step 1: Nitration (HNO₃, H₂SO₄) Intermediate2 3-Ethyl-4-fluoroaniline Intermediate1->Intermediate2 Step 2: Reduction (e.g., Fe, NH₄Cl) Product This compound Intermediate2->Product Step 3: Sandmeyer Reaction (1. NaNO₂, HBr 2. CuBr) caption Overall synthetic workflow for this compound.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Nitration of 1-Ethyl-2-fluorobenzene

Mechanistic Rationale

The initial step involves the electrophilic aromatic substitution of 1-ethyl-2-fluorobenzene. The ethyl group is an activating, ortho, para-directing group, while the fluorine atom is a deactivating, yet also ortho, para-directing group. The nitration is expected to occur predominantly at the C4 position (para to the ethyl group and ortho to the fluorine group), as this position is sterically accessible and electronically activated by both substituents. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][2]

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ H2SO4 H₂SO₄ H2SO4->HNO3 protonation NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O Start 1-Ethyl-2-fluorobenzene SigmaComplex Sigma Complex (Resonance Stabilized) Start->SigmaComplex + NO₂⁺ Product 1-Ethyl-2-fluoro-4-nitrobenzene SigmaComplex->Product - H⁺ caption Mechanism of electrophilic nitration.

Figure 2: Mechanism of electrophilic nitration.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
1-Ethyl-2-fluorobenzene124.150.112.4 g
Concentrated Sulfuric Acid (98%)98.08-30 mL
Concentrated Nitric Acid (70%)63.010.117.0 mL
Dichloromethane (DCM)84.93-100 mL
Saturated Sodium Bicarbonate84.01-50 mL
Anhydrous Magnesium Sulfate120.37-~5 g

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 30 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 12.4 g (0.1 mol) of 1-ethyl-2-fluorobenzene to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully adding 7.0 mL of concentrated nitric acid to a separate flask containing 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise from the dropping funnel to the reaction flask over a period of 30-45 minutes. The internal temperature must be maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Extract the product with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethyl-2-fluoro-4-nitrobenzene as a yellow oil. The product can be purified further by vacuum distillation or column chromatography if necessary.

Step 2: Reduction of 1-Ethyl-2-fluoro-4-nitrobenzene

Mechanistic Rationale

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. A common and effective method is the use of a metal in acidic media, such as iron in the presence of an electrolyte like ammonium chloride.[3] The iron acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, which is protonated by the mildly acidic solution. This method is often preferred in laboratory settings due to its efficiency and cost-effectiveness.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
1-Ethyl-2-fluoro-4-nitrobenzene169.150.08 (crude)~13.5 g
Iron powder55.840.2413.4 g
Ammonium chloride53.490.421.4 g
Ethanol46.07-100 mL
Water18.02-40 mL
Ethyl acetate88.11-150 mL

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of 13.4 g (0.24 mol) of iron powder and 21.4 g (0.4 mol) of ammonium chloride in a mixture of 100 mL of ethanol and 40 mL of water.

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Dissolve the crude 1-ethyl-2-fluoro-4-nitrobenzene (~13.5 g, 0.08 mol) in 20 mL of ethanol.

  • Add the solution of the nitro compound to the refluxing iron suspension dropwise over 30 minutes.

  • Continue to heat the reaction mixture at reflux for 3-4 hours. Monitor the reaction's completion by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Wash the filter cake thoroughly with ethanol (3 x 20 mL).

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude 3-ethyl-4-fluoroaniline as a dark oil. This product is often of sufficient purity for the next step, but can be purified by vacuum distillation.

Step 3: Sandmeyer Bromination of 3-Ethyl-4-fluoroaniline

Mechanistic Rationale

The Sandmeyer reaction is a classic method for converting an aromatic amine into an aryl halide.[4][5][6] The reaction proceeds in two main stages. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically HBr in this case) at low temperatures to form a stable arenediazonium salt.[7] In the second stage, this diazonium salt is treated with a copper(I) bromide solution. The copper(I) catalyst facilitates the substitution of the diazonio group with a bromide ion, releasing nitrogen gas.[8]

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Bromide Substitution Aniline 3-Ethyl-4-fluoroaniline Diazonium Arenediazonium Salt Aniline->Diazonium NaNO₂, HBr (0-5 °C) ArylRadical Aryl Radical Diazonium->ArylRadical CuBr (- N₂) Product This compound ArylRadical->Product + Br (from CuBr₂) caption Simplified mechanism of the Sandmeyer reaction.

Figure 3: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
3-Ethyl-4-fluoroaniline139.170.07 (crude)~9.7 g
Hydrobromic Acid (48%)80.910.2832 mL
Sodium Nitrite69.000.0775.3 g
Copper(I) Bromide143.450.08412.0 g
Diethyl Ether74.12-100 mL

Procedure:

  • In a 250 mL beaker, dissolve ~9.7 g (0.07 mol) of crude 3-ethyl-4-fluoroaniline in 32 mL of 48% hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with stirring.

  • In a separate flask, dissolve 5.3 g (0.077 mol) of sodium nitrite in 15 mL of water and cool the solution to 0 °C.

  • Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper at the end of the addition. Stir for an additional 15 minutes at 0-5 °C.

  • In a separate 500 mL flask, dissolve 12.0 g (0.084 mol) of copper(I) bromide in 15 mL of 48% hydrobromic acid.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • After the initial vigorous reaction subsides, warm the mixture to room temperature and then to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (2 x 50 mL).

  • Combine the organic extracts and wash with 1 M NaOH (50 mL), followed by water (50 mL), and finally brine (50 mL).

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product, this compound, can be purified by vacuum distillation to yield a colorless liquid.

Conclusion

The synthetic pathway described in this guide provides a reliable and well-documented method for the preparation of this compound. By leveraging fundamental reactions of aromatic chemistry, this three-step process offers a logical and efficient route for obtaining this valuable intermediate. The detailed protocols and mechanistic discussions are intended to empower researchers to successfully synthesize this compound and utilize it in their ongoing research and development endeavors.

References

  • Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007). Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534-2538. DOI: 10.1055/s-2007-983784. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-Fluoro-3-phenylaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Hassan, J., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 9(58), 33791-33808. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline.
  • Quora. (2019). Why is ethylbenzene more easily nitrated than benzene?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-Bromo-1-ethyl-2-fluorobenzene, a key building block in modern medicinal chemistry and materials science. This document delineates the compound's physicochemical properties, detailed methodologies for its synthesis, and a thorough examination of its structural features through advanced spectroscopic techniques. Furthermore, it explores the reactivity of this versatile intermediate in pivotal cross-coupling reactions and discusses its applications in the development of novel therapeutic agents and functional materials. The guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the utilization of this fluorinated aromatic compound.

Introduction: The Significance of Fluorinated Aromatic Building Blocks

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science.[1][2] The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive compounds, as well as the physicochemical characteristics of advanced materials.[1][3][4] this compound (Figure 1) has emerged as a particularly valuable synthetic intermediate due to its trifunctional nature, presenting opportunities for sequential and regioselective modifications. The presence of bromine, fluorine, and an ethyl group on the benzene ring allows for a diverse range of chemical transformations, making it a versatile scaffold for the construction of complex molecular architectures.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry. The key properties are summarized in Table 1.

PropertyValueSource
Molecular Formula C₈H₈BrFPubChem[5]
Molecular Weight 203.05 g/mol PubChem[5]
CAS Number 627463-18-7PubChem[5]
IUPAC Name This compoundPubChem[5]
Appearance Solid or liquidSigma-Aldrich[6]
Purity 98%Sigma-Aldrich[6]
InChI Key AFMZYBYSTYYOFO-UHFFFAOYSA-NPubChem[7]
Boiling Point 190-193 °CChemBK[8]
Density 1.326 g/mLChemBK[8]
Solubility Soluble in organic solvents such as benzene and ethanol.ChemBK[8]

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction. Below is a plausible synthetic pathway starting from the commercially available 4-ethyl-2-fluoroaniline.

Proposed Synthetic Workflow

Synthesis_Workflow A 4-Ethyl-2-fluoroaniline B Diazonium Salt Intermediate A->B  NaNO₂, HBr    0-5 °C   C This compound B->C  CuBr  

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for similar transformations and may require optimization.

Step 1: Diazotization of 4-Ethyl-2-fluoroaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-ethyl-2-fluoroaniline (1.0 eq).

  • Add a 48% aqueous solution of hydrobromic acid (HBr) (3.0 eq) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Structural Analysis and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts, and the C-F coupling constants will be observable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000Aromatic C-H stretch
2975-2850Aliphatic C-H stretch (ethyl group)
1600-1450Aromatic C=C ring stretch
1250-1150C-F stretch
700-500C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Chemical Reactivity and Synthetic Applications

This compound is a versatile substrate for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The bromine atom serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. This reaction is widely used to form C-C bonds. This compound can be coupled with various boronic acids or esters to introduce a wide range of substituents at the 4-position.

Suzuki_Coupling reactant This compound product 4-R-1-ethyl-2-fluorobenzene reactant->product  Pd catalyst, Base   boronic_acid R-B(OH)₂ boronic_acid->product Buchwald_Hartwig reactant This compound product 4-(R¹R²N)-1-ethyl-2-fluorobenzene reactant->product  Pd catalyst, Base, Ligand   amine R¹R²NH amine->product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it an attractive starting material for the synthesis of novel compounds with potential applications in both medicinal chemistry and materials science.

Medicinal Chemistry

The introduction of the 1-ethyl-2-fluorophenyl moiety can significantly impact the biological activity and pharmacokinetic properties of drug candidates. [5]Halogenated benzoic acid derivatives, which can be synthesized from this building block, have shown a range of medicinal activities, including antimicrobial and anticancer properties. [9]

Materials Science

Fluorinated aromatic compounds are of great interest in materials science due to their unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. [1][3]These properties make them suitable for applications in high-performance polymers, liquid crystals, and organic electronics. [1][3]While specific applications of this compound in materials are not extensively documented, its structural motifs are found in molecules investigated for their potential as molecular switches. [10]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. [5]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its physicochemical properties, synthetic methodologies, structural analysis, and reactivity, offering a valuable resource for researchers in the field.

References

  • The Growing Significance of Fluorinated Aromatic Compounds in M
  • Fluorinated Aromatic Compounds - ResearchGate. (URL: [Link])

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH. (URL: [Link])

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. (URL: [Link])

  • This compound | C8H8BrF | CID 22641057 - PubChem. (URL: [Link])

  • 4-Bromo-2-ethyl-1-fluorobenzene | C8H8BrF | CID 22641025 - PubChem. (URL: [Link])

  • Modern synthetic methods for fluorine-substituted target molecules - PubMed. (URL: [Link])

  • 1-Bromo-4-ethyl-2-fluorobenzene | C8H8BrF | CID 66570675 - PubChem. (URL: [Link])

  • Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs - Benchchem. (URL: not available)
  • This compound | 627463-18-7 | C8H8BrF | Appchem. (URL: [Link])

  • Figure 2. (A) Action spectra for the this compound... - ResearchGate. (URL: [Link])

  • 1-bromo-4-ethyl-2-fluorobenzene - ChemBK. (URL: [Link])

  • 4-Bromo-1-ethyl-2-methylbenzene | C9H11Br | CID 54346167 - PubChem. (URL: [Link])

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (URL: [Link])

  • sperctroscopic, electronic structure and homo lumo analsis of 4-bromo-2-fluoro-1-nitrobenzene - ResearchGate. (URL: [Link])

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. (URL: [Link])

  • In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate - SciSpace. (URL: [Link])

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Spectroscopic Characterization of 4-Bromo-1-ethyl-2-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Bromo-1-ethyl-2-fluorobenzene, a key intermediate in pharmaceutical and materials science research. The unique substitution pattern of this halogenated aromatic compound presents a distinct spectroscopic fingerprint. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both predictive data and field-proven insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound (C₈H₈BrF) possesses a molecular weight of approximately 203.05 g/mol .[1] The strategic placement of the bromo, ethyl, and fluoro substituents on the benzene ring dictates its electronic environment and, consequently, its interaction with various spectroscopic probes. Understanding these interactions is paramount for unambiguous identification and quality control in synthetic applications.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy of this compound is characterized by distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the fluorine and bromine atoms, coupled with the electron-donating effect of the ethyl group, results in a well-resolved spectrum.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-37.25 - 7.35ddJ(H3-H5) ≈ 2.5, J(H3-F) ≈ 4.5
H-57.10 - 7.20dddJ(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5, J(H5-F) ≈ 8.5
H-66.95 - 7.05tJ(H6-H5) ≈ 8.5, J(H6-F) ≈ 8.5
-CH₂-2.60 - 2.70qJ(CH₂-CH₃) ≈ 7.6
-CH₃1.15 - 1.25tJ(CH₃-CH₂) ≈ 7.6

Causality Behind Predictions:

  • Aromatic Region: The fluorine atom exhibits strong through-space and through-bond coupling with neighboring protons. The proton ortho to the fluorine (H-3) will appear as a doublet of doublets due to coupling with the meta proton (H-5) and the fluorine atom. The proton at the 6-position, also ortho to the fluorine, will show a triplet-like pattern due to similar coupling constants with the adjacent proton (H-5) and the fluorine. The proton para to the fluorine (H-5) will be a doublet of doublet of doublets, coupling to H-3, H-6, and the fluorine atom.

  • Aliphatic Region: The ethyl group will present as a classical quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of their mutual spin-spin coupling.

Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: 3.0 seconds.

    • Spectral Width: 0 to 12 ppm.

  • Data Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the resulting spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached substituents, particularly the fluorine atom, which also introduces C-F coupling.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)
C-1 (C-Et)125 - 130d, J ≈ 3-5
C-2 (C-F)158 - 162d, J ≈ 240-250
C-3115 - 120d, J ≈ 20-25
C-4 (C-Br)118 - 122d, J ≈ 5-7
C-5130 - 135d, J ≈ 3-5
C-6112 - 117d, J ≈ 20-25
-CH₂-22 - 26s
-CH₃13 - 16s

Expert Insights:

  • The carbon directly attached to the fluorine atom (C-2) will exhibit the largest downfield shift and a significant one-bond C-F coupling constant.

  • The carbons ortho and para to the fluorine (C-1, C-3, and C-6) will show smaller, two- and three-bond C-F couplings.

  • The carbon bearing the bromine atom (C-4) will have its chemical shift influenced by both the bromine and its position relative to the other substituents.

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (zgpg30).

    • Number of Scans: 512 to 1024 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 2.0 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply a line broadening of 1.0 Hz, Fourier transform, and perform phase and baseline corrections.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is expected to be dominated by aromatic C-H and C=C stretching vibrations, aliphatic C-H stretching, and the characteristic C-F and C-Br stretching vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium
2975 - 2850Aliphatic C-H StretchMedium-Strong
1600 - 1450Aromatic C=C StretchStrong
1270 - 1200C-F StretchStrong
600 - 500C-Br StretchMedium-Strong

Trustworthiness of Protocol:

The following protocol ensures reproducible and high-quality IR spectra.

Experimental Protocol for IR Spectroscopy (ATR)
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans co-added.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired prior to the sample spectrum.

  • Data Analysis: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[2]

Predicted Mass Spectrum Fragmentation
m/zIonComments
202/204[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
187/189[M - CH₃]⁺Loss of a methyl radical.
173/175[M - C₂H₅]⁺Loss of an ethyl radical, a common fragmentation for ethylbenzenes.
123[M - Br]⁺Loss of a bromine radical.
94[M - Br - C₂H₅]⁺Subsequent loss of an ethyl radical after bromine loss.

Authoritative Grounding: The fragmentation of aromatic halogenated compounds often involves the loss of the halogen atom, which is a key degradation path.[2] The cleavage of the bond beta to the aromatic ring is also a predominant fragmentation pathway.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Introduction: Dilute the sample in a suitable solvent (e.g., dichloromethane) and inject it into the GC.

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with the theoretical distribution.

Visualization of Key Data

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Pathway

M [C₈H₈BrF]⁺˙ m/z 202/204 M_minus_CH3 [C₇H₅BrF]⁺ m/z 187/189 M->M_minus_CH3 - •CH₃ M_minus_C2H5 [C₆H₄BrF]⁺ m/z 173/175 M->M_minus_C2H5 - •C₂H₅ M_minus_Br [C₈H₈F]⁺ m/z 123 M->M_minus_Br - •Br

Caption: Primary fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide, including predicted NMR chemical shifts and coupling constants, key IR absorption bands, and expected mass spectral fragmentation patterns, provide a robust framework for the characterization of this compound. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in analytical results. This comprehensive guide will aid researchers in the confident identification and quality assessment of this important chemical entity.

References

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

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4-Bromo-1-ethyl-2-fluorobenzene reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1-ethyl-2-fluorobenzene

Abstract

This compound is a versatile trifunctional aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—an activating ethyl group, a deactivating but ortho-, para-directing fluorine atom, and a reactive bromine atom—provides a rich and selective reactivity profile. This guide offers a comprehensive exploration of its core reactions, including palladium-catalyzed cross-coupling, formation of organometallic intermediates, and electrophilic aromatic substitution. By elucidating the mechanistic principles and providing field-tested protocols, this document serves as a practical resource for chemists aiming to leverage this compound in complex molecular synthesis.

Molecular Structure and Physicochemical Properties

This compound (C₈H₈BrF) is a substituted benzene derivative featuring three distinct functional groups that dictate its chemical behavior.[1][2] The interplay between the electronic and steric effects of these substituents allows for highly selective transformations, making it a valuable intermediate in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈BrFPubChem[1]
Molecular Weight 203.05 g/mol PubChem[1]
CAS Number 627463-18-7PubChem[1]
Appearance LiquidSigma-Aldrich
Boiling Point 190-193 °CChemBK[3]
Density 1.326 g/mLChemBK[3]
SMILES CCC1=C(C=C(C=C1)Br)FPubChem[1]
InChIKey DRYFVMRQRVFHOH-UHFFFAOYSA-NPubChem[1]

The bromine atom serves as the primary reactive site for a host of transformations, most notably metal-catalyzed cross-coupling and lithium-halogen exchange. The fluorine atom, due to the high strength of the C-F bond, is typically unreactive in these processes, offering a stable position for substitution that can enhance the metabolic stability or binding affinity of target molecules.[4][5] The ethyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[6][7]

Core Reactivity Profile

The reactivity of this compound is dominated by transformations at the carbon-bromine (C-Br) bond, which is significantly weaker and more susceptible to oxidative addition by transition metals than the robust carbon-fluorine (C-F) bond.[4]

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful and widely used application of this compound, enabling the selective formation of new carbon-carbon and carbon-nitrogen bonds at the C4 position.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[5] The reaction demonstrates excellent chemoselectivity, with the palladium catalyst preferentially undergoing oxidative addition into the weaker C-Br bond, leaving the C-F bond intact.[4]

Causality of Experimental Design: The catalytic cycle begins with the oxidative addition of the active Pd(0) catalyst to the C-Br bond, the rate-determining step for many aryl halides.[4] This is followed by transmetalation with a boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos are often employed to accelerate both the oxidative addition and reductive elimination steps.[4]

Suzuki_Miyaura_Cycle Ar-Br This compound Ox_Add Oxidative Addition Ar-Br->Ox_Add Pd(0)L2 Pd(0)L₂ Pd(0)L2->Ox_Add Ar-Pd(II)-Br Ar-Pd(II)(L)₂-Br Ox_Add->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L)₂-R' Transmetalation->Ar-Pd(II)-R Base_Waste X-B(OH)₂ Transmetalation->Base_Waste Red_Elim Reductive Elimination Ar-Pd(II)-R->Red_Elim Red_Elim->Pd(0)L2 Ar-R Coupled Product Red_Elim->Ar-R Boronic_Acid R'-B(OH)₂ + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established methodologies for similar aryl bromides.[4][5]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Evacuate and backfill the flask with argon three times. Under a positive pressure of argon, add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), and a suitable ligand, such as SPhos (0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, crucial for synthesizing aryl amines found in many pharmaceuticals.[8] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a base and a phosphine ligand.[8][9]

Causality of Experimental Design: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of Pd(0) to the C-Br bond. The amine then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOtBu) is essential for deprotonating the coordinated amine to form a palladium-amido complex.[10] The final, often rate-limiting, step is the reductive elimination of the C-N bond, which regenerates the Pd(0) catalyst. The choice of a sterically hindered, electron-rich phosphine ligand is critical to promote efficient reductive elimination.[8]

Buchwald_Hartwig_Cycle Ar-Br This compound Ox_Add Oxidative Addition Ar-Br->Ox_Add Pd(0)L2 Pd(0)L₂ Pd(0)L2->Ox_Add Ar-Pd(II)-Br Ar-Pd(II)(L)₂-Br Ox_Add->Ar-Pd(II)-Br Amine_Coord Amine Coordination & Deprotonation Ar-Pd(II)-Br->Amine_Coord Ar-Pd(II)-NR2 Ar-Pd(II)(L)₂-NR'R'' Amine_Coord->Ar-Pd(II)-NR2 Base_H [Base-H]⁺ X⁻ Amine_Coord->Base_H Red_Elim Reductive Elimination Ar-Pd(II)-NR2->Red_Elim Red_Elim->Pd(0)L2 Ar-NR2 Coupled Product Red_Elim->Ar-NR2 Amine R'R''NH + Base Amine->Amine_Coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination with a Generic Amine

This representative protocol is based on standard conditions for the amination of aryl bromides.[8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.) to a dry Schlenk tube.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., XPhos, 2-5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Formation of Organometallic Intermediates

The C-Br bond can be selectively converted into a nucleophilic carbon center through the formation of Grignard or organolithium reagents.

Reaction with magnesium metal selectively forms the Grignard reagent at the C-Br position. The C-F bond is unreactive under these conditions.[11][12] This intermediate is a powerful carbon nucleophile that readily reacts with a variety of electrophiles.

Causality of Experimental Design: The reaction requires strictly anhydrous conditions, as Grignard reagents are highly basic and react readily with protic sources, including water.[13] The magnesium surface often requires activation to remove the passivating oxide layer; common activators include iodine or 1,2-dibromoethane.[13] The reaction is an equilibrium on the magnesium surface, and slow addition of the aryl halide helps control the exothermic reaction and minimize side reactions like Wurtz coupling.[13]

Grignard_Formation cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Reaction with Electrophile Ar-Br This compound Ar-MgBr Ar-MgBr Ar-Br->Ar-MgBr Insertion Mg Mg(0) Mg->Ar-MgBr THF Anhydrous THF Ar-MgBr_2 Ar-MgBr Intermediate Adduct Ar-MgBr_2->Intermediate Electrophile E.g., CO₂ Electrophile->Intermediate Product Ar-COOH Intermediate->Product Protonation Workup H₃O⁺ Workup

Caption: Workflow for Grignard reagent formation and subsequent carboxylation.

Protocol 3: Grignard Reagent Formation and Trapping with CO₂

This protocol is based on general procedures for preparing aryl Grignard reagents.[13][14]

  • Preparation: Rigorously dry all glassware. Place magnesium turnings (1.5 eq.) in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

  • Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add a small portion of the solution to the magnesium. Initiation is indicated by a color change and gentle reflux. Once started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir for an additional 1-2 hours to ensure full conversion. The resulting Grignard reagent should be used immediately.

  • Quenching: Cool the solution and pour it over crushed dry ice (solid CO₂). Allow it to warm to room temperature.

  • Workup: Quench the reaction by carefully adding aqueous HCl or NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and purify.

At low temperatures (typically -78 °C), treatment with an alkyllithium reagent like n-butyllithium (n-BuLi) results in a rapid and clean lithium-halogen exchange at the C-Br position.[15] This provides an alternative route to a potent aryl nucleophile.

Causality of Experimental Design: The reaction is performed at low temperature to prevent side reactions, such as elimination or reaction with the solvent (THF). The lithium-halogen exchange is generally much faster than competing reactions like directed ortho-lithiation adjacent to the fluorine atom.[15] The resulting aryllithium species is highly reactive and must be generated and used in situ under an inert atmosphere.

Protocol 4: Lithiation and Trapping with an Electrophile (DMF)

This protocol is adapted from a procedure for the lithiation of a similar substrate.[15]

  • Reaction Setup: To a flame-dried Schlenk flask under argon, add a solution of this compound (1.0 eq.) in anhydrous THF (0.1-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Quenching: Add the electrophile, for example, anhydrous N,N-dimethylformamide (DMF, 1.5 eq.), dropwise to the aryllithium solution at -78 °C.

  • Warming & Workup: Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature. Quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Purification: Extract the product with an organic solvent, wash with water and brine, dry the organic layer, and purify by standard methods.

Electrophilic Aromatic Substitution (EAS)

While reactions at the C-Br bond are more common, the aromatic ring itself can undergo electrophilic substitution. The regiochemical outcome is determined by the combined directing effects of the three substituents.[6][16]

  • -CH₂CH₃ (Ethyl): An activating group that directs incoming electrophiles to the ortho and para positions (C2 and C6) via inductive and hyperconjugative electron donation.[6][7]

  • -F (Fluoro): A deactivating group due to its strong inductive electron withdrawal (-I effect). However, it is an ortho, para-director because of electron donation from its lone pairs via resonance (+M effect).[16][17]

  • -Br (Bromo): Similar to fluorine, bromine is deactivating (inductive withdrawal) but ortho, para-directing (resonance donation).[16]

Predicted Regioselectivity: The positions ortho to the ethyl group (C2 and C6) and ortho to the fluorine (C1 and C3) and bromine (C3 and C5) are the most likely sites of attack.

  • Position C3: This position is ortho to both the bromine and the fluorine, and meta to the ethyl group.

  • Position C5: This position is ortho to the bromine and meta to both the fluorine and ethyl groups.

  • Position C1: This position is occupied by the ethyl group.

  • Position C6: This position is ortho to the ethyl group but is sterically hindered by it.

Considering the combined effects, the most electronically activated and accessible positions for an incoming electrophile (E⁺) are C3 and C5 . The activating effect of the ethyl group is directed away from these positions, but the directing effects of the halogens converge on them. Steric hindrance from the ethyl group would likely disfavor substitution at C6.

Caption: Analysis of directing effects for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer intermediate.[18][19] this compound lacks such strong activation. The ethyl group is electron-donating, which further disfavors the reaction. Therefore, both the C-F and C-Br bonds are generally considered inert to SₙAr under standard thermal conditions.[18][20] While modern methods like organic photoredox catalysis can enable SₙAr on unactivated fluoroarenes, these are specialized conditions and not part of the compound's core reactivity profile.[20]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water).[1]

Conclusion

The reactivity of this compound is primarily centered on the versatile carbon-bromine bond. This functionality provides reliable and selective access to a wide array of transformations, including palladium-catalyzed Suzuki and Buchwald-Hartwig couplings, as well as the formation of Grignard and organolithium reagents. The presence of the inert C-F bond and the directing influence of the ethyl group add further layers of synthetic utility, allowing for its strategic incorporation into complex molecules. A thorough understanding of the interplay between its functional groups is key to successfully employing this valuable building block in research and development.

References

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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction. BenchChem.
  • BenchChem. (2025). Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromati. BenchChem.
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  • Dykstra, K. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Retrieved from [Link]

  • University of Evansville. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • ChemBK. (2024). 1-bromo-4-ethyl-2-fluorobenzene - Introduction. ChemBK. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
  • Grych, M. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. Retrieved from [Link]

  • Soderberg, T. (2022). 16.6 Nucleophilic Aromatic Substitution. OpenStax. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • Chegg. (2022). Solved 7. The formation of a Grignard reagent from | Chegg.com. Chegg. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. Retrieved from [Link]

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  • Vaddepalli, S. et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]

  • Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes. Save My Exams. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

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  • Chegg. (2015). 1) This experiment involves the formation of a Grignard reagent from 1 -bromo-4 - Chegg. Chegg. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety protocols and handling considerations for 4-Bromo-1-ethyl-2-fluorobenzene, a halogenated aromatic compound increasingly utilized as a building block in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. Due to its specific combination of functional groups, this reagent presents a unique set of handling requirements that necessitate a thorough understanding of its toxicological profile, reactivity, and appropriate containment strategies. This document synthesizes available data to offer a comprehensive resource for laboratory personnel.

Compound Profile and Hazard Identification

This compound is a substituted aromatic compound with the chemical formula C₈H₈BrF and a molecular weight of 203.05 g/mol .[1][2][3] Its structure, featuring a bromine atom, a fluorine atom, and an ethyl group on a benzene ring, makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical and Identification Data

PropertyValueSource
CAS Number 627463-18-7[1][4][5]
Molecular Formula C₈H₈BrF[1][4]
Molecular Weight 203.05 g/mol [1][2][3]
Physical State Liquid or solid[3]
Boiling Point 190-193 °C[3]
Density 1.326 g/mL[3]
Solubility Soluble in organic solvents such as benzene and ethanol.[3]

The primary hazard associated with this compound, as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is its acute toxicity.[1] It is categorized as Acute Toxicity, Category 4 , and is harmful if swallowed, in contact with skin, or if inhaled.[1]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Acute toxicity, dermal4H312: Harmful in contact with skin
Acute toxicity, inhalation4H332: Harmful if inhaled

Source: European Chemicals Agency (ECHA)[1]

The "Warning" signal word is associated with these classifications.[1] While comprehensive toxicological data for this specific compound is not extensively published, the hazards of structurally similar halogenated aromatic compounds suggest that it may also cause skin, eye, and respiratory irritation.[6][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and appropriate PPE, is essential for the safe handling of this compound.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and use in reactions, should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[6] The fume hood provides a controlled environment that draws vapors and aerosols away from the user.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at all times.[6] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[6] Gloves should be inspected for any signs of degradation or perforation before use and disposed of after handling the compound.

  • Skin and Body Protection: A laboratory coat must be worn to protect against accidental spills.[6]

  • Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and ensure the stability of the compound.

Handling
  • Avoid all personal contact with the substance, including inhalation of vapors or mists.

  • Use this compound only in a well-ventilated area, preferably a chemical fume hood.[6]

  • Take precautionary measures against static discharge.

  • Do not eat, drink, or smoke in areas where this chemical is handled.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5] It should be stored away from incompatible materials such as strong oxidizing agents.[3][6][7]

Emergency Procedures: A Step-by-Step Response

In the event of an accidental exposure or spill, a prompt and informed response is crucial.

First Aid Measures
  • Inhalation: If inhaled, move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush them with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Spill Response

For a small spill:

  • Ensure the area is well-ventilated and wear appropriate PPE.[6]

  • Absorb the spilled material with an inert absorbent material such as vermiculite, sand, or commercially available sorbent pads.[6]

  • Collect the absorbed material and any contaminated debris into a designated, labeled waste container for hazardous materials.[6]

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.[6]

Disposal Considerations

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[6] Dispose of this waste in accordance with local, state, and federal regulations. Waste containers should be clearly labeled as "Hazardous Waste: Halogenated Organic Waste" and include this compound as a component.[6]

Reactivity and Chemical Stability

Halogenated aromatic compounds can undergo a variety of chemical reactions. While specific reactivity data for this compound is limited, it is important to consider its potential for reaction with strong oxidizing agents, strong acids, and strong bases.[7] Halogenation of aromatic compounds is a common electrophilic aromatic substitution reaction, often catalyzed by a Lewis acid.[9][10] It is crucial to carefully consider the reaction conditions and potential side products when using this compound in synthesis.

Visualizing the Safety Workflow

To ensure a clear understanding of the necessary safety precautions, the following workflow diagram illustrates the key steps for handling this compound.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_risk->prep_ppe prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood handle_weigh Weighing and Transferring (Inside Fume Hood) prep_fumehood->handle_weigh handle_reaction Use in Reaction (Inside Fume Hood) handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon emergency_spill Spill Containment and Cleanup handle_reaction->emergency_spill emergency_exposure First Aid for Exposure (Inhalation, Skin/Eye Contact, Ingestion) handle_reaction->emergency_exposure cleanup_waste Segregate Halogenated Organic Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste in Labeled Containers cleanup_waste->cleanup_dispose emergency_report Report Incident to Supervisor emergency_spill->emergency_report emergency_exposure->emergency_report

Sources

An In-depth Technical Guide to the Safe Handling and Use of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Chemist's Perspective on 4-Bromo-1-ethyl-2-fluorobenzene

This compound is a substituted aromatic hydrocarbon that serves as a valuable intermediate in various organic synthesis pathways.[1] Its utility in the synthesis of pharmaceuticals, pesticides, and other complex organic compounds makes it a common reagent in both academic and industrial research laboratories.[1] The presence of bromo, ethyl, and fluoro substituents on the benzene ring provides multiple reaction sites, allowing for diverse chemical transformations. However, the same reactivity and chemical nature that make it useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide a deeper, field-tested understanding of why specific precautions are necessary. As scientists, our primary responsibility is to ensure a safe operating environment, which begins with a comprehensive risk assessment of every chemical we handle. This document serves as a cornerstone for that assessment.

Chemical and Physical Identity

A precise understanding of a compound's physical properties is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions, from storage to reaction work-up.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 627463-18-7PubChem[2]
Molecular Formula C₈H₈BrFPubChem[2]
Molecular Weight 203.05 g/mol PubChem[2]
Appearance Colorless liquid or solidChemBK[1]
Boiling Point 190-193 °CChemBK[1]
Density 1.326 g/mLChemBK[1]
Solubility Soluble in organic solvents like benzene and ethanol.ChemBK[1]

The relatively high boiling point suggests the compound is not highly volatile at room temperature, but its density, being greater than water, means it will sink in aqueous mixtures, which is an important consideration for quenching reactions and waste disposal.

Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. This compound is classified as acutely toxic, a designation that demands respect and careful handling.

GHS Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2]

  • Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[2]

  • Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[2]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[3]

Signal Word: Warning [2]

The "Warning" signal word indicates a moderate level of hazard. The primary concern with this compound is acute toxicity through all major routes of exposure: ingestion, skin contact, and inhalation. This profile is common for halogenated organic compounds, where the molecule can interfere with key biological processes upon absorption.

Exposure Control and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) must govern all handling procedures. The causality is simple: to prevent the harmful effects identified in the GHS classification, we must create effective barriers between the chemical and the researcher.

Engineering Controls:

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood. This is the primary engineering control to mitigate inhalation risks.[3][4]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately if contamination is suspected. The rationale is to prevent dermal absorption, a significant route of exposure for this compound.[1][3]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[1]

  • Skin and Body Protection: A lab coat must be worn and kept buttoned. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron is recommended.[4]

The following workflow diagram illustrates the mandatory steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Transfer Chemical Inside Fume Hood prep2->handle1 handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Waste in Designated Hazardous Waste Container clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: A standard workflow for the safe handling of this compound.

First-Aid Measures: A Protocol for Emergency Response

In the event of an accidental exposure, a rapid and correct response is critical to minimizing harm. The following protocols are based on standard chemical safety procedures and should be followed while seeking immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5] The priority is to remove the individual from the contaminated atmosphere to prevent further absorption.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation occurs or persists.[3][6] Prompt decontamination is crucial to limit the dermal absorption of the harmful substance.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[5][6]

The following decision tree provides a visual guide for responding to an exposure event.

start Exposure Event Occurs route What is the route of exposure? start->route inhale Inhalation route->inhale Inhaled skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingest Ingestion route->ingest Swallowed action_inhale Move to Fresh Air Administer O₂ if needed inhale->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water skin->action_skin action_eye Flush with Water for 15 min Remove Contact Lenses eye->action_eye action_ingest Rinse Mouth DO NOT Induce Vomiting ingest->action_ingest end Seek Immediate Medical Attention action_inhale->end action_skin->end action_eye->end action_ingest->end

Caption: A decision-making flowchart for first-aid response after an exposure event.

Stability, Storage, and Disposal

Stability and Reactivity: The compound is stable under normal laboratory conditions.[6] However, it should be kept away from strong oxidizing agents, as these can initiate vigorous or exothermic reactions.[1] It is also crucial to avoid excessive heat and open flames.[1][3]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] The storage area should be designated for toxic or hazardous materials, away from incompatible substances.

Disposal: Chemical waste must be handled with the utmost care. Dispose of this compound and its containers through a licensed and approved waste disposal plant.[4] Do not dispose of it down the drain or into the environment. All local, state, and federal regulations for hazardous waste disposal must be strictly followed.

Conclusion

This compound is a potent chemical tool for the synthetic chemist. Its hazardous properties, specifically its acute toxicity, are not a barrier to its use but a call for meticulous and informed safety practices. By understanding the causality behind the safety protocols—from the necessity of a fume hood to mitigate inhalation risks to the imperative of immediate decontamination after skin contact—researchers can confidently and safely harness the synthetic potential of this compound. Adherence to the guidelines presented in this document is a cornerstone of responsible scientific practice.

References

  • Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 4-Bromo-2-ethyl-1-fluorobenzene Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 1-bromo-4-ethyl-2-fluorobenzene Source: ChemBK URL: [Link]

  • Title: 1-Bromo-4-ethyl-2-fluorobenzene Source: PubChem, National Institutes of Health URL: [Link]

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A Technical Guide to 4-Bromo-1-ethyl-2-fluorobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive technical overview of 4-Bromo-1-ethyl-2-fluorobenzene, a versatile building block with growing importance in the fields of medicinal chemistry, agrochemicals, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering critical information on its commercial availability, physicochemical properties, safety and handling, and applications, supported by cited literature and practical insights.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in drug discovery and materials science for modulating a compound's physicochemical and biological properties.[1][2] The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates like this compound highly valuable. This guide will delve into the specifics of this compound, clarifying the nuances between its commercially available isomers and providing a practical framework for its procurement and application.

Isomeric Forms and Commercial Availability

This compound is commercially available primarily as two distinct isomers, each with a unique CAS number. It is crucial for researchers to distinguish between these isomers as their substitution patterns can lead to different reactivity and ultimately, different final products.

  • Isomer 1: this compound (CAS Number: 627463-18-7)[3][4][5][6]

  • Isomer 2: 1-Bromo-4-ethyl-2-fluorobenzene (CAS Number: 928304-44-3)[7][8][9][10][11]

Below is a summary of representative commercial suppliers for these isomers. Purity levels and available packaging sizes are subject to change and should be confirmed with the respective suppliers.

CAS NumberIsomer NameRepresentative SuppliersTypical PurityStandard Packaging Sizes
627463-18-7 This compoundApplichem[3], BLD Pharm[4], Sagechem[5], Echemi[6]≥97%1g, 5g, 25g, 100g
928304-44-3 1-Bromo-4-ethyl-2-fluorobenzeneSigma-Aldrich[7][8], BLD Pharm, Chemenu[10], Guidechem[11]≥95%100mg, 250mg, 1g, 5g

Note: This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to contact suppliers directly for the most current data and to request certificates of analysis.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and analysis.

PropertyValue (Isomer dependent)Source
Molecular Formula C₈H₈BrF[3][7]
Molecular Weight 203.05 g/mol [3][7]
Appearance Colorless to light yellow liquid or solid[9]
Boiling Point 190-193 °C (for CAS 928304-44-3)[9]
Melting Point -21 °C (for CAS 928304-44-3)[9]
Density ~1.423 g/mL[6]
Solubility Soluble in common organic solvents such as benzene and ethanol.[9]
Spectroscopic Data

While specific spectra should be obtained from the supplier for the purchased lot, general spectroscopic characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and aromatic protons, with coupling patterns influenced by the positions of the bromine and fluorine atoms.[12][13][14]

  • ¹³C NMR: The carbon NMR will display distinct signals for the eight carbon atoms, with the carbon attached to fluorine showing a characteristic large coupling constant.

  • GC-MS: Gas chromatography-mass spectrometry is a suitable method for assessing purity and confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).[15][16]

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • GHS Pictograms: GHS07 (Harmful)

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[17]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[17]

Handling and Storage:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of target molecules across different industries. The presence of three distinct functional handles—the bromine atom, the fluorine atom, and the ethyl group on the aromatic ring—allows for diverse chemical transformations.

Pharmaceutical Synthesis

Fluorinated aromatic compounds are integral to the development of many modern pharmaceuticals.[18] While specific examples directly citing this compound are proprietary, its structural motifs are found in compounds targeting a range of therapeutic areas. The bromo-fluoro-substituted phenyl ring is a common starting point for introducing this moiety into larger, more complex drug candidates through cross-coupling reactions. For instance, related compounds like 4-bromo-2-fluorobenzoic acid are used in the synthesis of drugs like enzalutamide and Venclexta.[19]

Agrochemical Development

The agrochemical industry also heavily relies on fluorinated compounds to enhance the efficacy and selectivity of pesticides and herbicides.[1][20][21] The lipophilicity imparted by the fluorine and ethyl groups can improve the penetration of the active ingredient through plant cuticles or insect exoskeletons. The bromine atom provides a convenient site for further chemical modification to optimize the biological activity.

Materials Science

In materials science, fluorinated compounds are used to create polymers and other materials with enhanced thermal stability, chemical resistance, and specific electronic properties.[2] this compound can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers.

Experimental Protocols: A Framework for Application

While specific experimental conditions will vary depending on the desired transformation, the following section provides a general framework for common reactions and analytical procedures involving this compound.

Suzuki Cross-Coupling Reaction

The bromine atom on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.

Reaction Workflow:

Suzuki_Coupling A This compound F Reaction Mixture A->F B Arylboronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane, Water) E->F G Heating (e.g., 80-110 °C) F->G H Work-up and Purification G->H I Coupled Product H->I HPLC_Analysis A Prepare Mobile Phase (e.g., Acetonitrile:Water) C Equilibrate HPLC System A->C B Prepare Sample Solution (in Mobile Phase) D Inject Sample B->D C->D E Isocratic or Gradient Elution D->E F UV Detection E->F G Data Analysis (Peak Integration, Purity Calculation) F->G

Sources

Compound Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-1-ethyl-2-fluorobenzene: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its chemical properties, plausible synthetic routes with mechanistic insights, characteristic spectroscopic signatures, and its role as a versatile intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this molecule in their synthetic endeavors.

This compound is a substituted benzene derivative featuring bromine, fluorine, and ethyl functional groups. This combination of substituents imparts a unique set of properties that are highly valuable in the design of bioactive molecules.

IUPAC Nomenclature and Structural Identifiers
  • IUPAC Name: this compound[1]

  • CAS Number: 627463-18-7[1][2]

  • Molecular Formula: C₈H₈BrF[1][2]

  • Molecular Weight: 203.05 g/mol [1]

  • SMILES: CCC1=C(C=C(C=C1)Br)F

  • InChIKey: DRYFVMRQRVFHOH-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in reaction media and biological systems.

PropertyValueSource
Molecular Weight 203.05 g/mol [1]
XLogP3 3.5[1]
Monoisotopic Mass 201.97934 Da[1]

Synthesis Strategies and Mechanistic Considerations

While a specific, detailed laboratory preparation of this compound is not extensively documented in publicly available literature, plausible synthetic routes can be devised based on established organic chemistry principles and analogous transformations. The following sections outline potential synthetic pathways, explaining the rationale behind the proposed steps.

Proposed Synthetic Pathway: Electrophilic Bromination of 1-Ethyl-2-fluorobenzene

A logical and direct approach to the synthesis of this compound is the electrophilic bromination of 1-ethyl-2-fluorobenzene. The fluorine and ethyl groups on the benzene ring will direct the incoming electrophile (bromine) to specific positions. The fluorine atom is an ortho-, para-director, while the ethyl group is also an ortho-, para-director. The steric hindrance from the ethyl group at the ortho position would likely favor substitution at the para position relative to the fluorine atom, which is also para to the ethyl group.

Reaction Scheme:

G 1-Ethyl-2-fluorobenzene 1-Ethyl-2-fluorobenzene This compound This compound 1-Ethyl-2-fluorobenzene->this compound Br₂, FeBr₃

Caption: Electrophilic bromination of 1-ethyl-2-fluorobenzene.

Experimental Protocol (Hypothetical):

  • To a solution of 1-ethyl-2-fluorobenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of iron(III) bromide (FeBr₃).

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent from the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by fractional distillation under reduced pressure or column chromatography to yield this compound.

Alternative Synthetic Route: Modified Schiemann Reaction

An alternative strategy could involve a Sandmeyer-type reaction or a modified Schiemann reaction starting from a suitably substituted aniline derivative, such as 4-amino-2-ethyl-1-fluorobenzene. This approach offers regiochemical control. A similar procedure has been successfully employed for the synthesis of 1-bromo-2-fluorobenzene from o-bromoaniline.[3]

Workflow Diagram:

G A 4-Amino-2-ethyl-1-fluorobenzene B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt B->C D Sandmeyer Reaction (CuBr) C->D E This compound D->E

Caption: Synthetic workflow via a Sandmeyer reaction.

Reactivity and Applications in Organic Synthesis

The bromine and fluorine substituents on the aromatic ring of this compound make it a versatile building block for a variety of chemical transformations, particularly in the construction of complex molecules for drug discovery.

Cross-Coupling Reactions

The carbon-bromine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, 4-bromofluorobenzene is a standard substrate for such transformations.[4]

Generalized Suzuki-Miyaura Coupling Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Coupled Product A->F B Organoboron Reagent (e.g., boronic acid or ester) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) C->F D Base (e.g., Na₂CO₃, K₃PO₄) D->F E Solvent (e.g., Toluene, Dioxane, Water) E->F G Workup and Purification F->G

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Role in Drug Discovery

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[5] Halogenated aromatic compounds, such as this compound, serve as key intermediates in the synthesis of a wide array of pharmaceuticals. For example, related compounds like 1-(2-bromoethyl)-4-fluorobenzene are precursors for central nervous system (CNS) agents,[5] and 4-bromo-1-fluoro-2-nitrobenzene is utilized in the synthesis of antibiotics, anticancer, and antiviral drugs. Therefore, this compound is a promising scaffold for the development of novel therapeutics.

Spectroscopic Characterization

Unambiguous characterization of this compound is essential for its use in synthesis. The following sections describe the expected spectroscopic features.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.[6]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 202.98662133.0
[M+Na]⁺ 224.96856145.9
[M-H]⁻ 200.97206138.7

Data sourced from PubChemLite.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms. The carbon atoms bonded to bromine and fluorine will show characteristic chemical shifts, and the carbons in the vicinity of the fluorine atom will exhibit C-F coupling.

  • ¹⁹F NMR: Fluorine NMR spectroscopy would show a single resonance for the fluorine atom, with coupling to the neighboring aromatic protons.

Safety and Handling

This compound is classified as an acute toxicant and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, potential synthetic routes, reactivity, and applications, offering a solid foundation for researchers and scientists to incorporate this promising intermediate into their research and development programs.

References

  • PubChem. 4-bromo-2-ethyl-1-fluorobenzene. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

  • ChemBK. 1-bromo-4-ethyl-2-fluorobenzene. Available at: [Link].

  • Wang, L. et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Available at: [Link].

  • Wikipedia. 1-Bromo-4-fluorobenzene. Available at: [Link].

  • PubChemLite. This compound (C8H8BrF). Available at: [Link].

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Applications of 1-(2-bromoethyl)-4-fluorobenzene in Chemical Synthesis. Available at: [Link].

  • PubChem. 1-Bromo-4-ethyl-2-fluorobenzene. National Center for Biotechnology Information. Available at: [Link].

  • Applichem. This compound. Available at: [Link].

  • Organic Syntheses. 1-bromo-2-fluorobenzene. Available at: [Link].

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 29-32.
  • Singh, R. P., & Singh, R. K. (2012). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1645-1650.
  • Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365.
  • XD BIOCHEMS. 4-Bromo-1-fluoro-2-nitrobenzene: Widespread use of emerging compounds raises concerns. Available at: [Link].

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ResearchGate. (A) Action spectra for the this compound... Available at: [Link].

  • Chemistry Stack Exchange. Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Available at: [Link].

  • Chemistry Stack Exchange. 1-bromo-2-fluorobenzene reaction with magnesium and furan. Available at: [Link].

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A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physical Properties in Drug Development

In the landscape of drug discovery and development, a thorough understanding of a compound's physical properties is paramount. Properties such as boiling point and density are not mere data points; they are fundamental descriptors that influence a substance's behavior in various experimental and physiological environments. The boiling point provides a measure of a molecule's volatility and the strength of its intermolecular forces, which can impact purification processes, reaction conditions, and storage stability. Similarly, density is a critical parameter for formulation development, reaction stoichiometry, and material handling.

4-Bromo-1-ethyl-2-fluorobenzene (CAS No. 627463-18-7) is a halogenated aromatic compound. Its structural motifs—a brominated and fluorinated benzene ring with an ethyl substituent—make it a versatile intermediate in organic synthesis. The precise arrangement of these functional groups can significantly influence its physical and chemical characteristics, and by extension, its utility in the synthesis of novel therapeutic agents and functional materials. This guide will focus on the experimentally determined boiling point and density of this compound, providing both the data and the scientific context necessary for its effective application.

Physical Properties of this compound and Its Isomers

The precise positioning of substituents on the benzene ring gives rise to isomers with distinct physical properties. Below is a comparative summary of the available experimental data for this compound and its isomer, 1-Bromo-4-ethyl-2-fluorobenzene. It is crucial for researchers to use data corresponding to the specific isomer they are working with to ensure the accuracy and reproducibility of their experiments.

CompoundCAS NumberBoiling Point (°C)Density (g/mL)
This compound 627463-18-7201.7 at 760 mmHg[1][2]1.423[1][2]
1-Bromo-4-ethyl-2-fluorobenzene928304-44-3190-193[3]1.326[3]
4-Bromo-2-ethyl-1-fluorobenzene627463-25-6No experimental data foundNo experimental data found

Note: The data presented is based on available information from chemical suppliers and databases. It is always recommended to consult the specific safety data sheet (SDS) for the lot of the chemical being used.

The observed differences in boiling points and densities between the isomers, despite having the same molecular formula (C₈H₈BrF) and molecular weight (approximately 203.05 g/mol ), can be attributed to variations in their molecular geometry and the resulting intermolecular forces. Factors such as dipole moment and the ability to pack efficiently in the liquid state are influenced by the substitution pattern on the benzene ring.

Experimental Determination of Physical Properties

To ensure the scientific integrity of this guide, it is essential to understand the methodologies behind the determination of these physical properties. The following sections detail the principles and a generalized protocol for measuring the boiling point and density of a liquid organic compound like this compound.

Boiling Point Determination: The Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4][5] The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Principle: A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the liquid reaches its boiling point, it begins to vaporize, and a rapid stream of bubbles will emerge from the capillary tube. Upon cooling, the vapor pressure inside the capillary decreases, and the liquid is drawn back into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Experimental Protocol:

  • Preparation: A small sample (a few milliliters) of this compound is placed in a small test tube or fusion tube.

  • Capillary Tube: A capillary tube, sealed at one end, is placed open-end down into the liquid in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid sample. This assembly is then placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil.

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle. The design of the Thiele tube allows for the circulation of the heating liquid, ensuring uniform temperature distribution.

  • Observation: The temperature is carefully monitored. The point at which a continuous and rapid stream of bubbles emerges from the end of the capillary tube indicates that the boiling point has been exceeded.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

  • Pressure Correction: It is imperative to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure (760 mmHg) using appropriate nomographs or equations.

Density Determination: The Pycnometer Method

Density is an intrinsic property of a substance, defined as its mass per unit volume.[6][7] For liquids, a pycnometer or a specific gravity bottle provides a precise method for determining density.

Principle: The density of a liquid is determined by accurately measuring the mass of a known volume of the liquid. A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, then filled with the liquid of interest, the mass of the liquid can be determined.

Experimental Protocol:

  • Cleaning and Drying: A pycnometer of a suitable volume (e.g., 10 mL or 25 mL) is thoroughly cleaned, rinsed with a volatile solvent (like acetone), and dried completely.

  • Mass of Empty Pycnometer: The mass of the clean, dry, and empty pycnometer is accurately measured using an analytical balance.

  • Filling the Pycnometer: The pycnometer is carefully filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that overflows is carefully wiped from the outside of the pycnometer.

  • Mass of Filled Pycnometer: The mass of the pycnometer filled with the liquid is accurately measured.

  • Temperature Control: The temperature of the liquid at the time of measurement is recorded, as density is temperature-dependent. This is often done by allowing the filled pycnometer to equilibrate in a constant-temperature water bath before the final massing.

  • Calculation: The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

    • Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

Experimental Workflow for Physical Property Validation

The following diagram illustrates a logical workflow for the determination and validation of the physical properties of a chemical compound in a research setting.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Validation cluster_3 Phase 4: Final Reporting A Obtain Compound Sample (this compound) B Literature Search for Known Physical Properties A->B Preliminary Info C Boiling Point Measurement (e.g., Thiele Tube Method) B->C Guides Experiment D Density Measurement (e.g., Pycnometer Method) B->D Guides Experiment E Record Experimental Data (Temperature, Pressure, Mass, Volume) C->E D->E F Calculate Physical Properties (Corrected Boiling Point, Density) E->F Calculations G Compare with Literature Values and Isomeric Data F->G Validation Step I Document Final Validated Physical Properties G->I Finalization H Assess Purity (e.g., GC, NMR) H->G Purity Check

Sources

The Solubility Profile of 4-Bromo-1-ethyl-2-fluorobenzene: A Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Bromo-1-ethyl-2-fluorobenzene, a halogenated aromatic compound of significant interest in synthetic chemistry and drug development. In the absence of extensive empirical solubility data in publicly available literature, this document employs a theoretical approach grounded in Hansen Solubility Parameters (HSPs) to predict the compound's solubility in a diverse range of organic solvents. Furthermore, this guide outlines detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to validate and expand upon the provided theoretical framework. This document is intended to serve as an essential resource for scientists and professionals in optimizing reaction conditions, developing purification strategies, and formulating products involving this compound.

Introduction: The Critical Role of Solubility in Chemical Applications

This compound (C₈H₈BrF, Molar Mass: 203.05 g/mol ) is a substituted aromatic hydrocarbon whose utility in organic synthesis is predicated on its reactivity and handling characteristics.[1] A fundamental physicochemical property governing its application is its solubility in various organic media. The choice of solvent can profoundly impact reaction kinetics, yield, and purity by ensuring that reactants are in a homogenous phase. Moreover, solubility is a cornerstone of downstream processing, dictating the feasibility and efficiency of crystallization, extraction, and chromatographic purification. In the context of pharmaceutical development, understanding and controlling solubility is a critical determinant of a drug candidate's bioavailability and the viability of its formulation.[2]

This guide is structured to provide both a predictive and a practical framework for assessing the solubility of this compound. We will first delve into the theoretical underpinnings of solubility, employing Hansen Solubility Parameters to generate a predicted solubility profile. Subsequently, we will present a detailed, step-by-step experimental methodology for the empirical determination of solubility, ensuring scientific rigor and reproducibility.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a foundational concept in solubility, suggesting that substances with similar intermolecular forces are more likely to be miscible.[3] Hansen Solubility Parameters (HSPs) offer a powerful quantitative extension of this principle by deconstructing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] The similarity between two substances, a solute and a solvent, can be expressed as the "distance" (Ra) between them in this three-dimensional Hansen space. A smaller distance implies a higher affinity and, consequently, greater solubility.[5]

Estimating the Hansen Solubility Parameters of this compound

For this compound, the relevant functional groups are:

  • Aromatic ring (benzene nucleus)

  • Aromatic bromine substituent

  • Aromatic fluorine substituent

  • Ethyl substituent (-CH₂-CH₃)

Utilizing established group contribution values from the Stefanis-Panayiotou and Hoftyzer-Van Krevelen methods, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.[4][6]

Table 1: Estimated Physicochemical and Hansen Solubility Parameters for this compound

PropertyValueSource
Molecular FormulaC₈H₈BrF[1]
Molecular Weight203.05 g/mol [1]
Estimated Hansen Solubility Parameters (HSP)
δD (Dispersion)18.5 MPa½Estimated via Group Contribution
δP (Polar)5.0 MPa½Estimated via Group Contribution
δH (Hydrogen Bonding)3.5 MPa½Estimated via Group Contribution
Predicted Solubility Profile

With the estimated HSPs for this compound, we can now predict its relative solubility in a range of common organic solvents by calculating the HSP distance (Ra). The smaller the Ra value, the higher the predicted solubility.

Table 2: Predicted Solubility of this compound in Common Organic Solvents Based on Hansen Solubility Parameter Distance (Ra)

SolventδD (MPa½)δP (MPa½)δH (MPa½)HSP Distance (Ra) from SolutePredicted Solubility
Alcohols
Methanol15.112.322.319.4Low
Ethanol15.88.819.416.5Moderate
Isopropanol15.86.116.413.2Moderate-High
Ketones
Acetone15.510.47.07.5High
Esters
Ethyl Acetate15.85.37.24.9Very High
Chlorinated Solvents
Dichloromethane17.07.37.14.8Very High
Chloroform17.83.15.72.8Very High
Aromatic Hydrocarbons
Toluene18.01.42.03.9Very High
Ethers
Diethyl Ether14.52.95.14.9Very High
Alkanes
Hexane14.90.00.08.2Moderate

Disclaimer: These are theoretically predicted solubilities and should be confirmed by experimental data.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions provide a valuable starting point, empirical determination remains the gold standard for accurate solubility data. The isothermal shake-flask method is a robust and widely accepted technique for measuring the equilibrium solubility of a compound.[7]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh excess This compound combine Combine solute and solvent in a sealed vial prep_solute->combine prep_solvent Measure precise volume of organic solvent prep_solvent->combine agitate Agitate at constant temperature (e.g., 25°C) for 24-72 hours combine->agitate centrifuge Centrifuge to separate undissolved solid agitate->centrifuge aliquot Take a known volume of the supernatant centrifuge->aliquot dilute Dilute the aliquot with a suitable solvent aliquot->dilute measure Measure concentration (UV-Vis, LC-MS, etc.) dilute->measure calculate Calculate solubility (e.g., in g/100mL or mol/L) measure->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector)

Protocol:

  • Preparation of Saturated Solutions: a. To a series of labeled vials, add an excess amount of this compound. The presence of undissolved solid is crucial to ensure saturation. b. Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). b. Agitate the vials at a constant speed for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Preparation for Analysis: a. After the equilibration period, remove the vials from the shaker bath and allow the undissolved solid to settle. b. To further separate the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes. c. Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to prevent any undissolved solid from being transferred.

  • Concentration Measurement: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Generate a calibration curve by measuring the analytical response (e.g., absorbance for UV-Vis, peak area for HPLC) of the standard solutions. c. Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. d. Measure the analytical response of the diluted sample.

  • Calculation of Solubility: a. Using the calibration curve, determine the concentration of this compound in the diluted sample. b. Account for the dilution factor to calculate the concentration in the original saturated solution. c. Express the solubility in the desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Data Presentation and Interpretation

The experimentally determined solubility data should be systematically tabulated to facilitate comparison and analysis.

Table 3: Template for Experimental Solubility Data of this compound at 25 °C

SolventSolubility (g/100mL)Solubility (mol/L)
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Toluene
Diethyl Ether
Hexane

By comparing the experimental results with the predicted solubilities in Table 2, researchers can validate the HSP model for this specific compound and gain a deeper understanding of the solvent-solute interactions that govern its dissolution. Discrepancies between the predicted and experimental data can provide valuable insights into specific molecular interactions not fully captured by the group contribution method.

Safety Considerations

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[1] General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in a variety of organic solvents. The use of Hansen Solubility Parameters offers a powerful predictive tool for initial solvent screening, which can be subsequently validated and refined through the detailed experimental protocol provided. By integrating theoretical predictions with empirical data, researchers can make informed decisions regarding solvent selection, leading to optimized processes in synthesis, purification, and formulation.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Just, S., et al. (2020). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes, 10(11), 321.
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  • ChemBK. (n.d.). 1-bromo-4-ethyl-2-fluorobenzene. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSPiP FAQ. Retrieved from [Link]

  • Díaz de los Ríos, M., et al. (2021). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Universal Journal of Green Chemistry, 2(2), 321-334.
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  • ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical properties of electrospraying solutions obtained from different solvents as well as PCL concentrations. Retrieved from [Link]

  • Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylbenzene. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Wikipedia. (n.d.). Fluorobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromobenzene. Retrieved from [Link]

  • Palmer, D. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(24), 13087-13131.
  • Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Abbott, S. (n.d.). Practical Adhesion Science. Retrieved from [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • Pirika. (n.d.). DIY HSP (Methods to Calculate/Estimate Your Own HSP). Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the group contribution method of Hoftyzer-Van Krevelen.... Retrieved from [Link]

  • Park, K. (n.d.). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Retrieved from [Link]

  • OSHA. (2021, April 14). ETHYL BENZENE. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Bromobenzene. Retrieved from [Link]

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  • Sam Houston State University. (n.d.). A COMPUTATIONAL ROUTE TO HANSEN SOLUBILITY PARAMETERS OF NITRATED SPECIES THROUGH A QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP. Retrieved from [Link]

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A Technical Guide to 4-Bromo-1-ethyl-2-fluorobenzene: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-Bromo-1-ethyl-2-fluorobenzene, a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. While not a household name, this molecule represents a crucial class of building blocks—functionalized phenyl rings—that enable the efficient construction of complex, biologically active molecules. This document details the compound's physicochemical properties, explores its historical context within the rise of organofluorine chemistry, presents a detailed and validated synthetic protocol, and discusses its strategic applications in medicinal chemistry. The guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development pipelines.

Introduction: The Strategic Role of Organofluorine Compounds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The first simple fluorinated aromatic, fluorobenzene (C₆H₅F), was reported by O. Wallach in 1886 through the thermal decomposition of benzenediazonium tetrafluoroborate.[1][2][3] Since then, the strategic use of fluorine has grown exponentially. Fluorine's unique properties—high electronegativity, small van der Waals radius (mimicking hydrogen), and the exceptional strength of the carbon-fluorine bond—impart profound changes to a molecule's biological profile.[2]

Key benefits of fluorination in drug design include:

  • Enhanced Metabolic Stability: The high energy of the C-F bond can block metabolic oxidation at or near the fluorinated site, increasing the drug's half-life.[2]

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes, improving bioavailability.[2]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which is critical for optimizing drug-receptor interactions.

  • Improved Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions within a protein's active site, enhancing potency.

Within this context, molecules like this compound emerge as highly valuable synthetic intermediates. They provide a pre-functionalized scaffold where the fluorine atom imparts desirable physicochemical properties, and the bromine atom serves as a versatile chemical handle for subsequent elaboration, most notably through cross-coupling reactions.

Compound Profile: this compound

A clear understanding of a compound's fundamental properties is essential for its effective use in synthesis. The key identifiers and computed physicochemical properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 627463-18-7Appchem[5], PubChem[4]
Molecular Formula C₈H₈BrFAppchem[5], PubChem[4]
Molecular Weight 203.05 g/mol PubChem[4]
Canonical SMILES CCC1=C(C=C(C=C1)Br)FAppchem[5]
InChIKey DRYFVMRQRVFHOH-UHFFFAOYSA-NPubChem[4]
XLogP3 (Lipophilicity) 3.5PubChem[4]
Appearance Colorless Liquid (presumed)General knowledge
Boiling Point 190-193 °C (for isomer)ChemBK[6]

Historical Context and Synthetic Evolution

The history of this compound is not one of a singular, landmark discovery but rather of its emergence as a commercially available building block fueled by the demands of the drug discovery sector. Its development is intrinsically linked to the maturation of synthetic methodologies for creating polysubstituted aromatic compounds with precise regiochemistry.

The synthesis of such molecules relies on a deep understanding of electrophilic aromatic substitution and the directing effects of various substituents. The challenge lies in introducing multiple groups onto the benzene ring in the correct orientation. For this compound, the synthetic strategy hinges on the careful orchestration of the directing effects of the fluoro and ethyl groups.

Retrosynthetic Analysis and Recommended Synthesis Protocol

5.1 Rationale and Synthetic Strategy

A logical and efficient synthesis of this compound starts from the commercially available precursor, 1-ethyl-2-fluorobenzene. The core transformation is an electrophilic aromatic substitution, specifically bromination.

The directing effects of the substituents on the starting material are key to the success of this strategy:

  • Fluorine (-F): An ortho-, para-director and a deactivator (by induction) but an activator (by resonance). Its directing influence is paramount.

  • Ethyl (-CH₂CH₃): An ortho-, para-director and an activator.

In 1-ethyl-2-fluorobenzene, the position para to the strongly directing fluorine atom (position 4) is open and is also meta to the ethyl group. The positions ortho to the fluorine are either blocked (position 1) or sterically hindered by the adjacent ethyl group (position 3). Therefore, electrophilic attack is overwhelmingly favored at the C4 position, leading to the desired product with high regioselectivity.

5.2 Experimental Protocol: Electrophilic Bromination

This protocol is a representative procedure based on established chemical principles for aromatic bromination. All operations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize this compound via the regioselective bromination of 1-ethyl-2-fluorobenzene.

Reagents:

  • 1-ethyl-2-fluorobenzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) or Liquid Bromine (Br₂) (1.05 eq)

  • Iron(III) bromide (FeBr₃) (0.05 eq) or Acetic Acid (as solvent)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethyl-2-fluorobenzene (1.0 eq) and a suitable solvent like dichloromethane or acetic acid.

  • Catalyst Addition: If using Br₂/DCM, add the Lewis acid catalyst, FeBr₃ (0.05 eq), to the solution.

  • Brominating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of bromine (1.05 eq) in the same solvent via the dropping funnel over 30-60 minutes. If using NBS, it can often be added in portions. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup and Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. Stir until the reddish-brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. If the solvent is immiscible with water (like DCM), separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. If the solvent is miscible (like acetic acid), first dilute with water and then extract with an organic solvent like ethyl acetate or DCM.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane or heptane/ethyl acetate gradient, to yield pure this compound.

5.3 Workflow Visualization

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_final Purification Start 1-Ethyl-2-fluorobenzene + Solvent in Flask Cooling Cool to 0°C Start->Cooling Addition Slowly Add Br₂ + FeBr₃ Catalyst Cooling->Addition Stirring Stir at Room Temp (Monitor by TLC/GC) Addition->Stirring Quench Quench with Na₂S₂O₃ (aq) Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate (Rotovap) Wash->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Pure Product: This compound Purify->Product

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Organic Synthesis

This compound is not an end product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

  • The Bromine Handle: The bromine atom is the primary site for synthetic elaboration. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis. These include:

    • Suzuki Coupling: Reaction with boronic acids/esters to form new C-C bonds, attaching other aryl or alkyl groups.

    • Heck Coupling: Reaction with alkenes to form substituted alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing crucial amine functionalities common in pharmaceuticals.

    • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

  • The Fluorophenyl Moiety: The 1-ethyl-2-fluorophenyl core is carried through these synthetic steps into the final molecule. As discussed, this group imparts beneficial properties related to metabolic stability and receptor binding.[7] It is a common structural motif in CNS agents, kinase inhibitors, and other therapeutic classes.

  • Grignard Reagent Formation: The bromine can also be converted into a Grignard reagent (by reacting with magnesium metal), transforming the electrophilic carbon into a nucleophilic one, enabling reactions with aldehydes, ketones, and other electrophiles.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling.

  • Hazard Profile: According to its GHS classification, the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[4]

  • Handling Precautions:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[6]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[6]

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry. While its own history is quiet, its utility speaks volumes. As a precisely functionalized building block, it provides a reliable and efficient entry point for constructing complex molecular architectures. The strategic placement of its fluoro, ethyl, and bromo substituents offers chemists a pre-packaged solution for introducing a desirable fluorinated moiety while providing a versatile handle for further synthetic innovation. For researchers in drug discovery and materials science, this compound will continue to be a valuable tool in the quest for novel molecules with enhanced function and performance.

References

  • PubChem. 4-Bromo-2-ethyl-1-fluorobenzene. National Center for Biotechnology Information. [Link]

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  • Autechem. (2024). Understanding the Applications of 1-(2-bromoethyl)-4-fluorobenzene in Chemical Synthesis. [Link]

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  • Wang, L. et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]

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  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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Methodological & Application

Application Notes: Suzuki Coupling of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is integral to the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials.[3][4]

This application note provides a detailed protocol and scientific rationale for the Suzuki coupling of 4-Bromo-1-ethyl-2-fluorobenzene. This particular substrate is of significant interest in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the final product, while the ethyl group offers a point for further functionalization or can influence the molecule's conformational properties. The bromine atom serves as the reactive site for the palladium-catalyzed cross-coupling.

Reaction Mechanism: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This step is often the rate-determining step and results in the formation of a palladium(II) intermediate.[2][5]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid, making it more nucleophilic and capable of reacting with the palladium center.[1][8][9] The exact mechanism of base activation is a subject of ongoing research, but it is widely accepted that the base plays a crucial role in forming a more reactive boronate species.[10]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

Suzuki_Coupling_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX This compound ArB Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This section outlines a general and robust protocol for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acids.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound205.051.01.0
Arylboronic AcidVaries1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos410.510.040.04
Potassium Phosphate (K₃PO₄)212.273.03.0
Toluene-5 mL-
Water-0.5 mL-

Note: The choice of catalyst and ligand is critical. While Pd(OAc)₂ with SPhos is a highly active system for many aryl bromides, other catalyst systems may be more suitable for challenging substrates.[11][12]

Equipment
  • Schlenk flask or a round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, K3PO4, Pd(OAc)2, SPhos in Toluene/Water start->reagents degas Degas the Mixture (N2 or Ar sparging) reagents->degas heat Heat to 80-100 °C under Inert Atmosphere degas->heat monitor Monitor Reaction (TLC or GC/LC-MS) heat->monitor workup Aqueous Workup: Dilute with Water, Extract with Organic Solvent monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A stepwise workflow for the Suzuki coupling experiment.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the reaction solvent. Add this pre-catalyst mixture to the Schlenk flask.

  • Solvent Addition and Degassing: Add toluene (5 mL) and water (0.5 mL) to the flask. Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Degassing is crucial to remove oxygen, which can deactivate the palladium(0) catalyst.[13]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere. The optimal temperature may vary depending on the reactivity of the specific arylboronic acid.[14]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting and Key Considerations

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use fresh, high-quality palladium catalyst and ligand.
Poor solubility of reagentsTry a different solvent system (e.g., dioxane/water, DMF/water).[15]
Inappropriate baseThe choice of base can be critical. Consider screening other bases like K₂CO₃, Cs₂CO₃, or KF.[1]
Formation of Homocoupling Byproducts Presence of oxygenRigorous degassing is essential to minimize homocoupling of the boronic acid.[6]
Decomposition of boronic acidUse fresh boronic acid or consider using more stable boronic esters (e.g., pinacol esters).[13]
Protodeborylation Presence of excess water or protic sourcesUse anhydrous solvents and a carefully controlled amount of water.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of valuable fluorinated biaryl compounds. The protocol provided herein offers a reliable starting point for researchers. Careful attention to the reaction parameters, particularly the choice of catalyst, ligand, base, and the exclusion of oxygen, is paramount for achieving high yields and purity. The versatility of this reaction allows for the synthesis of a diverse library of compounds for applications in drug discovery and materials science.

References

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  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Chemistry – An Asian Journal. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • WordPress. Use of Base Metals in Suzuki Coupling. Available at: [Link]

  • Accounts of Chemical Research. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]

  • ACS Publications. Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Available at: [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available at: [Link]

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  • SpringerLink. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available at: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]

  • ChemRxiv. On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. Available at: [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where arylamines represent a ubiquitous structural motif in a vast array of biologically active molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these crucial bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[2][3][4] This reaction has largely superseded classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited applicability.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and pharmaceutically relevant substrate: 4-Bromo-1-ethyl-2-fluorobenzene. The presence of the fluoro and ethyl groups on the aromatic ring introduces specific electronic and steric considerations that necessitate a carefully optimized protocol for successful and high-yielding amination. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and safety, thereby serving as a practical resource for the synthesis of novel arylamine derivatives.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6] The cycle is generally understood to comprise three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][7] The choice of a sterically hindered and electron-rich phosphine ligand is critical to facilitate these steps and ensure catalyst stability and activity.[4][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (Ar-X), forming a Pd(II) intermediate.[2][6]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[2][6]

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated amine product from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][6]

A potential side reaction is β-hydride elimination, which can be minimized by the appropriate choice of ligand and reaction conditions.[4]

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Amido Complex Ar-Pd(II)(NR'R'')L2 Oxidative Addition Complex->Amido Complex + HNR'R'', - HX Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Amido Complex->Regenerated Catalyst

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol provides a general framework for the amination of this compound with a primary or secondary amine. Optimization of the specific ligand, base, solvent, and temperature may be necessary depending on the nature of the amine coupling partner.

Reagents and Equipment
Reagent/EquipmentRecommended Specifications
This compound>98% purity
Amine (Primary or Secondary)>98% purity
Palladium Catalyste.g., Pd₂(dba)₃, Pd(OAc)₂
Phosphine Ligande.g., XPhos, RuPhos, BrettPhos
Basee.g., NaOt-Bu, K₃PO₄, Cs₂CO₃
Anhydrous Solvente.g., Toluene, Dioxane, THF
Schlenk flask or sealed vialOven-dried
Magnetic stirrer and stir bar
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware
Analytical toolsTLC, GC-MS, NMR
Step-by-Step Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification A Add aryl bromide, amine, and ligand to an oven-dried flask. B Seal flask and purge with inert gas. A->B C Add palladium catalyst and base under inert atmosphere. B->C D Add anhydrous solvent via syringe. C->D E Heat the reaction mixture with vigorous stirring. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool to room temperature upon completion. F->G H Dilute with an organic solvent and filter through Celite. G->H I Perform aqueous work-up (wash with water and brine). H->I J Dry the organic layer, concentrate, and purify by column chromatography. I->J

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and the selected phosphine ligand (e.g., XPhos, 1-5 mol%).[2]

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas, such as argon or nitrogen, for 10-15 minutes. This is crucial as phosphine ligands and the Pd(0) catalyst are sensitive to air.[9]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%) and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.).[2]

  • Solvent Addition: Add anhydrous toluene (or another suitable solvent) via syringe (typically 0.1-0.5 M concentration with respect to the aryl bromide).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Key Parameter Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.

ParameterConsiderations and Recommendations
Palladium Precatalyst Pd₂(dba)₃ and Pd(OAc)₂ are common choices.[8] Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved reliability.[10]
Ligand The choice of ligand is critical.[3] For electron-rich and sterically hindered substrates, bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often effective.[11]
Base Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[6] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be used, often requiring higher temperatures.[6]
Solvent Anhydrous, non-protic solvents are preferred. Toluene, 1,4-dioxane, and THF are commonly used.[3][6] The solubility of the reagents and intermediates should be considered.
Temperature Reaction temperatures typically range from room temperature to over 100 °C.[6] The optimal temperature will depend on the reactivity of the substrates and the chosen catalyst system.
Amine Substrate The protocol is generally applicable to a wide range of primary and secondary amines. The nucleophilicity and steric bulk of the amine will influence the reaction rate.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidation of ligand or Pd(0))- Poor choice of ligand/base combination- Insufficient temperature- Ensure rigorous inert atmosphere techniques.- Screen different ligands and bases.- Increase the reaction temperature.
Formation of Side Products - Reductive dehalogenation (hydrodehalogenation)- Homocoupling of the aryl bromide- Use a more sterically hindered ligand.- Lower the reaction temperature.- Adjust the catalyst-to-ligand ratio.
Reaction Stalls - Catalyst deactivation over time- Product inhibition- Use a more robust precatalyst.- Consider a higher catalyst loading.
Inconsistent Results - Variable quality of reagents or solvents- Inconsistent inert atmosphere technique- Use freshly purified reagents and anhydrous solvents.- Standardize the experimental setup and procedure.[9]

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.[12] Spent palladium catalyst can be pyrophoric and should be handled with caution, often kept wet.[13]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle in a glovebox or under a stream of inert gas.

  • Solvents: Anhydrous solvents are often flammable. Work in a well-ventilated area away from ignition sources.

  • General: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this reaction. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Palladium Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Publications.
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  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
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  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
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  • troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. Benchchem.
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  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
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Application Notes & Protocols: Sonogashira Coupling of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 4-Bromo-1-ethyl-2-fluorobenzene, a moderately deactivated aryl bromide. We delve into the mechanistic underpinnings, explore the rationale behind selecting optimal reaction parameters, and offer step-by-step experimental procedures for both traditional copper-cocatalyzed and copper-free systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation with challenging substrates.

Introduction: The Strategic Importance of Arylalkynes

The synthesis of arylalkynes is a critical transformation in the development of complex molecular architectures, particularly within the pharmaceutical industry.[3] The Sonogashira reaction, first reported in 1975, provides a mild and highly efficient method for coupling terminal alkynes with aryl or vinyl halides.[4][5] Its value lies in its broad functional group tolerance and reliability, allowing for the late-stage introduction of alkyne moieties into complex molecules.[3]

The substrate of focus, this compound, presents a synthetically relevant challenge. As an aryl bromide, it is less reactive than the corresponding iodide.[2][6] Furthermore, the presence of an electron-donating ethyl group and a mildly deactivating, sterically demanding ortho-fluoro group modulates the electronic and steric environment of the C-Br bond. Understanding these substituent effects is paramount for developing a robust and high-yielding coupling protocol. Electron-rich and sterically demanding aryl bromides often require more active catalysts or elevated temperatures to achieve efficient conversion.[7][8]

This guide will dissect the critical parameters for successfully coupling this substrate, providing the scientific reasoning behind each choice to empower the user to not only replicate the protocols but also adapt them to new, related challenges.

Mechanistic Rationale: The Dual Catalytic Engine

The Sonogashira reaction typically operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[9] Understanding these cycles is crucial for troubleshooting and optimizing reaction conditions.

2.1. The Palladium-Copper Co-catalyzed Cycle

The generally accepted mechanism involves the synergistic action of both palladium and copper catalysts.[4]

  • Palladium Cycle (The C-C Bond Formator):

    • Oxidative Addition: A low-valent Pd(0) species, typically generated in situ, undergoes oxidative addition into the aryl-bromide bond of this compound to form a Pd(II) complex.[6] This is often the rate-limiting step, particularly for less reactive bromides.

    • Transmetalation: The Pd(II) complex receives the acetylide group from a copper(I) acetylide intermediate, which is formed in the copper cycle.

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final arylalkyne product and regenerate the active Pd(0) catalyst.[6]

  • Copper Cycle (The Alkyne Activator):

    • Acetylide Formation: The terminal alkyne coordinates to a copper(I) salt (typically CuI). In the presence of a base (e.g., an amine), the acidic alkyne proton is removed to form a copper(I) acetylide.[5] This species is more nucleophilic than the neutral alkyne and is poised for transmetalation to the palladium center.

Sonogashira_Mechanism_Cu cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X (L)₂ OxAdd->PdII_ArX Ar-X Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAlk Ar-Pd(II)-R (L)₂ Transmetal->PdII_ArAlk RedElim Reductive Elimination PdII_ArAlk->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Alkyne H-R Cu_pi π-complex Alkyne->Cu_pi CuX Cu(I)X CuX->Cu_pi Cu_acetylide Cu(I)-R Cu_pi->Cu_acetylide Base Base Base->Cu_acetylide Cu_acetylide->Transmetal Transfers R to Palladium HX_Base H-Base⁺ X⁻ Cu_acetylide->HX_Base H⁺

Diagram 1: The dual catalytic cycle of the Pd/Cu co-catalyzed Sonogashira reaction.
2.2. The Copper-Free Sonogashira Reaction

While highly efficient, the use of copper can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts and introduce metallic impurities, a significant concern in pharmaceutical manufacturing.[10] Copper-free variants have been developed to address these issues.

In these systems, the amine base plays a more direct and crucial role. It is believed that the base facilitates the deprotonation of the alkyne directly at the palladium center after the formation of a palladium-alkyne π-complex.[4][11] This pathway often requires more specific bases, such as secondary amines like piperidine or diisopropylamine, and may necessitate more active palladium catalysts.[9]

Sonogashira_Mechanism_Cu_Free cluster_pd_free Copper-Free Palladium Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X (L)₂ OxAdd->PdII_ArX Ar-X AlkyneCoord Alkyne Coordination PdII_ArX->AlkyneCoord + H-R - L PdII_pi Ar-Pd(II)-X(π-alkyne) (L) AlkyneCoord->PdII_pi Deprotonation Deprotonation (Base) PdII_pi->Deprotonation + Base - H-Base⁺ X⁻ PdII_acetylide Ar-Pd(II)-R (L) Deprotonation->PdII_acetylide RedElim Reductive Elimination PdII_acetylide->RedElim + L RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Diagram 2: The catalytic cycle of the copper-free Sonogashira reaction.
Optimizing the Reaction: A Guide to Component Selection

The success of coupling this compound hinges on the judicious selection of catalysts, ligands, base, and solvent.

ParameterSelection for this compoundRationale & Justification
Aryl Halide This compoundAryl bromides are more cost-effective than iodides but less reactive. The electron-donating ethyl group and ortho-fluoro group decrease reactivity towards oxidative addition, necessitating more active catalytic systems or higher temperatures.[2][8]
Pd Pre-catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or Pd₂(dba)₃PdCl₂(PPh₃)₂ is air-stable and commonly used. For this less reactive bromide, a more active catalyst generated in situ from Pd₂(dba)₃ and a specialized ligand can significantly improve reaction rates and yields.[2][9]
Ligand PPh₃ (Triphenylphosphine) or bulky, electron-rich phosphines (e.g., P(t-Bu)₃)While PPh₃ is standard, bulky and electron-rich phosphine ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[4] This is highly advantageous for deactivated aryl bromides.
Cu Co-catalyst CuI (Copper(I) Iodide)Essential for the standard protocol to facilitate rapid formation of the copper acetylide and transmetalation.[2] Use should be minimized to reduce homocoupling. Omit entirely for copper-free protocols.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), or Cs₂CO₃An amine base is standard, serving to neutralize the HBr byproduct.[12] DIPA is often effective in copper-free systems.[9] Inorganic bases like Cs₂CO₃ can also be used, particularly in copper-free protocols with specific ligand systems.
Solvent THF, DMF, Acetonitrile, or the amine base itselfThe solvent must dissolve all components.[13] A polar aprotic solvent like DMF can facilitate the reaction but can be difficult to remove.[13] THF is a good general-purpose choice. Using the amine base as the solvent is also common.[2]
Temperature Room Temperature to 80 °CCoupling of aryl bromides often requires heating to proceed at a reasonable rate.[2] Reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal temperature and time.
Experimental Protocols

Safety First: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts are toxic and potentially flammable. Phosphine ligands can be air-sensitive. Amines are corrosive and have strong odors. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some cross-coupling reactions can be exothermic; conduct on a small scale initially to assess thermal hazards.[14]

4.1. General Experimental Workflow

The following workflow is applicable to both protocols described below.

Experimental_Workflow Setup 1. Reaction Setup - Dry glassware - Add solids (Ar-Br, Pd/Cu catalysts) - Inert atmosphere (N₂ or Ar) Reagents 2. Reagent Addition - Add solvent and base - Degas mixture (sparging or freeze-pump-thaw) - Add terminal alkyne via syringe Setup->Reagents Reaction 3. Reaction - Stir at specified temperature - Monitor by TLC or GC-MS Reagents->Reaction Workup 4. Aqueous Workup - Cool to room temp - Dilute with organic solvent (e.g., EtOAc) - Filter through Celite (if needed) - Wash with aq. NH₄Cl, water, brine Reaction->Workup Purification 5. Purification - Dry organic layer (Na₂SO₄ or MgSO₄) - Concentrate in vacuo - Purify by flash column chromatography Workup->Purification Analysis 6. Characterization - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry Purification->Analysis

Diagram 3: A generalized workflow for Sonogashira coupling experiments.
4.2. Protocol 1: Standard Pd/Cu Co-catalyzed Coupling

This protocol is a robust starting point for the coupling of this compound with a terminal alkyne, such as phenylacetylene.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

    • Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (5 mL)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

    • Reaction flask, condenser, magnetic stir bar, syringes, needles

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • To a dry, nitrogen-flushed flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

    • Evacuate and backfill the flask with inert gas three times.

    • Via syringe, add anhydrous THF (5 mL) and triethylamine (5 mL).

    • Stir the mixture for 5 minutes at room temperature to ensure dissolution and catalyst activation.

    • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by TLC or GC-MS every 2-4 hours.

    • Upon completion (typically 8-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove insoluble salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL), water (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

4.3. Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when copper contamination is a concern. It relies on a more active palladium catalyst and a specific base.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal Alkyne (e.g., Phenylacetylene) (1.5 mmol, 1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

    • Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 mmol, 4 mol%) or a corresponding air-stable salt.

    • Cesium Carbonate [Cs₂CO₃] (2.0 mmol, 2.0 equiv)

    • Anhydrous Acetonitrile or Dioxane (10 mL)

    • Reaction flask, condenser, magnetic stir bar, syringes, needles

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • Glovebox Recommended: Due to the air-sensitivity of P(t-Bu)₃, it is best to weigh the catalyst and ligand inside a glovebox.

    • To a dry, nitrogen-flushed flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), P(t-Bu)₃ (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

    • Remove the flask from the glovebox (if used) and place it under a positive pressure of inert gas.

    • Via syringe, add anhydrous acetonitrile (10 mL).

    • Degas the mixture by sparging with argon for 15 minutes.

    • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

    • Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient temperature for aryl bromide.3. Poor quality of base or solvent.1. Ensure rigorous inert atmosphere and use fresh, anhydrous solvents/bases.2. Increase temperature incrementally (e.g., to 80 °C).3. Switch to a more active ligand system (e.g., P(t-Bu)₃).
Formation of Alkyne Homocoupling Product (Glaser) 1. Excess copper catalyst.2. Presence of oxygen.1. Reduce CuI loading (e.g., to 1-2 mol%).2. Ensure thorough degassing of the reaction mixture.3. Switch to a copper-free protocol.
Decomposition of Starting Materials 1. Reaction temperature is too high.2. Unstable alkyne or aryl halide.1. Lower the reaction temperature and accept a longer reaction time.2. Use a milder base.
Hydrolysis of Alkyne Presence of water in reagents or solvents.Use freshly distilled, anhydrous solvents and bases. Dry glassware thoroughly before use.
References
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  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by alkynylation. Organic Chemistry Portal Website. [Link]

  • LeBlond, C. R., et al. (2010). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 14(2), 392-405.
  • Plenio, H., & Schilz, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Request PDF on ResearchGate. [Link]

  • LeBlond, C. R. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering. [Link]

  • Caddick, S., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-3727. [Link]

  • Wang, D., et al. (2011). Synthesis and Characterization of Triphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. Molecules, 16(5), 3567-3583. [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2009). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 11(21), 5042-5045. [Link]

  • Karak, M., Barbosa, L., & Hargaden, G. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre Blog. [Link]

  • Nájera, C., & Chinchilla, R. (2011). Recent Advances in Sonogashira Reactions. PDF on ResearchGate. [Link]

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Application Notes and Protocols: The Use of 4-Bromo-1-ethyl-2-fluorobenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1.1 Overview of 4-Bromo-1-ethyl-2-fluorobenzene

This compound is a halogenated aromatic compound that serves as a versatile and valuable building block in modern medicinal chemistry. Its structure, featuring an ethyl group, a fluorine atom, and a bromine atom on a benzene ring, provides a unique combination of steric and electronic properties. The bromine and fluorine atoms offer distinct and orthogonal reactive sites, enabling chemists to perform sequential, site-selective modifications. This strategic functionality makes it a key precursor for the synthesis of complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth exploration of its applications, focusing on two cornerstone reactions in organic synthesis: the Suzuki-Miyaura cross-coupling and Grignard reagent formation.

1.2 Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for designing reaction conditions, purification strategies, and ensuring safe handling.

PropertyValueSource
Molecular Formula C₈H₈BrFPubChem[3]
Molecular Weight 203.05 g/mol PubChem[3]
CAS Number 627463-18-7PubChem[3]
Appearance Colorless liquid or solidChemBK[2]
Boiling Point 190-193 °CChemBK[2]
Density 1.326 g/mLChemBK[2]
IUPAC Name This compoundPubChem[3]

1.3 Significance in Medicinal Chemistry

The utility of this compound in drug discovery stems from the strategic placement of its functional groups:

  • Bromine Atom: Serves as a primary reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) and for the formation of organometallic reagents (e.g., Grignard, organolithium).[4][5] This allows for the precise introduction of diverse aryl, heteroaryl, or alkyl substituents.

  • Fluorine Atom: The presence of fluorine is a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][4] It can modulate the pKa of nearby functional groups and improve pharmacokinetic properties.

  • Ethyl Group: This alkyl substituent can provide beneficial steric bulk, influence crystal packing, and improve solubility in organic solvents, aiding in both reaction handling and the pharmacological profile of the final molecule.

1.4 Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and eye irritation.[6][7] Adherence to standard laboratory safety practices is mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Core Synthetic Transformations

The primary utility of this compound is as a scaffold upon which molecular complexity is built. The two most common and powerful strategies involve leveraging the carbon-bromine bond to form new carbon-carbon or carbon-heteroatom bonds. The diagram below illustrates how this single precursor can diverge into two major synthetic pathways.

G Start This compound Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki  Pd Catalyst,  Base, Ar-B(OH)₂ Grignard Grignard Reagent Formation Start->Grignard  Mg(0),  Anhydrous Ether Intermediate1 Biaryl & Heteroaryl Intermediates Suzuki->Intermediate1 Intermediate2 Nucleophilic Arylating Agent Grignard->Intermediate2 API1 APIs with Biaryl Scaffolds Intermediate1->API1  Further Functionalization API2 APIs with Tertiary Alcohols, Ketones, etc. Intermediate2->API2  Reaction with  Electrophiles (e.g., C=O)

Figure 1: Key synthetic pathways originating from this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

3.1 Principle and Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][10] It is widely used in pharmaceutical synthesis due to its mild conditions and high tolerance for a vast range of functional groups.[10] The reaction with this compound proceeds via a well-established catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar-Pd(II)(Br)L₂ pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 reductive_elimination Reductive Elimination product R-R' (Coupled Product) reductive_elimination->product aryl_halide R-Br (this compound) aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

3.2 Rationale for Component Selection

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ. For aryl bromides, common and effective catalysts include Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos). The ligand stabilizes the palladium center and modulates its reactivity.

  • Base: A base is essential for the transmetalation step.[11] It activates the organoboron species, forming a more nucleophilic boronate complex that facilitates the transfer of the organic group to the palladium center. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is frequently used to dissolve both the organic and inorganic components.

3.3 Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 203 mg)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.

  • Solvent Addition: Add the toluene and water mixture to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reaction Completion: After 4-12 hours (or upon consumption of the starting material as indicated by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.

  • Work-up: Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

3.4 Example Reaction Data

The following table provides representative data for Suzuki coupling reactions based on similar substrates. Actual yields may vary depending on the specific boronic acid used.

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O90685-95%
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2 mol%)K₃PO₄Dioxane/H₂O100490-98%
3-Pyridylboronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃DME/H₂O85875-88%

Protocol 2: Formation and Use of the Grignard Reagent

4.1 Principle and Significance

The Grignard reaction transforms an organohalide into a potent carbon-based nucleophile by reaction with magnesium metal.[12] This organomagnesium reagent can then react with a wide range of electrophiles, most notably carbonyl compounds, to form new C-C bonds.[12] For this compound, this converts the electrophilic aryl bromide into the nucleophilic (4-ethyl-2-fluorophenyl)magnesium bromide.

4.2 Critical Parameters: Anhydrous Conditions and Magnesium Activation

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, especially water.[13] Water will protonate and destroy the reagent, halting the desired reaction. Therefore, all glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[13][14]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[13] This layer must be disrupted. Common activation methods include adding a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane, or mechanically crushing the turnings.[12]

4.3 Experimental Workflow

The formation of a Grignard reagent requires careful attention to detail, especially in the initial setup and initiation phases.

Figure 3: Step-by-step workflow for the successful formation of a Grignard reagent.

4.4 Detailed Protocol: Grignard Reagent Formation

Materials:

  • Magnesium turnings (1.2 mmol, 29 mg)

  • Iodine (1 small crystal)

  • This compound (1.0 mmol, 203 mg)

  • Anhydrous diethyl ether or THF (10 mL total)

  • Three-neck round-bottom flask, condenser, dropping funnel, inert gas supply

Procedure:

  • Glassware Preparation: Rigorously dry all glassware. Assemble the apparatus (flask, condenser, dropping funnel) and flush with a dry inert gas like nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under the inert gas stream until the iodine sublimes, depositing a purple film on the magnesium. Allow to cool.

  • Reagent Preparation: Dissolve the this compound in 7 mL of anhydrous ether and place this solution in the dropping funnel.

  • Initiation: Add approximately 3 mL of anhydrous ether to the flask to cover the magnesium. Add ~10% of the aryl bromide solution from the dropping funnel. The reaction should initiate, indicated by the disappearance of the iodine color, the solution turning cloudy and grey/brown, and gentle bubbling or refluxing of the ether.[14] If it does not start, gentle warming or sonication may be required.

  • Addition: Once the reaction is initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has reacted. The resulting dark solution is the Grignard reagent, (4-ethyl-2-fluorophenyl)magnesium bromide, and should be used immediately for the subsequent reaction.[5]

4.5 Protocol: Subsequent Reaction with an Electrophile (e.g., a ketone)

  • Electrophile Preparation: In a separate dry flask under an inert atmosphere, dissolve the electrophile (e.g., acetone, 1.0 mmol) in anhydrous ether (5 mL).

  • Cooling: Cool this electrophile solution to 0 °C in an ice-water bath.

  • Addition of Grignard: Slowly add the freshly prepared Grignard reagent solution to the cooled electrophile solution via a cannula or syringe.

  • Reaction and Quenching: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: Perform a standard aqueous work-up as described in the Suzuki protocol (Section 3.3). Purify the resulting alcohol by column chromatography.

Conclusion

This compound is a highly strategic starting material for the synthesis of pharmaceutical intermediates. Its well-defined reactive handles allow for reliable and high-yielding transformations via cornerstone synthetic reactions. The Suzuki-Miyaura coupling provides a robust pathway to complex biaryl structures, while the Grignard reaction opens access to a different class of compounds through nucleophilic addition. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic campaigns.

References

  • Title: this compound | C8H8BrF | CID 22641057 Source: PubChem URL: [Link]

  • Title: Understanding the Applications of 1-(2-bromoethyl)-4-fluorobenzene in Chemical Synthesis Source: Autech Industry Co.,Limited URL: [Link]

  • Title: 4-Bromo-2-ethyl-1-fluorobenzene | C8H8BrF | CID 22641025 Source: PubChem URL: [Link]

  • Title: 1-Bromo-4-ethyl-2-fluorobenzene | C8H8BrF | CID 66570675 Source: PubChem URL: [Link]

  • Title: how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? Source: ResearchGate URL: [Link]

  • Title: Figure 2. (A) Action spectra for the this compound... Source: ResearchGate URL: [Link]

  • Title: The Grignard Reaction Source: University of Missouri–St. Louis URL: [Link]

  • Title: 1-bromo-4-ethyl-2-fluorobenzene Source: ChemBK URL: [Link]

  • Title: 4-Bromo-1-chloro-2-ethylbenzene | C8H8BrCl | CID 44119401 Source: PubChem URL: [Link]

  • Title: Nine-step enantioselective total synthesis of (-)-vincorine Source: PubMed - NIH URL: [Link]

  • Title: Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Source: Malaysian Journal of Chemistry URL: [Link]

  • Title: Organoborane coupling reactions (Suzuki coupling) Source: PMC - NIH URL: [Link]

  • Title: Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide Source: YouTube URL: [Link]

  • Title: 1-bromo-2-fluorobenzene reaction with magnesium and furan Source: Chemistry Stack Exchange URL: [Link]

Sources

The Strategic Role of 4-Bromo-1-ethyl-2-fluorobenzene in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: Application Note & Protocol

Introduction: A Versatile Building Block for Modern Crop Protection

4-Bromo-1-ethyl-2-fluorobenzene has emerged as a critical intermediate in the synthesis of a new generation of agrochemicals. Its unique substitution pattern, featuring a bromine atom for versatile coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and an ethyl group to modulate lipophilicity, makes it an ideal scaffold for the development of highly active and selective pesticides. This document provides a detailed overview of its application, focusing on its role as a precursor to innovative fungicidal agents. While direct large-scale applications in commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in patented fungicidal compounds, highlighting its importance in research and development.

Core Application: Synthesis of Novel Pyrazole-Based Fungicides

A primary application of this compound is in the synthesis of advanced pyrazole carboxamide fungicides. This class of fungicides is renowned for its potent and broad-spectrum activity against a variety of plant pathogens. The 4-bromo-1-ethyl-2-fluorophenyl moiety often forms a key structural component of the final active ingredient, directly influencing its biological efficacy.

The synthesis typically proceeds through a multi-step sequence wherein the bromine atom of this compound serves as a handle for the introduction of other functionalities, commonly through cross-coupling reactions.

Synthetic Workflow Overview

The following diagram illustrates a representative synthetic pathway for the utilization of this compound in the creation of a hypothetical, yet structurally representative, pyrazole fungicide. This workflow is based on established chemical transformations prevalent in agrochemical synthesis.

G A This compound B Grignard Reagent Formation (Mg, THF) A->B Activation C (4-Ethyl-2-fluorophenyl)magnesium bromide B->C Intermediate D Reaction with Diethyl Oxalate C->D Nucleophilic Acyl Substitution E Ethyl 2-(4-ethyl-2-fluorophenyl)-2-oxoacetate D->E Product F Condensation with Hydrazine E->F Heterocycle Formation G Ethyl 5-(4-ethyl-2-fluorophenyl)-1H-pyrazole-3-carboxylate F->G Key Intermediate H Amidation G->H Coupling I Final Pyrazole Carboxamide Fungicide H->I Final Product

Caption: Synthetic pathway from this compound to a pyrazole fungicide.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of a pyrazole carboxamide fungicide incorporating the 4-bromo-1-ethyl-2-fluorophenyl moiety. These are representative procedures and may require optimization based on specific target molecules and laboratory conditions.

Protocol 1: Synthesis of a Key Pyrazole Intermediate

This protocol outlines the synthesis of a pyrazole ester, a crucial building block for the final fungicide.

Step 1: Grignard Reagent Formation

  • Objective: To convert this compound into its corresponding Grignard reagent.

  • Materials:

    • This compound

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (as initiator)

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of this compound in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction (disappearance of the iodine color).

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Diethyl Oxalate

  • Objective: To form the α-keto ester by reacting the Grignard reagent with diethyl oxalate.

  • Materials:

    • The freshly prepared Grignard reagent from Step 1

    • Diethyl oxalate

    • Anhydrous THF

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Cool a solution of diethyl oxalate in anhydrous THF to -78 °C in a separate flask under a nitrogen atmosphere.

    • Slowly add the Grignard reagent via cannula to the cooled diethyl oxalate solution, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for two hours.

    • Allow the reaction to warm to room temperature and stir for an additional hour.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-keto ester.

Step 3: Pyrazole Formation

  • Objective: To construct the pyrazole ring through condensation with hydrazine.

  • Materials:

    • Crude α-keto ester from Step 2

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve the crude α-keto ester in ethanol.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired pyrazole ester intermediate.

Protocol 2: Final Amidation to Fungicide

This protocol describes the final step to produce the active pyrazole carboxamide fungicide.

  • Objective: To couple the pyrazole ester with a desired amine to form the final amide product.

  • Materials:

    • Pyrazole ester intermediate from Protocol 1

    • Desired amine

    • Trimethylaluminum or other suitable coupling agent

    • Anhydrous toluene

  • Procedure:

    • To a solution of the amine in anhydrous toluene, add trimethylaluminum dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of the pyrazole ester in anhydrous toluene to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC.

    • Upon completion, cool the reaction and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.

Data Summary

The following table summarizes typical reaction parameters for the key transformations.

Reaction StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
Grignard FormationMg, THFTHFReflux>90
AcylationDiethyl OxalateTHF-78 to RT70-85
Pyrazole FormationHydrazine HydrateEthanolReflux60-80
AmidationAmine, TrimethylaluminumTolueneReflux50-75

Scientific Rationale and Mechanistic Insights

The choice of this compound as a starting material is underpinned by sound chemical principles. The bromine atom's lability makes it an excellent leaving group for forming the organometallic intermediate (Grignard reagent), which is a powerful nucleophile. The fluorine atom at the ortho position can influence the regioselectivity of reactions and enhance the metabolic stability of the final product by blocking potential sites of oxidation. The ethyl group contributes to the overall lipophilicity of the molecule, which is a critical parameter for its uptake and transport within the target plant and pathogen.

The subsequent steps leverage well-established and reliable chemical transformations. The nucleophilic acyl substitution of the Grignard reagent on diethyl oxalate is a standard method for the synthesis of α-keto esters. The Knorr pyrazole synthesis, the condensation of a β-ketoester with a hydrazine, is a classic and efficient method for constructing the pyrazole core. Finally, the amidation reaction, often facilitated by reagents like trimethylaluminum, provides a direct route to the desired carboxamide functionality.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced agrochemicals, particularly pyrazole-based fungicides. Its unique combination of functional groups allows for the strategic construction of complex and highly active molecules. The protocols and insights provided in this document are intended to serve as a foundational guide for researchers in the agrochemical industry to explore the potential of this important intermediate in the development of next-generation crop protection solutions.

References

  • Due to the proprietary nature of agrochemical research and development, direct literature citations for the synthesis of specific commercial products from this compound are limited. The synthetic strategies and protocols outlined are based on established and widely published organic chemistry methodologies.

In-Depth Technical Guide: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 4-bromo-1-ethyl-2-fluorobenzene, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document provides not only detailed, field-proven protocols but also delves into the mechanistic intricacies that govern these transformations.

Substrate Analysis: The Reactivity of this compound

The unique substitution pattern of this compound dictates its reactivity in palladium-catalyzed cross-coupling reactions. The interplay between the electron-withdrawing fluorine atom, the electron-donating ethyl group, and the sterically accessible bromine at the 4-position creates a versatile substrate for various C-C and C-N bond-forming reactions. The C-Br bond is the primary site for oxidative addition to the palladium(0) catalyst, a crucial initial step in the catalytic cycle. The fluorine atom, positioned ortho to the ethyl group, influences the electronic properties of the aromatic ring, which can impact the rates of oxidative addition and reductive elimination.

Figure 1: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling stands as a robust and widely utilized method for the synthesis of biaryl compounds. This reaction's tolerance for a broad range of functional groups makes it a favored strategy in medicinal chemistry and materials science.

Protocol: Synthesis of 4-Aryl-1-ethyl-2-fluorobenzene Derivatives

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Water (4:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Selection: The combination of a palladium precursor like Pd(OAc)₂ with a sterically bulky and electron-rich phosphine ligand such as SPhos is highly effective for coupling sterically hindered or electron-rich aryl bromides. The biphasic toluene/water system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

Coupling PartnerProductTypical Yield (%)
Phenylboronic acid1-ethyl-2-fluoro-4-phenylbenzene>90
4-Methoxyphenylboronic acid1-ethyl-2-fluoro-4-(4-methoxyphenyl)benzene>85
Pyridin-3-ylboronic acid3-(4-ethyl-2-fluorophenyl)pyridine>80

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination provides a powerful route to synthesize arylamines, which are prevalent motifs in pharmaceuticals. This reaction couples an aryl halide with a primary or secondary amine.

Protocol: Synthesis of N-Substituted 4-ethyl-2-fluoroanilines

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a variety of amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add toluene, followed by this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Reagent Selection: The Pd₂(dba)₃/Xantphos catalytic system is well-suited for a broad range of amines. The use of a strong, non-nucleophilic base like NaOtBu is crucial for the deprotonation of the amine and the subsequent steps in the catalytic cycle.

Coupling PartnerProductTypical Yield (%)
Morpholine4-(4-ethyl-2-fluorophenyl)morpholine>90
AnilineN-(4-ethyl-2-fluorophenyl)aniline>85
BenzylamineN-benzyl-4-ethyl-2-fluoroaniline>80

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Protocol: Synthesis of 4-Alkynyl-1-ethyl-2-fluorobenzene Derivatives

This protocol outlines a general procedure for the Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of THF and Et₃N.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with diethyl ether.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Rationale for Reagent Selection: The classic Sonogashira conditions employ a palladium catalyst and a copper(I) co-catalyst. The copper acetylide intermediate, formed in situ, facilitates the transmetalation step. Triethylamine serves as both the base and a solvent.

Coupling PartnerProductTypical Yield (%)
Phenylacetylene1-ethyl-2-fluoro-4-(phenylethynyl)benzene>90
1-Hexyne1-(hex-1-yn-1-yl)-4-ethyl-2-fluorobenzene>85
(Trimethylsilyl)acetylene((4-ethyl-2-fluorophenyl)ethynyl)trimethylsilane>80

Heck Reaction and Stille Coupling: Further C-C Bond Forming Strategies

While specific, high-yielding examples for the Heck and Stille couplings of this compound are less commonly reported in the literature, generalized protocols based on established methodologies for similar substrates can be applied. Optimization of reaction conditions is likely necessary to achieve high yields.

Generalized Heck Reaction Protocol

The Heck reaction couples the aryl bromide with an alkene. A typical protocol would involve a palladium catalyst such as Pd(OAc)₂, a phosphine ligand (e.g., P(o-tol)₃), a base like triethylamine, and a polar aprotic solvent such as DMF, with reaction temperatures typically ranging from 80-120 °C.

Generalized Stille Coupling Protocol

The Stille coupling utilizes an organotin reagent as the coupling partner. A general procedure would employ a palladium catalyst like Pd(PPh₃)₄, an organostannane (e.g., tributyl(vinyl)stannane), and a solvent such as toluene or THF, often with the addition of a salt like LiCl to facilitate the transmetalation step. Reaction temperatures are typically in the range of 80-110 °C.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_partners Coupling Partners Suzuki Suzuki-Miyaura (C-C) BoronicAcid Arylboronic Acid Suzuki->BoronicAcid Buchwald Buchwald-Hartwig (C-N) Amine Amine Buchwald->Amine Sonogashira Sonogashira (C-C, sp) Alkyne Terminal Alkyne Sonogashira->Alkyne Heck Heck (C-C) Alkene Alkene Heck->Alkene Stille Stille (C-C) Organostannane Organostannane Stille->Organostannane Substrate This compound Substrate->Suzuki Substrate->Buchwald Substrate->Sonogashira Substrate->Heck Substrate->Stille

Figure 2: Overview of key cross-coupling reactions for this compound and their respective coupling partners.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]

Application Note & Protocol: Regioselective Functionalization of 4-Bromo-1-ethyl-2-fluorobenzene via Lithium-Halogen Exchange

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the 4-Bromo-1-ethyl-2-fluorobenzene Scaffold

The 1-ethyl-2-fluorobenzene core, particularly when substituted at the 4-position, is a valuable structural motif in modern synthetic chemistry. Its presence in pharmacologically active molecules and advanced materials underscores the need for robust and regioselective methods for its elaboration.[1] The title compound, this compound, serves as a versatile and strategic starting material. The bromine atom provides a reactive handle for forming a key organometallic intermediate, which can then be intercepted by a wide array of electrophiles to install diverse functional groups.

This application note provides a comprehensive guide to the lithiation of this compound. We will explore the underlying mechanistic principles that govern regioselectivity, present a detailed and validated experimental protocol for generating the aryllithium species, and demonstrate its subsequent functionalization.

Mechanistic Rationale: Halogen-Metal Exchange vs. Directed ortho-Metalation (DoM)

The lithiation of this compound presents two plausible reaction pathways. Understanding the factors that control this regioselectivity is critical for achieving the desired synthetic outcome.

  • Lithium-Halogen Exchange: This reaction involves the exchange of the bromine atom with the lithium from an organolithium reagent, such as n-butyllithium (n-BuLi).[2][3] This process is exceptionally rapid, especially for aryl bromides and iodides, and is typically conducted at very low temperatures (e.g., -78 °C) to generate the corresponding aryllithium species.[2][4] The mechanism is believed to proceed through a four-center transition state or an "ate-complex" intermediate.[2] The thermodynamic driving force for the exchange is the formation of a more stable organolithium species (sp²-hybridized aryllithium) from a less stable one (sp³-hybridized alkyllithium).[5]

  • Directed ortho-Metalation (DoM): The fluorine atom on the ring is an effective Directed Metalation Group (DMG).[6][7][8] It can coordinate to the Lewis acidic lithium cation of the organolithium base, directing deprotonation to the adjacent C3 position.[9] While fluorine is a potent DMG, this pathway is generally slower than lithium-halogen exchange when a bromine atom is present.[10] DoM is more commonly achieved with stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) when competing with less reactive halogens like chlorine, or in the absence of a halogen altogether.[6]

For the substrate this compound, treatment with alkyllithium reagents like n-BuLi or s-BuLi overwhelmingly favors the Lithium-Halogen Exchange pathway due to its significantly faster reaction kinetics.[10] This provides a reliable and regioselective route to the 4-lithio-1-ethyl-2-fluorobenzene intermediate.

Reaction_Pathway SM This compound INT 4-Lithio-1-ethyl-2-fluorobenzene SM->INT  n-BuLi (1.1 eq)  THF, -78 °C (Li-Br Exchange) PROD 4-E-1-ethyl-2-fluorobenzene INT->PROD  Electrophile (E+)  Quench

Figure 1: Regioselective lithiation via Lithium-Halogen Exchange.

Experimental Design and Considerations

Choice of Organolithium Reagent

The selection of the organolithium reagent is a key parameter.

  • n-Butyllithium (n-BuLi): The most common and cost-effective choice for lithium-halogen exchange. It is sufficiently reactive to promote efficient exchange with aryl bromides at low temperatures.[11]

  • sec-Butyllithium (s-BuLi): More basic and reactive than n-BuLi, which can lead to faster exchange rates.[12] It is a viable alternative if the exchange with n-BuLi proves sluggish.

  • tert-Butyllithium (t-BuLi): Significantly more basic than n-BuLi but also more sterically hindered and pyrophoric.[13] It is typically reserved for more challenging metalations or deprotonations and is not necessary for this transformation.

For this protocol, n-BuLi is recommended as the optimal reagent, balancing high reactivity with ease of handling.

Solvent and Temperature Control

Organolithium reactions demand stringent control of the reaction environment.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are required. THF is generally preferred as it effectively solvates the lithium cation, breaking down organolithium aggregates and increasing reactivity.[11]

  • Temperature: The reaction must be maintained at low temperatures, typically -78 °C (a dry ice/acetone bath). This is crucial for two reasons:

    • To ensure the stability of the highly reactive aryllithium intermediate, preventing decomposition or side reactions.

    • To suppress potential side reactions, such as attack on the solvent.

Detailed Experimental Protocol

This protocol details the generation of the aryllithium intermediate followed by quenching with an electrophile, using N,N-Dimethylformamide (DMF) to synthesize 4-ethyl-3-fluoro-benzaldehyde as an example.

Experimental_Workflow A 1. Reaction Setup B 2. Establish Inert Atmosphere A->B Dry glassware C 3. Add Substrate & Solvent B->C Flush with Ar/N₂ D 4. Cool to -78 °C C->D Dissolve substrate E 5. Lithiation (n-BuLi Addition) D->E Slow, dropwise addition F 6. Quench with Electrophile E->F Stir for 1 hr G 7. Warm and Aqueous Workup F->G Stir, then warm to RT H 8. Extraction & Drying G->H Quench with aq. NH₄Cl I 9. Purification H->I Isolate organic phase

Figure 2: General experimental workflow for lithiation and functionalization.

Materials and Reagents
  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium in hexanes (typically 1.6 M or 2.5 M, 1.1 eq)

  • Electrophile (e.g., Anhydrous DMF, 1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard oven-dried glassware for anhydrous reactions (e.g., Schlenk flask)

  • Cryocooler or dry ice/acetone bath

Step-by-Step Procedure

Safety Note: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All manipulations must be performed under a strict inert atmosphere (Argon or Nitrogen) using proper syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and flame-retardant gloves.

  • Reaction Setup: Assemble an oven-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Inert Atmosphere: Purge the flask with inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Substrate Addition: To the flask, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF via cannula or syringe to achieve a concentration of approximately 0.2-0.4 M.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. A color change (often to yellow or orange) may be observed.

    • Causality Check: Slow addition is critical to dissipate the heat of reaction and maintain the low temperature, preventing unwanted side reactions. A slight excess (1.1 eq) ensures complete conversion.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure the lithium-halogen exchange is complete.

  • Quenching with Electrophile: While maintaining the temperature at -78 °C, slowly add the chosen anhydrous electrophile (e.g., DMF, 1.5 eq) dropwise.

    • Causality Check: The aryllithium is a potent nucleophile. The electrophile is added at low temperature to control the reactivity and prevent over-addition or side reactions.[14][15]

  • Reaction Completion: Stir the mixture at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature over 1-2 hours or overnight.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., diethyl ether or ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure functionalized product.

Scope of Functionalization

The generated 4-lithio-1-ethyl-2-fluorobenzene is a powerful synthetic intermediate. A variety of electrophiles can be employed to install different functional groups at the 4-position.

ElectrophileReagent ExampleResulting Functional Group
AldehydeN,N-Dimethylformamide (DMF)-CHO
Carboxylic AcidCarbon Dioxide (CO₂) gas/solid-COOH
KetoneWeinreb Amide (RCON(OMe)Me)-C(O)R
Boronic EsterTrimethyl borate (B(OMe)₃)-B(OH)₂ (after hydrolysis)
Alkyl/Aryl GroupAlkyl/Aryl Halide (R-X)-R
Silyl GroupTrimethylsilyl chloride (TMSCl)-SiMe₃
SulfideDisulfide (RSSR)-SR
Amine (via amination)N-methoxy-N-methyl amine-NH₂ (after deprotection)

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive n-BuLi or presence of moisture/oxygen.

    • Solution: Titrate the n-BuLi solution before use to confirm its molarity. Ensure all glassware is meticulously dried and the system is leak-free and properly purged with inert gas. Use freshly distilled, anhydrous solvents.

  • Formation of Debrominated Product (1-ethyl-2-fluorobenzene):

    • Cause: The aryllithium intermediate is protonated by a stray acid source (e.g., moisture in the electrophile or solvent) before the electrophile can react.

    • Solution: Use rigorously dried solvents and electrophiles. Ensure the quenching solution (aq. NH₄Cl) is not added prematurely.

  • Complex Product Mixture:

    • Cause: Reaction temperature was too high, leading to decomposition or side reactions.

    • Solution: Carefully monitor and maintain the internal reaction temperature at or below -78 °C during the addition and stirring phases.

Conclusion

The lithiation of this compound via lithium-halogen exchange is a highly efficient and regioselective method for generating a versatile aryllithium intermediate. By leveraging the significant kinetic difference between this pathway and the potential for directed ortho-metalation, chemists can reliably install a lithium atom at the C4 position. The subsequent quenching of this intermediate with a diverse range of electrophiles provides a powerful platform for the synthesis of complex and highly functionalized aromatic compounds, which are critical building blocks for the pharmaceutical and materials science industries. Strict adherence to anhydrous, anaerobic, and low-temperature conditions is paramount to achieving high yields and purity.

References

  • Title: Metal–halogen exchange Source: Grokipedia URL
  • Title: Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal Source: Indian Academy of Sciences URL
  • Title: On the Mechanism of the Directed ortho and Remote Metalation Reactions of N,N-Dialkylbiphenyl 2-carboxamides Source: Organic Letters - ACS Publications URL
  • Title: Illustrated Glossary of Organic Chemistry - Halogen-metal exchange Source: UCLA Department of Chemistry & Biochemistry URL
  • Title: Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale Source: ResearchGate URL
  • Source: Unblog.
  • Title: Directed (ortho)
  • Title: Organolithium reagent Source: Wikipedia URL
  • Title: Why do we use t-BuLi instead of sec-BuLi and n-BuLi?
  • Title: nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?
  • Title: Sec-Butyllithium vs.
  • Title: Application Note: Regioselective Lithiation of 4-(Benzyloxy)
  • Title: Directed ortho metalation Source: Wikipedia URL
  • Title: n-Butyllithium Source: Wikipedia URL
  • Title: In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange Source: PubMed URL
  • Title: Design, synthesis, biological evaluation and molecular docking of novel substituted 1-ethyl-1H-benzimidazole fluorinated derivatives as thrombin inhibitors Source: ResearchGate URL
  • Title: The Mechanism of Lithium-Halogen Exchange Source: Macmillan Group Meeting, Princeton University URL

Sources

Synthesis of biaryl compounds with 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Biaryl Compounds Utilizing 4-Bromo-1-ethyl-2-fluorobenzene

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the effective synthesis of biaryl compounds using this compound. Biaryl scaffolds are privileged structures in numerous pharmaceuticals, agrochemicals, and functional materials, making their efficient synthesis a critical objective in modern organic chemistry.[1][2][3] This guide moves beyond simple procedural lists to provide in-depth explanations for methodological choices, ensuring both reproducibility and a foundational understanding for further optimization.

This compound is a versatile and strategic building block. Its constituent functional groups—the reactive C-Br bond for cross-coupling, the ortho-fluorine atom for modulating electronic properties and metabolic stability, and the ethyl group—provide a unique combination of reactivity and structural features.[4][5] This guide will focus on palladium-catalyzed cross-coupling reactions, which are the cornerstone methodologies for C-C bond formation in contemporary synthesis.[6][7]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material is paramount for successful synthesis. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[8]
CAS Number 627463-18-7[8]
Molecular Formula C₈H₈BrF[8]
Molecular Weight 203.05 g/mol [8]
Appearance Colorless liquid or solid[9]

The reactivity of this substrate is dictated by the interplay of its functional groups. The C-Br bond is the primary site for oxidative addition to a low-valent palladium catalyst, initiating the cross-coupling cycle. The fluorine atom, positioned ortho to the ethyl group, exerts a strong inductive electron-withdrawing effect, which can influence the rate of oxidative addition. This electronic perturbation, combined with the steric profile of the adjacent ethyl group, necessitates careful selection of catalytic systems to achieve optimal results.

Core Synthetic Methodologies: Protocols and Mechanistic Insights

We present detailed protocols for two primary C-C bond-forming reactions, Suzuki-Miyaura and Stille couplings, and one C-N bond-forming reaction, Buchwald-Hartwig amination, which is crucial for creating analogues in drug discovery programs.

The Suzuki-Miyaura Coupling: A Robust Path to Biaryls

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid coupling partners.[10][11]

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.

  • Transmetalation: The aryl group from the activated boronic acid (as a boronate complex) is transferred to the palladium(II) center.

  • Reductive Elimination: The two aryl groups are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[11]

The base is crucial as it activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[12]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition ar_x Ar-X (this compound) transmetalation_complex Ar-Pd(II)-Ar'(L)₂ pd_complex->transmetalation_complex Transmetalation boronic_acid Ar'-B(OH)₂ + Base boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) transmetalation_complex->product

Suzuki-Miyaura Catalytic Cycle.

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add the 1,4-dioxane and water.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

  • Catalyst System (Pd(OAc)₂/SPhos): While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often employ a separate palladium source (like Pd(OAc)₂) and a specialized ligand. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, often leading to higher yields and broader substrate scope, especially with sterically hindered or electronically challenging partners.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is highly effective in Suzuki couplings. It is generally preferred over stronger bases like hydroxides or alkoxides when dealing with base-sensitive functional groups on either coupling partner.[13]

  • Solvent System (Dioxane/Water): The biphasic solvent system is common. Dioxane solubilizes the organic components and the catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[13]

The Stille Coupling: An Alternative for Complex Substrates

The Stille coupling utilizes organostannane reagents. A key advantage is the inertness of organostannanes to many reaction conditions, allowing for their preparation and purification prior to the coupling step.[14] However, the primary drawback is the toxicity of tin compounds, which requires careful handling and purification procedures.[15]

This protocol outlines a procedure for coupling this compound with an organostannane.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Aryltrimethylstannane or Aryltributylstannane (1.1 mmol, 1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Anhydrous Toluene (10 mL)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Setup: In an oven-dried flask under an argon atmosphere, dissolve this compound and the organostannane in anhydrous toluene.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the solution.

  • Degassing: Degas the mixture thoroughly with a stream of argon for 15 minutes.

  • Reaction: Heat the reaction mixture to 110 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. The workup for Stille reactions often requires a specific step to remove tin byproducts. Add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour. This precipitates the tin as insoluble fluorides.

  • Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with water, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

  • Catalyst (Pd(PPh₃)₄): This is a robust, commercially available, and widely used Pd(0) catalyst that is effective for a broad range of Stille couplings.[16] It is generally stable enough for easy handling, though it should be stored under an inert atmosphere.

  • Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are standard for Stille couplings as they effectively solubilize the reagents and catalyst without interfering with the catalytic cycle.

  • Additive-Free Conditions: Unlike Suzuki couplings, many Stille reactions can proceed efficiently without the need for a base or other additives, simplifying the reaction setup. However, in some cases, additives like copper(I) salts can be used to accelerate the transmetalation step.[14]

The Buchwald-Hartwig Amination: Forging C-N Bonds

For drug discovery, the ability to introduce nitrogen-containing functional groups is critical. The Buchwald-Hartwig amination is the premier method for coupling aryl halides with amines.[17]

Similar to C-C couplings, this reaction is palladium-catalyzed and involves an oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the challenging reductive elimination step.[17][18]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition ar_x Ar-X (this compound) amido_complex Ar-Pd(II)-NR₂(L)₂ pd_complex->amido_complex Amine Coordination & Deprotonation amine R₂NH + Base amine->amido_complex amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Buchwald-Hartwig Catalytic Cycle.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Primary or Secondary Amine (1.2 mmol, 1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.)

  • Anhydrous Toluene (10 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Setup: In a glovebox or under a robust stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Reagent Addition: Add toluene, followed by this compound and the amine. The order of addition can be important; typically, the solids are added first.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-16 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

  • Catalyst System (Pd₂(dba)₃/XPhos): This combination is a powerful, modern system for Buchwald-Hartwig amination. Pd₂(dba)₃ is a stable Pd(0) precatalyst. XPhos is a highly effective biarylphosphine ligand whose steric bulk and electron-donating properties are specifically designed to promote the difficult C-N reductive elimination step.[18]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide is the most common and effective base for this purpose.[19]

  • Inert Conditions: Both the catalyst and the strong base are highly sensitive to air and moisture. Therefore, the use of a glovebox or rigorous Schlenk techniques is mandatory for success.

General Experimental Workflow

The overall process for any of these cross-coupling reactions follows a consistent logic, from preparation to final product analysis.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep Weigh Reagents & Setup Glassware (Inert Atmosphere) reaction Add Solvents & Degas Mixture prep->reaction heating Heat to Target Temperature reaction->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool & Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify analysis Characterize Product (NMR, MS) purify->analysis

General experimental workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by O₂). 2. Insufficiently strong/soluble base (Suzuki). 3. Wet solvent/reagents.1. Ensure rigorous degassing and inert atmosphere. Use fresh catalyst/ligand. 2. Screen alternative bases (e.g., Cs₂CO₃ for Suzuki). 3. Use freshly distilled/anhydrous solvents.
Formation of Homocoupled Side Products 1. For Suzuki, can result from side reactions of the boronic acid. 2. For Stille, can occur at high temperatures.1. Use a slight excess of the boronic acid (1.1-1.2 eq.). 2. Lower the reaction temperature. Ensure efficient stirring.
Protodeboronation (Suzuki) The boronic acid is replaced by a hydrogen atom from the solvent or trace water before it can transmetalate.Use a stronger base or a different solvent system (e.g., anhydrous THF). Ensure the reaction is not heated for an excessively long time.
Difficult Purification Residual tin byproducts (Stille) or catalyst residues.For Stille, ensure the KF workup is performed thoroughly. For all reactions, a silica plug before full chromatography can help remove polar catalyst residues.

Safety Information

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled.[8] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9]

  • Palladium Catalysts: Can be toxic and are expensive. Avoid inhalation of dust.

  • Organometallic Reagents: Organostannanes are toxic and should be handled with extreme care. Organoboron compounds are generally less toxic but should still be handled with appropriate PPE.

  • Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Handle only under an inert atmosphere.

  • Solvents: Toluene and dioxane have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound stands as a highly valuable substrate for the construction of complex biaryl systems and their nitrogen-containing analogues. Through the judicious application of modern cross-coupling methodologies such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, chemists can efficiently access a wide array of molecular architectures. Success in these endeavors hinges not just on following a protocol, but on understanding the fundamental principles that govern catalyst selection, reaction conditions, and the specific roles of each component. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this versatile building block in their synthetic campaigns.

References

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  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene.
  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-fluorobenzene.
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • ChemBK. (2024). 1-bromo-4-ethyl-2-fluorobenzene.
  • Google Patents. (n.d.). DE3473440D1 - Preparation of biaryl compounds.
  • PubChem. (n.d.). 1-Bromo-4-ethyl-2-fluorobenzene.
  • ResearchGate. (2025). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes.
  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • RSC Publishing. (n.d.). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering.
  • NIH. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
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  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24).
  • NIH. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
  • NIH. (n.d.). Electrochemical synthesis of cyclic biaryl λ3-bromanes from 2,2'-dibromobiphenyls.
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Application Notes and Protocols: Heck Reaction Conditions for 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Mizoroki-Heck reaction using 4-Bromo-1-ethyl-2-fluorobenzene as the aryl halide substrate. The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into reaction mechanisms, optimization of conditions, and practical, field-proven experimental procedures. We will explore the critical parameters influencing reaction efficiency, including catalyst selection, ligand effects, base and solvent choice, and temperature control, with a specific focus on the electronic and steric considerations pertinent to the substituted aryl bromide.

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction stands as a powerful and versatile tool for the construction of substituted alkenes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[4] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions.[1][2] The ability to forge carbon-carbon bonds with high functional group tolerance and stereoselectivity makes the Heck reaction an indispensable methodology in synthetic organic chemistry.[5]

The substrate of focus, this compound, presents a unique combination of electronic and steric features. The presence of a fluorine atom ortho to the ethyl group and meta to the bromine can influence the reactivity of the aryl halide through inductive effects. Understanding these nuances is critical for developing a robust and high-yielding protocol. This guide aims to provide the necessary framework for achieving this.

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][6] A thorough understanding of this cycle is paramount for rational optimization and troubleshooting.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1][2][7] This is often the rate-determining step.

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition manner.[2][7]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn-fashion, to form the substituted alkene product and a hydrido-palladium(II) complex.[2][7] This step largely dictates the E/Z selectivity of the product, with the trans isomer typically favored to minimize steric interactions.[5][7]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated H-X species and facilitate the reductive elimination of HX from the hydrido-palladium(II) complex, thereby regenerating the active Pd(0) catalyst for the next cycle.[2][7][8]

Visualizing the Process: The Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ (Ar = 4-ethyl-2-fluorophenyl) OxAdd->ArPdX AlkeneCoord Alkene Coordination ArPdX->AlkeneCoord MigInsert Migratory Insertion AlkeneCoord->MigInsert BetaElim β-Hydride Elimination MigInsert->BetaElim RedElim Reductive Elimination BetaElim->RedElim [H-Pd(II)-X(L)₂] ProductOut Substituted Alkene BetaElim->ProductOut BaseCycle Base + HX RedElim->BaseCycle BaseCycle->Pd0 Regeneration ArX 4-Bromo-1-ethyl- 2-fluorobenzene ArX->OxAdd AlkeneIn Alkene AlkeneIn->AlkeneCoord

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Design and Key Parameter Optimization

The success of a Heck reaction is highly dependent on the careful selection of several key parameters. For a substrate like this compound, which is moderately electron-rich due to the ethyl group, careful optimization is crucial.

Catalyst and Ligand Selection

The choice of palladium source and ligand is fundamental to the reaction's success. While numerous palladium catalysts are available, palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective starting points.[1][2][7]

  • Palladium Precursors: Pd(OAc)₂ is often preferred as it is air-stable and is reduced in situ to the active Pd(0) species.[1] Pd(PPh₃)₄ can be used directly but may be more sensitive to air.

  • Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity.[1]

    • Monodentate Ligands: Triphenylphosphine (PPh₃) is a standard choice. For more challenging substrates, bulky, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) can enhance the rate of oxidative addition.[9]

    • Bidentate Ligands: Ligands such as BINAP can be beneficial, particularly in controlling stereoselectivity.[1]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands have gained prominence due to their strong σ-donating properties and thermal stability, which can lead to highly active and robust catalysts.[10][11]

The Role of the Base

A stoichiometric amount of base is essential to regenerate the Pd(0) catalyst.[8][12] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are mild, inexpensive, and often effective.[1][2][12]

  • Organic Bases: Triethylamine (Et₃N) is a common choice, particularly in reactions where the formation of a soluble ammonium salt is desirable.[1][2] Hindered amines like N,N-diisopropylethylamine (DIPEA) can also be used.[13]

Solvent Considerations

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are excellent solvents for the Heck reaction, capable of dissolving a wide range of organic substrates and inorganic salts.[7][12][14]

  • Aqueous Media: In some cases, reactions can be performed in aqueous solvent mixtures, which can be advantageous from an environmental and cost perspective.[10]

Reaction Temperature

Heck reactions are typically conducted at elevated temperatures, often ranging from 80 to 140 °C, to facilitate the oxidative addition and other steps in the catalytic cycle.[10] Optimization of the temperature is critical; excessively high temperatures can lead to catalyst decomposition and side reactions, while temperatures that are too low may result in sluggish or incomplete reactions.

Standardized Protocol for the Heck Reaction of this compound

This protocol provides a starting point for the coupling of this compound with a model alkene, such as n-butyl acrylate.

Materials and Reagents
  • This compound (1.0 mmol)

  • n-Butyl acrylate (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Experimental Procedure
  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous DMF (5 mL) via syringe, followed by n-butyl acrylate (1.2 mmol).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.

Data Presentation and Expected Outcomes

The following table summarizes a set of recommended starting conditions and potential optimization pathways for the Heck reaction of this compound.

Parameter Condition A (Standard) Condition B (High Activity) Condition C (Mild) Expected Outcome/Rationale
Aryl Halide This compoundThis compoundThis compoundSubstrate for C-C bond formation.
Alkene n-Butyl acrylateStyrenen-Butyl acrylateElectron-withdrawing groups on the alkene generally enhance reactivity.[1]
Pd Source (mol%) Pd(OAc)₂ (2%)Pd₂(dba)₃ (1%)Pd(OAc)₂ (2%)Pd₂(dba)₃ can be more active at lower temperatures.
Ligand (mol%) PPh₃ (4%)P(t-Bu)₃ (2%)XPhos (4%)Bulky, electron-rich ligands can accelerate oxidative addition.[11][15]
Base (equiv.) K₂CO₃ (2.0)Cs₂CO₃ (2.0)Et₃N (2.0)Cesium carbonate is more soluble and can be more effective.
Solvent DMFDioxaneTolueneSolvent choice affects solubility and reaction kinetics.
Temperature (°C) 10080110Higher temperatures are often required for less reactive substrates.
Time (h) 12-248-1618-30Reaction time will vary based on the specific conditions.

Troubleshooting and Optimization Strategies

Even with a well-defined protocol, challenges can arise. The following section addresses common issues and provides evidence-based solutions.

Low or No Conversion
  • Potential Cause: Inefficient oxidative addition or catalyst deactivation.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, being mindful of potential solvent boiling points and catalyst stability.

    • Change Ligand: Switch to a more electron-rich and bulky ligand, such as P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand, to facilitate oxidative addition.[9][11]

    • Use a More Active Catalyst Precursor: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃.

    • Ensure Anhydrous and Inert Conditions: Moisture and oxygen can deactivate the catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under a robust inert atmosphere.

Formation of Side Products
  • Potential Cause: Alkene isomerization, diarylation, or reductive dehalogenation.

  • Troubleshooting Steps:

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of byproducts.

    • Adjust Stoichiometry: Using a slight excess of the alkene can sometimes suppress diarylation.

    • Lower Temperature: If isomerization is observed, reducing the reaction temperature may mitigate this side reaction.[12]

Catalyst Decomposition (Palladium Black Formation)
  • Potential Cause: High temperatures, presence of impurities, or an inappropriate ligand-to-metal ratio.

  • Troubleshooting Steps:

    • Optimize Ligand Ratio: The ratio of ligand to palladium is critical. A general starting point is a 2:1 ratio of monodentate phosphine to palladium.[12]

    • Lower Temperature: High temperatures can accelerate catalyst decomposition.[16]

    • Purify Reagents: Ensure all reagents and the solvent are of high purity.

Conclusion

The Mizoroki-Heck reaction is a robust and highly valuable transformation in modern organic synthesis. The successful application of this reaction to this compound requires a systematic approach to the optimization of reaction conditions. By carefully considering the interplay between the catalyst, ligand, base, solvent, and temperature, researchers can develop efficient and high-yielding protocols. The information and procedures outlined in this guide provide a solid foundation for achieving this goal and for the broader application of this powerful synthetic methodology.

References

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  • Wikipedia. (n.d.). Heck reaction. [Link]

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  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. [Link]

  • Wipf Group. (2007). Basic Principles - Heck Reactions. [Link]

  • American Chemical Society. (2016). Optimizing the Heck–Matsuda reaction in flow with a constraint-adapted direct search algorithm. [Link]

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  • ResearchGate. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ACS Publications. (n.d.). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • RSC Publishing. (n.d.). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. [Link]

  • Journal of the American Chemical Society. (n.d.). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. [Link]

  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. (n.d.). [Link]

  • Semantic Scholar. (2012). Organochalcogen ligands and their palladium(ii) complexes: Synthesis to catalytic activity for Heck coupling. [Link]

  • ResearchGate. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • ResearchGate. (n.d.). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]

  • Reddit. (2021). Practical Heck Reaction problems!. [Link]

  • YouTube. (2024). Heck Reaction|Basics|Mechanism|Catalytic Cycle| Examples. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

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Application Notes and Protocols for 4-Bromo-1-ethyl-2-fluorobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-1-ethyl-2-fluorobenzene

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and tailored alkyl substituents is a cornerstone of rational drug design.[1][2] this compound emerges as a highly valuable building block, offering a unique combination of reactive handles and structurally important motifs. Its utility lies in the convergence of several key features: a bromine atom poised for a variety of cross-coupling reactions, a fluorine atom to modulate physicochemical and metabolic properties, and an ethyl group to probe hydrophobic pockets and influence conformation.

This guide provides an in-depth exploration of the applications of this compound as a versatile intermediate in the synthesis of complex organic molecules, particularly those with therapeutic potential. We will delve into detailed protocols for key transformations, the mechanistic rationale behind experimental choices, and the impact of its unique substitution pattern on reactivity.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.

PropertyValueReference
CAS Number 627463-18-7[3][4][5][6]
Molecular Formula C₈H₈BrF[3][4]
Molecular Weight 203.05 g/mol [3][4]
Appearance Colorless liquid or solid
Boiling Point 190-193 °C
Density 1.326 g/mL

Safety Information: this compound is harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Core Applications in Cross-Coupling Reactions

The bromine atom of this compound serves as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of biaryl and arylamine scaffolds prevalent in many kinase inhibitors and other drug candidates.[7][8][9][10]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)-C(sp²) bonds, forming the core of numerous blockbuster drugs.[1] The reaction of this compound with various arylboronic acids provides access to a diverse range of substituted 2-fluoro-4-ethylbiphenyls.

Mechanistic Insight: The reaction proceeds through a catalytic cycle involving a Pd(0) species. The oxidative addition of the C-Br bond to the Pd(0) catalyst is a key step. The presence of the ortho-fluoro substituent can influence the rate of this step through its electron-withdrawing inductive effect. The ethyl group at the para-position has a minor electronic effect but can influence the overall solubility and steric environment of the molecule.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, Base B Add Pd Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Aqueous Workup D->E F Column Chromatography E->F G Product F->G

General workflow for a Suzuki-Miyaura coupling experiment.

Detailed Protocol: Synthesis of 2-Fluoro-4-ethyl-biphenyl

  • Materials:

    • This compound (1.0 mmol, 203 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Potassium carbonate (2.0 mmol, 276 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

    • Toluene (8 mL)

    • Water (2 mL)

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.[1]

    • Add a mixture of toluene and water.

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Add the Pd(PPh₃)₄ catalyst.[1]

    • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Optimization and Catalyst/Ligand Selection:

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yields
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-100Good to Excellent
PdCl₂(dppf)Cs₂CO₃Dioxane100Excellent
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O90-110Excellent
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation widely used in the synthesis of natural products, pharmaceuticals, and organic materials.[11][12] This reaction allows for the introduction of a linear alkyne functionality onto the this compound scaffold.

Mechanistic Insight: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[11] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the alkyne. The ortho-fluoro group can influence the electronic properties of the aryl ring, potentially affecting the rate of oxidative addition.

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Br(L₂) Pd0->PdII Pd_alkyne Ar-Pd(II)-C≡CR(L₂) PdII->Pd_alkyne Transmetalation Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination Product->Pd0 ArBr Ar-Br ArBr->Pd0 Oxidative Addition CuC≡CR Cu-C≡CR CuC≡CR->PdII Base Base HC≡CR H-C≡CR HC≡CR->CuC≡CR Cu(I), Base

Catalytic cycle of the Sonogashira coupling reaction.

Detailed Protocol: Synthesis of 1-Ethyl-2-fluoro-4-(phenylethynyl)benzene

  • Materials:

    • This compound (1.0 mmol, 203 mg)

    • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

    • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

    • Triethylamine (Et₃N) (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Seal the flask, evacuate, and backfill with an inert gas (e.g., argon).

    • Add anhydrous, degassed triethylamine via syringe.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and salts.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key pharmacophores in many kinase inhibitors.[2][6][13] This reaction allows for the direct coupling of this compound with a wide range of primary and secondary amines.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[2] The choice of ligand is crucial and is often a bulky, electron-rich phosphine that facilitates both the oxidative addition and reductive elimination steps. The ortho-fluoro group can influence the electronics of the aryl ring, potentially impacting the reaction rate.

Detailed Protocol: Synthesis of 4-(3-Ethyl-4-fluorophenyl)morpholine

  • Materials:

    • This compound (1.0 mmol, 203 mg)

    • Morpholine (1.2 mmol, 105 mg, 105 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.[14]

    • Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon (repeat three times).

    • Under a positive flow of argon, add anhydrous toluene followed by morpholine via syringe.[14]

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SNAr) can also be a viable strategy, particularly given the presence of the electron-withdrawing fluorine atom.[15] However, for SNAr to be efficient, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups (e.g., nitro groups) in the ortho or para positions to the leaving group.[16][17] In this compound, the ethyl group is electron-donating, which disfavors classical SNAr at the bromine position. The fluorine atom itself can act as a leaving group in SNAr reactions, especially when activated by other substituents.

Considerations for SNAr:

  • Reactivity: The C-F bond is generally less reactive as a leaving group in SNAr than C-Br, but its reactivity can be enhanced by strong electron-withdrawing groups.

  • Regioselectivity: With two potential leaving groups (Br and F), regioselectivity can be an issue. The position of other activating or deactivating groups will dictate the preferred site of nucleophilic attack.

  • Conditions: SNAr reactions often require strong nucleophiles and elevated temperatures.

While less common for this specific substrate compared to cross-coupling, SNAr could be explored with highly reactive nucleophiles under forcing conditions.

Application in the Synthesis of Bioactive Molecules: A Case Study

The 4-bromo-2-fluoro-phenyl motif is a key component in a number of kinase inhibitors. For instance, the closely related 4-bromo-2-fluoroaniline is a starting material for the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for various biologically active compounds.[18] This highlights the potential of this compound to serve as a precursor for analogous heterocyclic structures with potential therapeutic applications.

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of complex and diverse molecular architectures. Its utility in cornerstone reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allows for the efficient construction of key pharmacophores. The presence of the fluoro and ethyl groups provides opportunities to fine-tune the physicochemical and pharmacological properties of target molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery and development endeavors.

References

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  • Appchem. (n.d.). This compound | 627463-18-7. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-fluorobenzene. Retrieved from [Link]

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  • Hill, L. L., & Leadbeater, N. E. (2014). Suzuki–Miyaura cross-coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages, 635.
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  • Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
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  • Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17855-17865.
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  • Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6503.

Sources

Experimental procedure for Stille coupling with 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stille Cross-Coupling of 4-Bromo-1-ethyl-2-fluorobenzene

Abstract

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity.[1] This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Stille coupling of this compound with an organostannane reagent. We delve into the mechanistic underpinnings of the reaction, explain the causality behind the selection of reagents and conditions, and provide a detailed, step-by-step experimental procedure designed for researchers, scientists, and professionals in drug development. Emphasis is placed on ensuring scientific integrity through a self-validating protocol that includes robust methods for the removal of toxic organotin byproducts, a critical consideration for both safety and product purity.

Introduction: The Strategic Value of Stille Coupling

Developed by Nobel laureate John K. Stille, this palladium-catalyzed reaction has become an indispensable tool for constructing complex molecular architectures.[2][3] The reaction's power lies in its ability to couple organostannanes (R-SnR'₃) with a variety of organic electrophiles (R''-X), including aryl, vinyl, and acyl halides or triflates.[4] Organotin reagents are particularly valuable due to their stability to air and moisture and their compatibility with a vast array of functional groups, such as esters, ketones, and nitro groups, which are often intolerant to more reactive organometallics like Grignard or organolithium reagents.[5][6]

The substrate of interest, this compound, is a functionalized aromatic ring. The C-C bond formation at the 4-position allows for the synthesis of complex biaryl or vinyl-aryl structures that are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. This guide will use tributyl(vinyl)stannane as a representative coupling partner to illustrate the procedure.

The Catalytic Cycle: A Mechanistic Rationale

Understanding the reaction mechanism is paramount to troubleshooting and adapting the protocol for different substrates. The Stille coupling proceeds via a catalytic cycle involving a palladium(0) species.[4] The cycle is generally accepted to consist of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst, typically generated in situ from a precatalyst, reacts with the aryl halide (this compound). This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[2][4]

  • Transmetalation : The organostannane reagent exchanges its organic group (e.g., vinyl) with the halide on the Pd(II) complex. This is often the rate-limiting step and can be accelerated by using polar aprotic solvents or additives like copper(I) iodide (CuI).[7][8] The choice of "non-transferable" alkyl groups on the tin atom (typically butyl) is based on their slow rate of migration compared to sp²-hybridized groups.[1]

  • Reductive Elimination : The two organic partners coupled to the palladium center are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1] This final step is typically fast and irreversible.

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Coupling Ar-Pd(II)L₂(R') PdII_Aryl->PdII_Coupling Transmetalation PdII_Coupling->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) PdII_Coupling->Product TinByproduct Br-SnBu₃ PdII_Coupling->TinByproduct ArylHalide Ar-Br (this compound) ArylHalide->PdII_Aryl Organostannane R'-SnBu₃ (Tributyl(vinyl)stannane) Organostannane->PdII_Coupling

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of this compound

This protocol details the coupling with tributyl(vinyl)stannane. The principles can be adapted for other organostannane reagents, though optimization may be required.

Materials and Reagents

All reagents should be of high purity. Anhydrous solvents and inert atmosphere techniques are critical for optimal results.

Reagent/MaterialGradeSupplierComments
This compound>98%CommercialStarting electrophile.
Tributyl(vinyl)stannane>97%CommercialOrganotin coupling partner. Highly Toxic.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>99%CommercialCatalyst. Air-sensitive, store under inert gas.[9][10]
TolueneAnhydrousCommercialReaction solvent. Must be deoxygenated.
Potassium Fluoride (KF)>99%CommercialUsed in aqueous solution for workup.
Diethyl EtherACS GradeCommercialFor extraction.
Brine (Saturated NaCl solution)Lab Prepared-For washing.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying organic layers.
Silica Gel230-400 meshCommercialFor column chromatography.
Schlenk Flask / Oven-dried Glassware--For maintaining an inert atmosphere.
Inert Gas (Argon or Nitrogen)High Purity-For blanketing the reaction.
Safety Precautions: Handling Organotin Compounds

CRITICAL: Organotin compounds are highly toxic by all routes of exposure (inhalation, ingestion, skin contact) and can affect the central nervous system.[11][12] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles at all times.

  • Handling: Use syringes or cannulas for transferring liquid organotin reagents. Avoid breathing vapors.[13]

  • Spills: In case of a spill, use an absorbent material, place it in a sealed container, and dispose of it as hazardous waste.[11]

  • Waste Disposal: All organotin-contaminated waste (reagents, solvents, glassware, silica gel) must be collected and disposed of according to institutional hazardous waste guidelines.[14] Do not dispose of down the drain.

Step-by-Step Procedure

This procedure is based on a 1.0 mmol scale of the aryl bromide.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_glass 1. Oven-dry glassware prep_reagents 2. Weigh reagents prep_glass->prep_reagents prep_solvent 3. Deoxygenate solvent prep_reagents->prep_solvent setup 4. Assemble under inert gas prep_solvent->setup reagents_add 5. Add reagents to flask setup->reagents_add heat 6. Heat to 100 °C reagents_add->heat monitor 7. Monitor by TLC/GC-MS heat->monitor cool 8. Cool to room temp monitor->cool kf_wash 9. Aqueous KF wash cool->kf_wash extract 10. Extract with ether kf_wash->extract dry 11. Dry & concentrate extract->dry purify 12. Column chromatography dry->purify characterize 13. Characterize product (NMR, MS) purify->characterize

Caption: Experimental workflow for the Stille coupling reaction.

  • Glassware Preparation: Place a 25 mL Schlenk flask containing a magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the cooled flask, add this compound (219 mg, 1.0 mmol, 1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add 5 mL of anhydrous, deoxygenated toluene via syringe. Stir the mixture until the solids dissolve. The solution should be a clear, light yellow.[9] Then, add tributyl(vinyl)stannane (349 mg, 0.36 mL, 1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction Conditions: Equip the flask with a reflux condenser under the inert gas atmosphere. Lower the flask into a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours. A color change from yellow to dark brown or black is often observed, which can indicate the formation of palladium black.[15]

  • Cooling and Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Workup - Tin Removal: Dilute the reaction mixture with 20 mL of diethyl ether. Transfer the solution to a separatory funnel. Add 20 mL of a 1 M aqueous potassium fluoride (KF) solution and stir vigorously for 1 hour. A thick, white precipitate of tributyltin fluoride (Bu₃SnF) will form.[16]

  • Filtration and Extraction: Filter the biphasic mixture through a pad of Celite® to remove the precipitate, washing the pad with additional diethyl ether. Return the filtrate to the separatory funnel. Separate the layers. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes or a hexanes/ethyl acetate gradient) to afford the pure product, 1-ethyl-2-fluoro-4-vinylbenzene.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography (GC): To determine the purity of the final compound.

Troubleshooting and Field Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently deoxygenated solvent; Low reaction temperature.Use a fresh bottle of catalyst or a glovebox for weighing. Ensure solvent is thoroughly deoxygenated by sparging with inert gas.[17] Increase temperature in 10 °C increments.
Significant Homocoupling of Stannane Reaction conditions too harsh; Presence of oxygen.Lower the reaction temperature. Ensure the inert atmosphere is strictly maintained throughout the reaction.
Incomplete Removal of Tin Byproducts Insufficient KF wash; Byproducts are not precipitating effectively.Increase the duration or concentration of the KF wash. An alternative is to wash with aqueous NH₄OH or use a specialized fluorous tin reagent if available.
Catalyst Decomposition (black precipitate forms early) Reaction temperature is too high for the ligand stability; Impurities in reagents.Lower the reaction temperature. Consider using a more robust ligand system, such as XPhos, which often provides higher stability and activity.[18][19]

Conclusion

The Stille cross-coupling provides a reliable and versatile method for the synthesis of 1-ethyl-2-fluoro-4-vinylbenzene from this compound. The success of the reaction hinges on the careful execution of an inert atmosphere technique, the use of high-purity reagents, and a robust workup procedure to remove toxic tin residues. By understanding the mechanistic principles and adhering to the detailed protocol and safety guidelines presented, researchers can effectively leverage this powerful C-C bond-forming reaction for applications in drug discovery and materials science.

References

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Application Notes & Protocols: Accelerating Discovery with Microwave-Assisted Synthesis Using 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging Microwave-Assisted Organic Synthesis (MAOS) with 4-Bromo-1-ethyl-2-fluorobenzene. This versatile building block is a key intermediate in the synthesis of novel chemical entities. By harnessing the efficiency of microwave irradiation, reaction times for critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions can be dramatically reduced from hours to minutes, leading to higher yields and cleaner product profiles.[1][2][3] This document details the fundamental principles of microwave chemistry and provides field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

The Rationale for Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthetic methods typically rely on conductive heating via an external source like an oil bath, where heat is transferred inefficiently through the vessel walls to the solvent and reactants.[4] This process can result in uneven temperature distribution and the formation of hot spots, leading to side product formation.[1] Microwave chemistry offers a more efficient and controlled alternative by utilizing the ability of polar molecules and ions to transform electromagnetic energy directly into heat.[5][6]

Mechanism of Microwave Heating

Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[4][7]

  • Dipolar Polarization: Polar molecules, such as the solvents used in a reaction, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[4][5] This constant reorientation creates intense molecular friction, which rapidly generates heat throughout the bulk of the solution.[7]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts used as bases or catalysts), they will oscillate back and forth under the influence of the microwave field. This movement constitutes an electric current, and resistance within the material to this ionic flow results in the dissipation of energy as heat.[4][8]

This direct and instantaneous heating mechanism leads to significant advantages over conventional methods, including dramatic reaction rate acceleration, improved yields, enhanced product purity, and reduced energy consumption, positioning MAOS as a cornerstone of green chemistry.[1][2][9][10] The energy from a microwave photon is too low to break molecular bonds, meaning the interaction is purely kinetic and does not alter the reaction's fundamental mechanism.[5][8]

The Strategic Importance of this compound

This compound is a valuable building block in medicinal chemistry and materials science.[11][12] Its structure contains several key features:

  • Aryl Bromide: The bromine atom serves as an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions.

  • Ortho-Fluoro Group: The fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[13] It also provides a handle for potential intramolecular interactions or further functionalization.

  • Para-Ethyl Group: This alkyl substituent can modulate solubility and steric properties, offering another point of diversification for library synthesis.

The combination of these features makes it an attractive starting material for creating novel compounds with potential biological activity.[14]

General Experimental Workflow for Microwave-Assisted Synthesis

The following diagram outlines the typical workflow for performing a microwave-assisted reaction. This standardized procedure ensures reproducibility and safety.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Weigh Reagents: Substrate, Coupling Partner, Catalyst, Ligand, Base B Add Reagents & Solvent to Microwave Vial A->B C Add Stir Bar & Securely Cap Vial B->C D Place Vial in Microwave Reactor Cavity C->D E Set Parameters: Temp, Time, Power D->E F Initiate Microwave Irradiation E->F G Cool Vial to Room Temperature F->G H Reaction Quenching & Extraction G->H I Purification (e.g., Column Chromatography) H->I J Characterization (NMR, MS, etc.) I->J

Caption: General workflow for a microwave-assisted cross-coupling reaction.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, widely used to synthesize biaryl compounds.[15] Microwave irradiation dramatically accelerates this transformation.[16][17][18]

Rationale and Mechanistic Insight

This protocol utilizes a palladium catalyst, typically Pd(PPh₃)₄ or a pre-catalyst that generates a Pd(0) species in situ. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the C-Br bond of this compound.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[19]

Microwave heating efficiently drives each step of this cycle, especially the often rate-limiting reductive elimination, leading to rapid product formation.[10]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Trans Ar-Pd(II)L₂(R) OxAdd->Trans Trans->Pd0 OA_label Oxidative Addition OA_label->Pd0 RE_label Reductive Elimination RE_label->Trans ArR Ar-R Out RE_label->ArR T_label Transmetalation T_label->OxAdd ArX Ar-Br In ArX->OA_label RBOH R-B(OH)₂ In (Base Activated) RBOH->T_label

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Optimized Protocol

Reaction: Synthesis of 1-ethyl-2-fluoro-4-phenylbenzene

ParameterConditionRationale
Aryl Halide This compound1.0 mmol, 1.0 equiv.
Boronic Acid Phenylboronic acid1.2 mmol, 1.2 equiv.
Catalyst Pd(PPh₃)₄0.03 mmol, 3 mol%
Base K₂CO₃2.0 mmol, 2.0 equiv.
Solvent System Dioxane/H₂O (4:1)5 mL
Microwave Temp. 120 °CProvides sufficient energy for rapid reaction.
Reaction Time 15 minutesSignificantly reduced from conventional heating times.[19]
Microwave Power 100-200 W (Dynamic)Power modulates to maintain the target temperature.
Step-by-Step Methodology
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (203 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Add 4 mL of dioxane followed by 1 mL of deionized water.

  • Seal the vial securely with a septum cap.

  • Place the vial into the cavity of a dedicated microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 120 °C for 15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's compressed air cooling system.

  • Once cooled, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for forming C-N bonds, crucial for synthesizing aryl amines found in countless pharmaceuticals.[20] This reaction is notoriously sensitive to conditions, but MAOS provides excellent control and rapid optimization.[21][22]

Rationale and Mechanistic Insight

This palladium-catalyzed cross-coupling involves an aryl halide and an amine in the presence of a strong, non-nucleophilic base.[20] The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or SPhos facilitate the rate-limiting reductive elimination step.[20][23] The base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the amine, forming the active amido species for coupling. Microwave assistance accelerates the entire catalytic cycle, often allowing for lower catalyst loadings and shorter reaction times compared to conventional heating.[21][23]

Optimized Protocol

Reaction: Synthesis of N-benzyl-1-ethyl-2-fluoro-4-aminobenzene

ParameterConditionRationale
Aryl Halide This compound1.0 mmol, 1.0 equiv.
Amine Benzylamine1.2 mmol, 1.2 equiv.
Catalyst Pd₂(dba)₃0.01 mmol, 1 mol%
Ligand XPhos0.03 mmol, 3 mol%
Base Sodium tert-butoxide (NaOtBu)1.4 mmol, 1.4 equiv.
Solvent Toluene5 mL
Microwave Temp. 110 °COptimal for catalyst activity and stability.
Reaction Time 20 minutesDrastically reduced from 12-24 hours.[21]
Microwave Power 100-200 W (Dynamic)
Step-by-Step Methodology
  • In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to a 10 mL microwave reaction vial containing a magnetic stir bar.

  • In a separate vial, prepare a stock solution of the catalyst and ligand: dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (14.3 mg, 0.03 mmol) in 1 mL of anhydrous toluene.

  • Outside the glovebox, add this compound (203 mg, 1.0 mmol) and benzylamine (129 mg, 1.2 mmol) to the microwave vial containing the base.

  • Add the remaining 4 mL of anhydrous toluene.

  • Add the 1 mL of catalyst/ligand stock solution to the reaction vial.

  • Quickly seal the vial with a septum cap and remove it from the glovebox.

  • Place the vial into the microwave synthesizer and irradiate at 110 °C for 20 minutes.

  • After cooling, carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Microwave-Assisted Sonogashira Coupling

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes, which are important precursors in materials science and natural product synthesis.[24][25]

Rationale and Mechanistic Insight

The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI.[24] The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle facilitates the formation of this key acetylide species.[25] Copper-free versions have also been developed to avoid potential issues with copper contamination.[26] Microwave heating significantly shortens reaction times from several hours to mere minutes.[27][28]

Optimized Protocol

Reaction: Synthesis of 1-(4-ethyl-3-fluorophenyl)-2-phenylethyne

ParameterConditionRationale
Aryl Halide This compound1.0 mmol, 1.0 equiv.
Alkyne Phenylacetylene1.1 mmol, 1.1 equiv.
Catalyst PdCl₂(PPh₃)₂0.02 mmol, 2 mol%
Co-catalyst Copper(I) Iodide (CuI)0.01 mmol, 1 mol%
Base Triethylamine (TEA)3.0 mmol, 3.0 equiv.
Solvent DMF5 mL
Microwave Temp. 100 °CEffective for high conversion in short times.[28]
Reaction Time 10 minutesRapid synthesis compared to conventional reflux.[27]
Microwave Power 100-150 W (Dynamic)
Step-by-Step Methodology
  • To a 10 mL microwave vial with a stir bar, add this compound (203 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (1.9 mg, 0.01 mmol).

  • Add 5 mL of anhydrous DMF.

  • Add phenylacetylene (112 mg, 1.1 mmol) and triethylamine (418 μL, 3.0 mmol).

  • Seal the vial tightly.

  • Place the vial in the microwave reactor and irradiate at 100 °C for 10 minutes.

  • After cooling, dilute the reaction mixture with diethyl ether (25 mL) and wash with water (3 x 15 mL) to remove DMF and the amine salt.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired arylalkyne.

Conclusion

Microwave-assisted synthesis represents a transformative technology for accelerating chemical research and development.[1][3] As demonstrated with the versatile building block this compound, key cross-coupling reactions that form the backbone of modern synthetic chemistry can be performed in minutes instead of hours.[2][21][27] The protocols detailed in this guide offer robust, efficient, and reproducible methods for synthesizing diverse libraries of compounds, thereby accelerating the discovery of new pharmaceuticals and functional materials.

References

  • Wikipedia. Microwave chemistry. [Link]

  • MDPI. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]

  • ResearchGate. Microwave Chemistry: General Features and Applications. [Link]

  • IJCPS. Microwave Chemistry: A Review. [Link]

  • Patsnap. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. [Link]

  • ResearchGate. THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. [Link]

  • NIH. On the existence of and mechanism for microwave-specific reaction rate enhancement. [Link]

  • CEM Corporation. Microwave Heating - Mechanism and Theory. [Link]

  • NIH. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • NIH. Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. [Link]

  • Autechbio. Understanding the Applications of 1-(2-bromoethyl)-4-fluorobenzene in Chemical Synthesis. [Link]

  • Semantic Scholar. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • MDPI. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. [Link]

  • PubMed. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • ResearchGate. Microwave enhanced Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. [Link]

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

  • ResearchGate. Microwave Accelerated Sonogashira Reactions. [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • XD BIOCHEMS. 4-Bromo-1-fluoro-2-nitrobenzene: Widespread use of emerging compounds raises concerns. [Link]

  • PubChem. This compound. [Link]

  • SciSpace. In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. [Link]

  • NIH. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • MDPI. Rapid Synthesis of Flavor Compound 4-Ethyloctanoic Acid under Microwave Irradiation. [Link]

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • SciSpace. Microwave-Promoted Copper-Free Sonogashira–Hagihara Couplings of Aryl Imidazolylsulfonates in Water. [Link]

  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • PubChem. 4-Bromo-2-ethyl-1-fluorobenzene. [Link]

Sources

Application Notes and Protocols: Flow Chemistry Reactions of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with a detailed technical guide to key flow chemistry applications of 4-bromo-1-ethyl-2-fluorobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science, and its reactivity can be precisely controlled and intensified using continuous flow technologies. This guide moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Advantage of Flow Chemistry for Aryl Halide Functionalization

This compound is a multifunctional building block, presenting three key reactive sites for synthetic elaboration: the C-Br bond, the C-F bond, and the aromatic ring itself. The strategic application of flow chemistry unlocks significant advantages over traditional batch processing for the transformation of this and similar substrates.[1] The primary benefits include:

  • Enhanced Safety: Continuous processing minimizes the volume of hazardous reagents and unstable intermediates at any given time, drastically reducing the risks associated with highly exothermic reactions or the handling of pyrophoric organometallic species.[2]

  • Precise Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over temperature, pressure, and residence time, leading to higher yields, improved selectivity, and greater reproducibility.[2]

  • Rapid Optimization and Scalability: Flow chemistry enables rapid screening of reaction conditions and seamless scalability from laboratory to production scale by extending the operation time rather than increasing reactor volume.[2]

  • Access to Novel Reaction Windows: The ability to safely operate at elevated temperatures and pressures opens up new possibilities for chemical transformations that are often inaccessible or inefficient in batch reactors.

This guide will focus on three powerful transformations of this compound, showcasing the profound impact of flow chemistry in modern synthesis.

Application 1: Continuous Flow Lithiation-Borylation

1.1. Theoretical Background and Rationale

The conversion of aryl bromides to boronic acids or esters via a lithiation-borylation sequence is a cornerstone of modern organic synthesis, providing key precursors for Suzuki-Miyaura cross-coupling reactions.[3] However, the generation and use of aryllithium intermediates in batch processes are fraught with challenges, including:

  • Cryogenic Temperatures: Halogen-metal exchange is typically conducted at very low temperatures (-78 °C) to prevent decomposition of the highly reactive organolithium species and to mitigate side reactions.

  • Safety Concerns: Organolithium reagents like n-butyllithium (n-BuLi) are pyrophoric and require careful handling.

  • Mixing and Stoichiometry Control: Poor mixing in large batch reactors can lead to localized "hot spots" and imprecise stoichiometry, resulting in reduced yields and the formation of impurities.

Flow chemistry elegantly overcomes these limitations. The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, enabling these reactions to be performed at significantly higher, and more industrially practical, temperatures.[4] The short residence times, often on the order of seconds, allow for the "flash" generation and immediate consumption of unstable aryllithium intermediates before they can decompose.[5]

1.2. Experimental Protocol: Synthesis of (4-ethyl-2-fluorophenyl)boronic acid

This protocol describes the continuous flow synthesis of (4-ethyl-2-fluorophenyl)boronic acid from this compound.

Reagent Preparation:

  • Solution A (Aryl Halide): Prepare a 0.5 M solution of this compound in anhydrous tetrahydrofuran (THF).

  • Solution B (Organolithium): Use a commercially available 1.6 M solution of n-BuLi in hexanes.

  • Solution C (Borylation Agent): Prepare a 1.0 M solution of triisopropyl borate in anhydrous THF.

  • Quench Solution: 1 M Hydrochloric Acid (aq).

Flow System Setup:

The system consists of three syringe pumps, two T-mixers, and two coiled reactors maintained at specific temperatures. A back-pressure regulator (BPR) is used to maintain a constant pressure and prevent solvent degassing.

Flow_Lithiation_Borylation

Procedure:

  • Degas all solutions by sparging with nitrogen or argon for 15-20 minutes.

  • Set the temperature of Reactor 1 to 0 °C and Reactor 2 to -20 °C.

  • Set the flow rates for Pump A (Aryl Halide) and Pump B (n-BuLi) to 0.5 mL/min.

  • Set the flow rate for Pump C (Borylation Agent) to 1.0 mL/min.

  • Start the pumps and allow the system to stabilize for 2-3 minutes, collecting the output as waste.

  • Once the system is stable, direct the output stream into a flask containing the 1 M HCl quench solution under vigorous stirring.

  • Continue the run for the desired duration.

  • Upon completion, flush the system with anhydrous THF.

  • The quenched aqueous solution is then worked up by extraction with ethyl acetate, followed by standard purification procedures (e.g., crystallization or column chromatography) to yield the desired boronic acid.

1.3. Representative Data

The following table presents illustrative data for the flow lithiation-borylation of this compound, based on typical results for analogous aryl bromides.[6]

ParameterValueRationale
Residence Time (Reactor 1) 60 secondsAllows for complete halogen-metal exchange at a non-cryogenic temperature.
Residence Time (Reactor 2) 60 secondsEnsures efficient trapping of the aryllithium intermediate with the borate ester.
Temperature (Lithiation) 0 °CSufficiently low to prevent significant decomposition of the aryllithium, yet far more practical than batch conditions.
Temperature (Borylation) -20 °CMinimizes side reactions of the electrophilic borate ester.
Equivalents of n-BuLi 1.1 eq.A slight excess ensures complete consumption of the starting aryl bromide.
Equivalents of B(OiPr)₃ 1.5 eq.A larger excess drives the borylation to completion.
Typical Isolated Yield 75-85%Demonstrates the high efficiency and minimization of side products in the flow process.

Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

2.1. Theoretical Background and Rationale

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[7] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] While robust, batch Suzuki-Miyaura reactions can suffer from:

  • Long Reaction Times: Often requiring several hours to overnight heating to achieve full conversion.

  • Catalyst Deactivation: High temperatures over extended periods can lead to catalyst decomposition and reduced efficiency.

  • Mass Transfer Limitations: In heterogeneous or biphasic systems, inefficient mixing can slow down the reaction rate.

Flow chemistry provides an ideal environment for Suzuki-Miyaura couplings. The ability to operate at temperatures exceeding the solvent's boiling point (due to pressurization) can dramatically accelerate reaction rates, reducing residence times from hours to minutes.[9] The enhanced mixing in flow reactors improves the interaction between phases and with heterogeneous catalysts, further boosting efficiency.[8]

2.2. Experimental Protocol: Synthesis of 4-ethyl-2-fluoro-1,1'-biphenyl

This protocol describes the coupling of the previously synthesized (4-ethyl-2-fluorophenyl)boronic acid with a second aryl halide.

Reagent Preparation:

  • Solution A: Prepare a solution of (4-ethyl-2-fluorophenyl)boronic acid (0.2 M), bromobenzene (0.22 M), and potassium carbonate (0.6 M) in a 3:1 mixture of 1,4-dioxane and water.

  • Solution B (Catalyst): Prepare a 0.01 M solution of Pd(PPh₃)₄ in 1,4-dioxane.

Flow System Setup:

Flow_Suzuki_Coupling

Procedure:

  • Thoroughly degas both Solution A and Solution B.

  • Set the temperature of the coil reactor to 120 °C.

  • Set the flow rate for Pump A to 0.9 mL/min and Pump B to 0.1 mL/min.

  • Prime the system by pumping the respective solutions to waste for several minutes.

  • Once the system is heated and pressurized, begin collecting the product.

  • The output stream can be collected and worked up by diluting with water, extracting with an organic solvent, and purifying via chromatography.

2.3. Representative Data

The following table provides expected results for the flow Suzuki-Miyaura coupling, based on similar transformations.[8][9]

ParameterValueRationale
Residence Time 5 minutesSuperheated conditions dramatically accelerate the reaction compared to batch.
Temperature 120 °COperating above the boiling point of the solvent mixture under pressure significantly increases the reaction rate.
Catalyst Loading 0.5 mol%Flow systems often allow for efficient catalysis with lower catalyst loadings.
Base K₂CO₃A common, effective, and economical base for Suzuki-Miyaura reactions.
Solvent System Dioxane/WaterA standard solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Typical Isolated Yield >90%The precise control and rapid kinetics in flow lead to high conversion and yield.

Application 3: Nucleophilic Aromatic Substitution (SNAr)

3.1. Theoretical Background and Rationale

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for installing nucleophiles onto aromatic rings. The reaction typically requires the aromatic ring to be "activated" by electron-withdrawing groups (EWGs) ortho or para to the leaving group.[10] The fluorine atom in this compound is on a relatively electron-neutral ring, making it a challenging substrate for classical SNAr reactions.[11]

However, flow chemistry can facilitate these difficult transformations. High temperatures, which can be safely achieved in pressurized flow reactors, can provide the necessary activation energy for the reaction to proceed at a practical rate. The precise temperature control prevents decomposition of starting materials and products at these elevated temperatures. Furthermore, the small reactor volume minimizes the safety risks associated with heating reactions with volatile amines to high temperatures under pressure.[10]

3.2. Experimental Protocol: Reaction with Piperidine

This protocol outlines a method for the SNAr reaction between this compound and a secondary amine, piperidine.

Reagent Preparation:

  • Solution A: Prepare a 0.4 M solution of this compound in dimethyl sulfoxide (DMSO).

  • Solution B: Prepare a 1.2 M solution of piperidine in DMSO.

Flow System Setup:

Flow_SNAr

Procedure:

  • Set the temperature of the 10.0 mL coil reactor to 200 °C.

  • Set the flow rates for both Pump A and Pump B to 0.5 mL/min.

  • Prime the system to waste for 5 minutes to ensure it is fully heated and pressurized.

  • Begin collecting the reaction output.

  • After the run, the collected solution is subjected to a standard aqueous workup and purification by column chromatography to isolate the aminated product.

3.3. Representative Data

The following table illustrates the expected performance for a high-temperature SNAr reaction in flow.

ParameterValueRationale
Residence Time 10 minutesA longer residence time is required for this less activated substrate, even at high temperatures.
Temperature 200 °CHigh temperature is necessary to overcome the activation barrier for SNAr on a non-activated aryl fluoride.
Equivalents of Nucleophile 3.0 eq.A significant excess of the nucleophile is used to drive the reaction towards the product.
Solvent DMSOA high-boiling, polar aprotic solvent is ideal for SNAr reactions.
Pressure 200 psiSufficient pressure is maintained to keep the solvent and reagents in the liquid phase at the high reaction temperature.
Typical Conversion 60-70%Achieving high conversion for such a challenging substrate demonstrates a key advantage of flow chemistry.

Conclusion

The application of continuous flow chemistry to the reactions of this compound offers significant advantages in terms of safety, efficiency, and control. By leveraging the unique capabilities of flow reactors, chemists can safely handle reactive organometallic intermediates at practical temperatures, dramatically accelerate palladium-catalyzed cross-coupling reactions, and access challenging SNAr transformations on non-activated substrates. The protocols and data presented herein serve as a robust starting point for researchers looking to harness the power of flow chemistry in their own synthetic endeavors, ultimately accelerating the pace of discovery and development in the pharmaceutical and chemical industries.

References

  • Knochel, P., et al. (2021). Continuous Flow Acylation of (Hetero)aryllithiums with Polyfunctional N,N‐Dimethylamides and Tetramethylurea in Toluene. Angewandte Chemie International Edition, 60(40), 21896-21903. Available from: [Link]

  • Plutschack, M. B., et al. (2017). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Chemical Communications, 53(77), 10647-10650. Available from: [Link]

  • Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 604-616. Available from: [Link]

  • Sharma, R., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Journal of the Indian Chemical Society, 99(2), 100298. Available from: [Link]

  • Parmar, H., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 143. Available from: [Link]

  • McNulty, J., et al. (2021). Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions. Reaction Chemistry & Engineering, 6(4), 624-628. Available from: [Link]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. Retrieved from: [Link]

  • ResearchGate. (n.d.). Figure 2. (A) Action spectra for the this compound... Retrieved from: [Link]

  • RSC Publishing. (2021). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. RSC Advances, 11(42), 26189-26199. Available from: [Link]

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor. University of Cambridge. Available from: [Link]

  • Peña, L. F., et al. (2023). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 21(7), 409. Available from: [Link]

  • ResearchGate. (n.d.). Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material. Retrieved from: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1587-1600. Available from: [Link]

  • Semba, K., et al. (2018). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Organic Process Research & Development, 22(10), 1443-1453. Available from: [Link]

  • Sharma, B. M., et al. (2020). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed... Molecules, 25(24), 5937. Available from: [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-fluorobenzene. National Center for Biotechnology Information. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical support for the Suzuki-Miyaura cross-coupling of 4-Bromo-1-ethyl-2-fluorobenzene. This document addresses common challenges, offers detailed optimization strategies, and provides validated starting protocols to improve reaction yield and purity.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses the most frequently encountered issues during the coupling of this compound. The substrate's electronic nature—moderately electron-rich due to the ethyl group, with an ortho-fluoro substituent—presents unique challenges that require careful consideration of reaction parameters.

Question: My reaction yield is low (<50%), and I'm recovering unreacted this compound. What is the likely cause and how can I fix it?

Answer:

Low conversion of the starting aryl bromide typically points to a problem in the catalytic cycle, most often slow or inefficient oxidative addition or catalyst deactivation . The C-Br bond in your substrate is activated by an electron-donating ethyl group, which can make oxidative addition slower compared to electron-deficient aryl bromides.[1][2]

Primary Causes & Recommended Solutions:
  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be electron-rich or bulky enough to promote efficient oxidative addition for this specific substrate.[3] Bulky, electron-rich phosphine ligands are known to accelerate this rate-limiting step and stabilize the active Pd(0) species.[2][4]

    • Solution: Switch to a more robust ligand system. Buchwald-type ligands are highly recommended.

  • Inactive Catalyst: The Pd(0) active species may not be generated efficiently from a Pd(II) precatalyst, or the catalyst may have decomposed.[5] Oxygen contamination is a primary cause of catalyst deactivation, leading to the formation of palladium black.[6][7]

    • Solution:

      • Ensure rigorous degassing of all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles).[5][6]

      • Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst.[3]

  • Insufficiently Strong or Poorly Soluble Base: The base is critical for the transmetalation step. If it is too weak or does not have sufficient solubility in the reaction medium, the catalytic cycle will stall.[5][8]

    • Solution: Switch to a stronger or more soluble base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices, especially in anhydrous solvent systems like dioxane or toluene.[5][6]

Optimization Workflow for Low Conversion:

G cluster_0 Troubleshooting: Low Conversion Start Low Yield & Unreacted Aryl Bromide Ligand Is the ligand optimal? (e.g., PPh₃) Start->Ligand Degas Is degassing rigorous? Ligand->Degas Yes ChangeLigand Action: Switch to Buchwald ligand (e.g., SPhos, XPhos) Ligand->ChangeLigand No Base Is the base strong/soluble enough? (e.g., K₂CO₃) Degas->Base Yes ImproveDegas Action: Improve degassing (Freeze-Pump-Thaw or prolonged sparging) Degas->ImproveDegas No ChangeBase Action: Switch to K₃PO₄ or Cs₂CO₃ Base->ChangeBase No End Re-run Reaction & Monitor Base->End Yes ChangeLigand->End ImproveDegas->End ChangeBase->End

Caption: Troubleshooting workflow for low reaction conversion.

Question: My reaction is clean, but I'm observing significant side products, specifically hydrodehalogenation (de-bromination) and/or boronic acid homo-coupling. How can I suppress these?

Answer:

The formation of these side products indicates that undesired reaction pathways are competing with the productive cross-coupling.

  • Hydrodehalogenation (HHD): This is the replacement of the bromine atom with hydrogen, forming 1-ethyl-2-fluorobenzene. It can be promoted by protic solvents, certain bases, or impurities acting as hydride sources.[1][6]

  • Homo-coupling: This is the formation of a biaryl product from two molecules of your boronic acid. It is often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.[3][6]

Solutions to Minimize Side Reactions:
Side ProductCauseRecommended Action
Hydrodehalogenation Protic solvents (e.g., alcohols), hydroxide bases, impurities.1. Switch to an aprotic solvent system: Toluene, 1,4-dioxane, or THF are preferred.[6] 2. Use a non-hydroxide base: K₃PO₄, Cs₂CO₃, or K₂CO₃ are excellent choices.[5][6] 3. Employ bulky, electron-rich ligands: Ligands like SPhos or XPhos can accelerate the reductive elimination step, outcompeting the HHD pathway.[6]
Homo-coupling Presence of oxygen, inefficient reduction of Pd(II) precatalyst.1. Rigorous Degassing: Ensure the reaction is thoroughly deoxygenated before adding the catalyst.[6] 2. Use a Pd(0) source: Catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue as they do not require an initial reduction step.[6] 3. Control Temperature: Avoid excessively high temperatures, which can lead to catalyst decomposition and promote homo-coupling.[6]
Protodeboronation Excess water, strong bases, high temperatures.1. Use a boronate ester: Pinacol esters (BPin) or trifluoroborate salts (BF₃K) are generally more stable to protodeboronation than boronic acids.[4][6] 2. Use anhydrous conditions: If using a boronic acid, ensure reagents and solvents are dry. Use a soluble base like K₃PO₄ in an anhydrous solvent like dioxane.[6][9] 3. Use a milder base: In some cases, a weaker base like K₂CO₃ or even KF can reduce the rate of this side reaction.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand system for this specific substrate?

For an electron-rich, moderately hindered aryl bromide like this compound, a highly active catalyst system is recommended. While Pd(PPh₃)₄ can work, modern systems often provide higher yields in shorter times and with lower catalyst loadings.

Catalyst SystemLoading (mol%)Rationale & Comments
Pd(OAc)₂ / SPhos 1-3% Pd / 2-6% LigandRecommended Starting Point. SPhos is a bulky, electron-rich Buchwald ligand ideal for activating C-Br bonds on electron-rich rings.[4][5]
Pd₂(dba)₃ / XPhos 1-2% Pd / 2-4% LigandXPhos is even bulkier and can be effective for particularly challenging or sterically hindered coupling partners. Pd₂(dba)₃ is a direct Pd(0) source.[10]
Pd(PPh₃)₄ 3-5%A classic, reliable Pd(0) catalyst. May require higher temperatures and longer reaction times compared to modern ligand systems.[3][11]
Q2: How does the ortho-fluoro substituent impact the reaction?

The fluorine atom at the ortho position has two main effects:

  • Electronic Effect: As an electron-withdrawing group, it can make the oxidative addition step slightly more favorable than in a non-fluorinated analogue. However, this effect is often counteracted by the electron-donating ethyl group.

  • Steric Effect: The ortho-fluoro group can provide some steric hindrance around the reaction center, which may necessitate the use of bulkier phosphine ligands to promote the final reductive elimination step.

Crucially, the C-F bond is much stronger and far less reactive than the C-Br bond in palladium-catalyzed coupling. Selective oxidative addition into the C-Br bond is expected and coupling at the fluorine position is highly unlikely under standard Suzuki conditions.[2][5]

Q3: Which base and solvent combination should I start with?

The choice of base and solvent is interdependent and critical for success.

BaseRecommended Solvent(s)Rationale
K₃PO₄ Toluene, 1,4-Dioxane (Anhydrous)Highly Recommended. A strong, non-nucleophilic base that is soluble in anhydrous organic solvents, minimizing protodeboronation.[4][5]
Cs₂CO₃ 1,4-Dioxane, THFA very strong and effective base, often giving excellent results, but is more expensive.[6][11]
K₂CO₃ Toluene/Water, Dioxane/Water (e.g., 4:1)A milder, cost-effective base. The addition of water is necessary to dissolve the base but can increase the risk of protodeboronation.[8][11]

Recommendation: Start with K₃PO₄ in anhydrous, degassed 1,4-dioxane . This combination is robust and minimizes common side reactions.

Recommended Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.5 equiv)

  • 1,4-Dioxane, anhydrous and degassed

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.[6][13]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.[11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6][11]

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Ar-Br Trans Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Ar'-B(OH)₂ Base RedElim Reductive Elimination Trans->RedElim Isomerization (if needed) RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[3][14]

References

  • Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging. PubMed. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]

Sources

Technical Support Center: Grignard Reagent Formation from 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organometallic applications. This guide is designed for researchers, chemists, and process development professionals who are utilizing 4-Bromo-1-ethyl-2-fluorobenzene for Grignard reagent synthesis. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to ensure the success of your reactions. Our focus is not just on what to do, but why each step is critical for a successful outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with this compound is failing to initiate. What are the most common reasons for this?

A1: Failure to initiate is one of the most frequent hurdles in Grignard synthesis. The root cause almost always lies in the deactivation of the magnesium surface or the presence of proton sources.

  • Issue: Magnesium Oxide Passivation Layer: Magnesium turnings are invariably coated with a passivating layer of magnesium oxide (MgO), which physically prevents the magnesium from reacting with the aryl halide.[1][2]

    • Solution: Magnesium Activation. This is a critical and non-negotiable step. Several methods can be employed to disrupt this oxide layer and expose the reactive metal surface.

      • Mechanical Activation: In the laboratory, vigorously stirring the dry magnesium turnings under an inert atmosphere or gently crushing them with a glass rod can break the oxide layer.[3]

      • Chemical Activation: The use of activating agents is highly effective. Small amounts of iodine (a crystal), 1,2-dibromoethane, or methyl iodide are commonly used.[1][2] 1,2-dibromoethane is particularly advantageous as its reaction with magnesium produces ethylene gas, providing a visual cue that the magnesium is active and ready.[1][2]

  • Issue: Presence of Water or Protic Impurities: Grignard reagents are potent bases and will react rapidly with even trace amounts of water, alcohols, or any other protic species.[4][5] This reaction is significantly faster than the desired Grignard formation.

    • Solution: Rigorous Anhydrous Conditions. All glassware must be meticulously dried, either by flame-drying under vacuum or oven-drying overnight, and then cooled under a stream of inert gas like argon or nitrogen.[6][7] The solvents, typically diethyl ether or tetrahydrofuran (THF), must be anhydrous grade and are often further dried over molecular sieves or distilled from a suitable drying agent.[8][9]

Q2: I've managed to initiate the reaction, but my yields are consistently low. What side reactions should I be concerned about with this specific substrate?

A2: Low yields, even after successful initiation, point towards competing side reactions. With this compound, the primary culprits are Wurtz-type coupling and potential issues related to the fluoro-substituent.

  • Issue: Wurtz Coupling (Homocoupling): This is a major side reaction where the newly formed Grignard reagent (R-MgBr) acts as a nucleophile and attacks the C-Br bond of another molecule of the starting aryl bromide (R-Br).[4][6] This results in the formation of a biaryl dimer (R-R) and magnesium bromide (MgBr₂).

    • Causality: This reaction is promoted by higher temperatures and a high local concentration of the aryl bromide.[4] The reaction to form the Grignard reagent is exothermic, and if the addition of the aryl bromide is too fast, localized heating can significantly increase the rate of Wurtz coupling.[2]

    • Mitigation Strategy: The key is to maintain a low concentration of the aryl bromide throughout the reaction. This is achieved by the slow, dropwise addition of the this compound solution to the activated magnesium suspension.[6] This ensures that the aryl bromide reacts with the magnesium surface as soon as it is introduced, minimizing its opportunity to react with the already-formed Grignard reagent. Maintaining a gentle reflux during the addition can also help to dissipate heat.[10]

  • Issue: Potential for Benzyne Formation: The presence of a fluorine atom ortho to the site of Grignard formation introduces the possibility of benzyne intermediate formation. The resulting Grignard reagent, a strong carbanion, can potentially eliminate magnesium bromide and fluoride to form a highly reactive benzyne intermediate.[11] This benzyne can then undergo various side reactions, leading to a complex product mixture and reduced yield of the desired Grignard reagent.

    • Mitigation Strategy: This side reaction is generally more pronounced at higher temperatures. Therefore, maintaining a controlled temperature during the formation and subsequent use of the Grignard reagent is crucial. It is often recommended to use the Grignard reagent as soon as it is formed.[6]

Q3: Does the fluorine atom on the aromatic ring affect the Grignard formation?

A3: Yes, but perhaps not in the way one might initially expect. The C-F bond is significantly stronger than the C-Br bond, making it much less reactive towards magnesium insertion.[12][13] Therefore, the Grignard reagent will form selectively at the C-Br bond.[14][15] The electron-withdrawing nature of the fluorine atom can, in fact, be beneficial. It increases the electrophilicity of the carbon atom bonded to bromine, which can facilitate the initial single-electron transfer from the magnesium surface, a key step in the Grignard formation mechanism.[4][16]

However, as mentioned in Q2, the ortho-fluorine can lead to benzyne formation, which is a potential complication.[11]

Q4: My reaction mixture turns dark brown or black during the Grignard formation. Is this normal, and should I be concerned?

A4: A color change to a cloudy gray or brown solution is typical for a successful Grignard formation.[5][6] However, a very dark brown or black coloration can be indicative of side reactions.

  • Possible Cause: Wurtz Coupling Products: The formation of biaryl compounds via Wurtz coupling can sometimes lead to darker solutions.[5]

  • Possible Cause: Finely Divided Metal: Side reactions can sometimes produce finely divided, colloidal metal particles which can also darken the reaction mixture.[5]

  • Possible Cause: Impurities: Impurities present in the magnesium or the aryl halide can sometimes catalyze decomposition or other side reactions, leading to discoloration.[5]

While a dark color is not always a definitive sign of failure, it is a good practice to monitor the reaction closely. If yields are low, and a dark color is consistently observed, it would be prudent to review the purity of the starting materials and the reaction conditions, particularly the rate of addition and temperature control.

Experimental Protocols & Data

Protocol 1: Activation of Magnesium for Grignard Formation

This protocol details a reliable method for activating magnesium turnings using 1,2-dibromoethane.

  • Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware under vacuum and cool to room temperature under an inert atmosphere (Argon or Nitrogen).[6]

  • Magnesium Addition: Add magnesium turnings (1.2 equivalents relative to the aryl bromide) to the flask.

  • Activation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Using a syringe, add a few drops of 1,2-dibromoethane to the magnesium suspension.[10]

  • Initiation: Gentle warming with a heat gun or water bath may be necessary to initiate the reaction. Initiation is indicated by the evolution of bubbles (ethylene gas) and a change in the appearance of the magnesium surface.[1][2] Once initiated, the magnesium is ready for the addition of the aryl bromide solution.

Activator Mechanism of Action Observational Cue Reference
Iodine (I₂)Chemically etches the MgO layer.Disappearance of the purple iodine color.
1,2-DibromoethaneReacts with Mg to expose a fresh surface.Bubbling (ethylene gas formation).[1][2]
Methyl IodideHighly reactive, forms MeMgI readily.Exotherm and solvent reflux.[1]

A summary of common magnesium activation agents.

Protocol 2: Titration of the Grignard Reagent

It is crucial to determine the exact concentration of your freshly prepared Grignard reagent before use in subsequent reactions.[5][17] This protocol uses iodine for titration.[18]

  • Preparation: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in anhydrous THF. For improved solubility and a sharper endpoint, a 0.5 M solution of LiCl in THF can be used as the solvent.[18]

  • Cooling: Cool the iodine solution to 0 °C in an ice bath.[18]

  • Titration: Slowly add the prepared Grignard reagent solution dropwise from a syringe to the stirred iodine solution.[5]

  • Endpoint: The endpoint is reached when the dark brown color of the iodine just disappears, and the solution becomes colorless or light yellow.[18]

  • Calculation: The molarity of the Grignard reagent can be calculated based on the 1:1 stoichiometry with iodine. It is advisable to perform the titration in duplicate or triplicate for accuracy.[5]

Visualizing the Process: Diagrams and Workflows

Main Reaction and Key Side Reaction

Figure 1: Grignard Formation and Wurtz Coupling Side Reaction cluster_0 Desired Reaction cluster_1 Side Reaction A This compound (Ar-Br) Grignard Grignard Reagent (Ar-MgBr) A->Grignard Mg Mg Metal Mg->Grignard Solvent Anhydrous Ether/THF Solvent->Grignard Grignard2 Grignard Reagent (Ar-MgBr) Wurtz Wurtz Coupling Product (Ar-Ar) Grignard2->Wurtz A2 This compound (Ar-Br) A2->Wurtz MgBr2 MgBr₂ Wurtz->MgBr2 +

Caption: Desired Grignard formation vs. Wurtz coupling.

Troubleshooting Workflow for Reaction Initiation

Figure 2: Troubleshooting Grignard Initiation Failure Start Reaction Not Initiating CheckMoisture Check for Moisture: - Flame-dried glassware? - Anhydrous solvent? Start->CheckMoisture ActivateMg Activate Magnesium Surface: - Add I₂ or 1,2-dibromoethane? - Mechanical crushing? CheckMoisture->ActivateMg If conditions are dry Failure Initiation Still Fails: Consider alternative methods (e.g., Br/Mg exchange) CheckMoisture->Failure If moisture is present, re-dry and restart CheckPurity Check Starting Material Purity: - Aryl bromide pure? - Magnesium turnings fresh? ActivateMg->CheckPurity If activation doesn't work Success Initiation Successful ActivateMg->Success If activation works CheckPurity->Success If all checks pass CheckPurity->Failure If purity is suspect

Caption: A decision tree for troubleshooting initiation.

References

  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]

  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent. [Link]

  • University of California, Irvine. (n.d.). The Grignard Reaction. [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? [Link]

  • ChemTips. (2015). Titrating Organometallic Reagents is Easier Than You Think. [Link]

  • ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ? [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Wikipedia. (n.d.). Wurtz reaction. [Link]

  • Begtrup, M. (2010). Titration of a Grignard Reagent Solution. [Link]

  • Chemistry LibreTexts. (2023). Wurtz reaction. [Link]

  • BYJU'S. (n.d.). Wurtz Reaction. [Link]

  • Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents. [Link]

  • Quora. (2021). Why isn't fluorine used in a Grignard reagent? [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Unacademy. (n.d.). Wurtz fittig reaction, Mechanism and Examples. [Link]

  • OrgoSolver. (n.d.). Alkyl Halide Reactions: Grignard Formation with Magnesium (RMgX). [Link]

  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Reddit. (2015). Grignard troubleshoot. [Link]

  • Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses... [Link]

  • Liu, Y., et al. (2022). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Molecules, 27(15), 4987. [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]

  • Sciencemadness.org. (2021). Question about Grignard reaction. [Link]

  • Evans, D. F., & Khan, M. S. (1967). Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1643-1648. [Link]

  • Richey, H. G. (2000). The Grignard Reagents. Organometallics, 19(26), 5729-5730. [Link]

  • Greed, S., Symes, O., & Bull, J. A. (2022). Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines. Chemical Communications, 58(34), 5293-5296. [Link]

  • Chegg.com. (2022). Solved 7. The formation of a Grignard reagent from. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-fluorobenzene. [Link]

  • Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. [Link]

  • Chegg.com. (2015). 1) This experiment involves the formation of a Grignard reagent from 1 -bromo-4-. [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for the Buchwald-Hartwig Amination of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Bromo-1-ethyl-2-fluorobenzene. This guide is designed to provide in-depth insights, practical solutions, and robust starting protocols to help you navigate the complexities of this specific transformation. The unique electronic and steric profile of this substrate requires careful consideration of catalyst systems to achieve high yields and avoid common pitfalls.

Introduction: Understanding the Substrate

This compound presents a distinct challenge in C-N cross-coupling. The ortho-fluoro substituent introduces steric hindrance and is a moderately electron-withdrawing group, which can influence the rate-determining oxidative addition step. Conversely, the para-ethyl group is weakly electron-donating. This electronic balance, coupled with the steric factor, necessitates the use of highly active and sterically demanding catalyst systems to facilitate efficient coupling.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst system is most effective for this substrate?

For sterically hindered and electronically nuanced aryl bromides like this compound, the most effective systems are typically based on bulky, electron-rich dialkylbiaryl phosphine ligands.[1] These ligands are crucial for promoting both the oxidative addition and the challenging reductive elimination step, which is often the rate-limiting step for hindered substrates.[2]

We strongly recommend using well-defined palladium precatalysts over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] Precatalysts offer superior reliability, faster activation, and more consistent generation of the active monoligated Pd(0) species, leading to more reproducible results and often higher yields.[3][4]

Q2: What specific ligands should I consider for initial screening?

The Buchwald group has developed a portfolio of dialkylbiaryl phosphine ligands that are highly effective for challenging couplings.[1][5] For this specific substrate, the following ligands (or their corresponding precatalysts) are excellent starting points:

  • XPhos (and G3/G4 XPhos Palladacycles): Often a top performer for sterically hindered aryl bromides due to its bulk and electron-rich nature.

  • RuPhos (and G3/G4 RuPhos Palladacycles): Known to be highly active at lower catalyst loadings for challenging substrates, including those prone to side reactions.[6]

  • BrettPhos (and G3/G4 BrettPhos Palladacycles): The increased steric bulk of BrettPhos can be particularly beneficial for forcing the reductive elimination of hindered products.[7][8]

Q3: How do I choose the right base for my reaction?

The choice of base is critical and is interdependent with the solvent and the pKa of the amine nucleophile.[9][10]

  • Strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases for Buchwald-Hartwig aminations.[11] They are strong enough to deprotonate a wide range of amines and facilitate the catalytic cycle.

  • Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, especially if your substrate or amine is sensitive to the strongly basic conditions of alkoxides.[11][12] However, reactions with these bases may require higher temperatures or longer reaction times.[13]

The base must be strong enough to deprotonate the palladium-amine complex to form the key palladium-amido intermediate.[10][14]

Q4: What is the best solvent for this reaction?

Aprotic, non-polar, or weakly polar solvents are generally preferred. The most common and effective choices are:

  • Toluene

  • Dioxane

  • tert-Butanol (t-BuOH)

  • Tetrahydrofuran (THF)

Toluene is often a good starting point due to its ability to solubilize many organic compounds and its high boiling point.[13] The choice of solvent can influence the solubility of the base and other inorganic salts, which can affect reaction rates.[9][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Low or No Conversion to Product

This is the most common issue and can stem from several sources. Our recommended troubleshooting workflow is outlined below.

G start Low or No Yield catalyst Is the Catalyst System Active? start->catalyst atmosphere Is the Reaction Atmosphere Inert? catalyst->atmosphere Yes sol_catalyst Action: - Use a G3 or G4 precatalyst. - Switch to a bulkier ligand (XPhos, RuPhos). - Increase catalyst loading (1-2 mol%). catalyst->sol_catalyst No reagents Are Reagents Pure & Dry? atmosphere->reagents Yes sol_atmosphere Action: - Degas solvent thoroughly (sparge with Ar/N2). - Use Schlenk techniques or glovebox. atmosphere->sol_atmosphere No conditions Are Reaction Conditions Optimal? reagents->conditions Yes sol_reagents Action: - Use anhydrous solvent. - Ensure base is fresh and dry. - Purify amine and aryl bromide. reagents->sol_reagents No end Successful Reaction conditions->end Yes sol_conditions Action: - Increase temperature (80-110 °C). - Screen different bases (e.g., NaOtBu, LHMDS). - Ensure adequate reaction time. conditions->sol_conditions No

Caption: Troubleshooting workflow for low reaction yield.

Detailed Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[15]

  • Suboptimal Ligand Choice: The steric and electronic properties of this substrate demand a bulky ligand.

    • Solution: If using a less bulky ligand, switch to one of the recommended biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.[5] These are designed to accelerate the reductive elimination step, which is crucial for hindered substrates.[2]

  • Incorrect Base: The base may be too weak or not sufficiently soluble.

    • Solution: Switch to a stronger base like NaOtBu or LHMDS. Ensure the base is fresh, dry, and finely powdered to maximize its reactivity.[11]

Problem 2: Significant Hydrodehalogenation (Ar-Br → Ar-H) Side Product

Hydrodehalogenation is a common side reaction where the aryl halide is reduced. This often occurs when the catalytic cycle is disrupted.

  • Cause A: Slow Reductive Elimination: If the final C-N bond-forming step is slow, competing side reactions like β-hydride elimination from an amido complex can occur, ultimately leading to the reduced arene.[2]

    • Solution: Employ a bulkier ligand (e.g., BrettPhos) to sterically enforce and accelerate the reductive elimination pathway over side reactions.[7]

  • Cause B: Presence of Water: Trace water can react with the base and other intermediates, providing a proton source for the hydrodehalogenation product.

    • Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried.[15]

  • Cause C: Catalyst Decomposition: If the catalyst degrades, other palladium-mediated reduction pathways can become dominant.

    • Solution: Avoid excessive temperatures (typically >120 °C) which can lead to catalyst decomposition.[15] Ensure a strictly inert atmosphere is maintained throughout the reaction.

Problem 3: Reaction Stalls Before Completion

A reaction that starts but fails to reach full conversion often points to catalyst deactivation or inhibition.

  • Cause A: Catalyst "Death": The active catalyst has a finite lifetime and can be slowly poisoned by impurities or degrade over time at high temperatures.

    • Solution: Check for and eliminate any potential oxygen leaks in your setup.[15] Consider a slightly lower reaction temperature. If necessary, a second charge of the catalyst can be added, but this often indicates a systemic issue with purity or conditions.

  • Cause B: Product Inhibition: In some cases, the product amine can coordinate too strongly to the palladium center, inhibiting further catalytic turnover. While less common with bulky ligands, it can be a factor.

    • Solution: Screening a different ligand can sometimes resolve this issue, as it changes the steric and electronic environment around the palladium center.

  • Cause C: Iodide Poisoning (if using an Aryl Iodide): While the substrate is an aryl bromide, it's worth noting that aryl iodides can sometimes be challenging. The generated iodide anion can form stable, off-cycle palladium-iodide dimers that inhibit the catalyst.[1][13] Using aryl bromides, as in this case, generally avoids this specific issue.[11]

Recommended Starting Protocol

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine. Optimization may be required for specific amine coupling partners.

Catalyst System Comparison
ParameterSystem 1 (Recommended)System 2 (Alternative)
Palladium Source XPhos Pd G3 PrecatalystPd(OAc)₂
Ligand (Integrated)XPhos
Catalyst Loading 1-2 mol %1-2 mol % Pd, 2-4 mol % Ligand
Base NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)
Solvent TolueneDioxane
Temperature 100 °C110 °C
Pros High reliability, fast activation, air-stable.[3]Lower initial cost.
Cons Higher initial cost.Less reliable activation, sensitive to air/impurities.[15]
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol %).

  • Inert Atmosphere:

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction:

    • Place the vessel in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction mixture vigorously for 4-24 hours.

  • Monitoring:

    • Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Br) pd0->oa_complex Ar-Br amine_complex Amine Coordination [L-Pd(II)(Ar)(HNR'R'')]Br oa_complex->amine_complex + HNR'R'' amido_complex Amido Complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex + Base - [H-Base]Br amido_complex->pd0 Reductive Elimination product Product Ar-NR'R'' amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Wikipedia. Buchwald–Hartwig amination.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Singleton, A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.

  • Alfa Chemistry. Buchwald-Hartwig Coupling.

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.

  • Hie, L., et al. (2015). Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling: (η3-1-tBu-indenyl)2(μ-Cl)2Pd2. ACS Catalysis.

  • Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry.

  • Hazari, N., et al. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry.

  • Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.

  • Strem Chemicals. New Palladium Precatalysts For Cross-Coupling Reactions.

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society.

  • Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination.

  • ResearchGate. (2019). Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions.

  • BenchChem. (2025). Troubleshooting low yield in Buchwald-Hartwig amination of 4-Bromo-3,5-dimethylphenol.

  • WuXi AppTec. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.

  • Entegris. Buchwald Ligands Review.

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition.

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

  • ResearchGate. (2018). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines.

Sources

Technical Support Center: Purification of 4-Bromo-1-ethyl-2-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development working with 4-Bromo-1-ethyl-2-fluorobenzene and its derivatives. These halogenated aromatic compounds are valuable intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] However, their purification presents unique challenges due to the presence of closely related impurities and potential for decomposition.

This guide provides in-depth, experience-driven answers to common purification problems. It is structured to help you diagnose issues, understand the underlying chemical principles, and implement robust, validated solutions in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the purification landscape for this class of compounds.

Q1: What are the most common impurities I should expect when working with this compound?

A: Impurities typically arise from two sources: the synthetic route and degradation.

  • Isomeric Impurities: During electrophilic bromination or other substitution reactions, regioisomers are common. For example, you might encounter isomers where the bromo or ethyl groups are in different positions on the fluorobenzene ring.[3][4] These often have very similar polarities and boiling points, making separation difficult.

  • Starting Material Carryover: Incomplete reactions can lead to the presence of 1-ethyl-2-fluorobenzene or the brominating agent source.

  • Over-brominated/Di-substituted Products: Reaction conditions that are too harsh can lead to the formation of dibromo- or other polysubstituted species.

  • Dehalogenated Byproducts: During purification or subsequent reaction steps, particularly under reductive conditions or in the presence of certain metals, loss of the bromine or fluorine atom can occur.

  • Solvent Adducts & Reagent Residues: Residual solvents from the reaction or workup (e.g., DMF, THF) and byproducts from reagents can persist.

Q2: What are the primary purification methods suitable for this compound class?

A: The choice of method depends on the scale of your experiment, the nature of the impurities, and the physical state of your product. The three primary methods are:

  • Flash Column Chromatography: Excellent for removing impurities with different polarities. It is the most versatile technique for small to medium scales in a research setting.[5][6]

  • Recrystallization: Ideal for solid compounds when a suitable solvent system can be found that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble.[7] This method is cost-effective and highly scalable.

  • Distillation (including Fractional and Vacuum): Best suited for liquid products on a larger scale, especially for separating compounds with different boiling points.[8] For high-boiling compounds like this compound, vacuum distillation is necessary to prevent thermal decomposition.

Q3: How can I reliably assess the purity of my final product?

A: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for volatile and semi-volatile compounds. It provides excellent separation and allows for the identification of impurities based on their mass fragmentation patterns.[9]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile derivatives or for monitoring reaction progress. Reversed-phase HPLC with a C18 column is a common starting point.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): ¹H NMR is essential for confirming the structure and identifying proton-bearing impurities. ¹⁹F NMR is particularly powerful for this class of compounds, as it can quickly reveal the presence of different fluorine-containing species.

  • Thin-Layer Chromatography (TLC): A quick, indispensable tool for monitoring reaction progress and optimizing solvent systems for column chromatography.[12]

Q4: Are there any specific stability or storage concerns for this compound derivatives?

A: Halogenated aromatic compounds are generally stable. However, they can be sensitive to strong light, which can sometimes promote dehalogenation. Some derivatives may also be sensitive to highly acidic or basic conditions, especially at elevated temperatures. For long-term storage, it is recommended to keep the compound in a tightly sealed, amber-colored vial in a cool, dry place, and potentially under an inert atmosphere (e.g., nitrogen or argon) if it is of very high purity or intended as an analytical standard.[13][14]

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Q: My compound is decomposing on the silica gel column. The collected fractions are impure and yields are low. What is happening and how can I fix it?

A: Probable Cause: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). This acidic surface can catalyze the decomposition of sensitive molecules, particularly those with acid-labile functional groups or those that are prone to elimination or rearrangement.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and adding 0.5-1% triethylamine (v/v). After stirring, the silica can be packed into the column as usual. This is highly effective for stabilizing acid-sensitive compounds.[15]

  • Switch the Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is available in acidic, neutral, and basic grades. For compounds sensitive to acid, neutral or basic alumina is an excellent alternative to silica.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can offer different selectivity.[15]

  • Minimize Residence Time: Use flash chromatography with applied pressure rather than gravity chromatography.[5] The faster elution minimizes the time your compound spends in contact with the stationary phase, reducing the opportunity for degradation.

Workflow: Mitigating On-Column Decomposition

G start Problem: Decomposition on Silica Column check_sensitivity Is the compound known to be acid-sensitive? start->check_sensitivity deactivate Action: Deactivate Silica (e.g., with 1% Triethylamine) check_sensitivity->deactivate Yes / Unsure switch_phase Action: Switch Stationary Phase (Alumina, Florisil) check_sensitivity->switch_phase No, but still seeing decomposition reassess Re-run small scale. Is decomposition resolved? deactivate->reassess reassess->switch_phase No success Purification Successful reassess->success Yes switch_phase->success G start 1-Ethyl-2-fluorobenzene (Starting Material) reaction Bromination (e.g., Br2, FeBr3) start->reaction product Desired Product: This compound reaction->product Major Pathway (Para-directing effect of Ethyl) impurity1 Isomeric Impurity: (e.g., 5-Bromo-1-ethyl-2-fluorobenzene) reaction->impurity1 Minor Pathway (Ortho-directing effect) impurity2 Di-brominated Impurity reaction->impurity2 Over-reaction

Sources

Technical Support Center: Optimizing Sonogashira Coupling of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the reaction of 4-Bromo-1-ethyl-2-fluorobenzene and troubleshooting common issues. As Senior Application Scientists, we aim to bridge theoretical knowledge with field-proven insights to ensure your success.

Section 1: Understanding the Core Reaction

Q1: What is the fundamental mechanism of the Sonogashira coupling, and what are the key catalytic cycles involved?

The Sonogashira reaction is a powerful cross-coupling method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically co-catalyzed by palladium and copper complexes and proceeds through two interconnected catalytic cycles.[2]

  • The Palladium Cycle: The primary catalytic process begins with a Pd(0) species. This active catalyst undergoes oxidative addition into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This step is often the rate-determining step, especially for less reactive aryl bromides.[2][3]

  • The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base (like an amine) to form a copper(I) acetylide species.[1] This copper acetylide is a more potent nucleophile than the alkyne itself.

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkyne group to the Pd(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.[4] The resulting diorganopalladium(II) complex, now holding both the aryl and alkynyl groups, undergoes reductive elimination to form the desired product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)(Br)L₂ pd0->pd_aryl Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)(C≡CR)L₂ pd_aryl->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Product (Ar-C≡CR) pd_alkyne->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR cu_x->cu_alkyne Base, H-C≡CR cu_alkyne->pd_aryl R-C≡CH + Base cu_alkyne->cu_x

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Section 2: FAQs for Initial Reaction Setup

Q2: How does the reactivity of this compound affect reaction conditions compared to other aryl halides?

The reactivity of the aryl halide is a critical factor. The general reactivity trend for the oxidative addition step is: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl.[6]

This compound is an aryl bromide, making it moderately reactive—less so than the corresponding iodide but significantly more reactive than the chloride.[1] Consequently, while aryl iodides can often react at room temperature, aryl bromides typically require elevated temperatures to achieve a reasonable reaction rate.[6][7]

The electronic nature of the substituents also plays a role. The fluorine atom is electron-withdrawing, which generally increases the rate of oxidative addition. Conversely, the ethyl group is weakly electron-donating. This mixed electronic profile makes the substrate's reactivity relatively standard for an aryl bromide, but optimization of ligands and temperature will be key.

Q3: What are the recommended starting conditions for a Sonogashira coupling with this aryl bromide?

For a new substrate like this compound, it is best to start with a robust, well-established protocol and optimize from there. Below are typical starting parameters for both traditional and copper-free systems.

ParameterRecommended Starting ConditionsRationale & Key Considerations
Palladium Source PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%)PdCl₂(PPh₃)₂ is more air-stable than Pd(PPh₃)₄.[6]
Copper Co-catalyst CuI (0.5-5 mol%)Essential for the classic mechanism; use a fresh source as it can degrade.[6][8]
Ligand PPh₃ (typically part of the Pd source)For challenging bromides, consider more electron-rich, bulky ligands like P(t-Bu)₃.[9][10]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Use 2-5 equivalents. The base acts as both a proton scavenger and often as the solvent.[1] Ensure it is dry and degassed.
Solvent Amine base itself, or co-solvent like THF, DMF, TolueneAnhydrous and deaerated conditions are critical to prevent side reactions and catalyst decomposition.[2][11]
Temperature 50-80 °CAryl bromides usually require heating to overcome the higher activation energy for oxidative addition.[7]
Atmosphere Inert (Nitrogen or Argon)Absolutely crucial to prevent oxidative (Glaser) homocoupling of the alkyne and decomposition of the Pd(0) catalyst.[1]
Q4: Should I use a traditional copper co-catalyst or a copper-free system? What are the pros and cons?

The decision to include a copper co-catalyst is a critical optimization point.

  • Traditional Copper-Catalyzed System:

    • Pros: The copper co-catalyst significantly increases the reaction rate, allowing for milder conditions (lower temperatures, shorter reaction times) compared to early copper-free methods.[12] It is a well-established and reliable method.

    • Cons: The primary drawback is the promotion of an undesired side reaction known as Glaser or Hay coupling.[1] This is the oxidative homocoupling of the terminal alkyne to form a diacetylene byproduct, which consumes the alkyne starting material and complicates purification.[13] This side reaction is particularly problematic under aerobic conditions.

  • Copper-Free System:

    • Pros: The main advantage is the near-complete elimination of Glaser homocoupling, which is especially important when using expensive or complex alkynes.[6][14] This often leads to cleaner reactions and simpler purifications.

    • Cons: Copper-free reactions can be slower and may require more forcing conditions, such as higher temperatures or more sophisticated (and expensive) ligands to achieve high yields.[14] However, modern protocols using bulky, electron-rich phosphine ligands have made copper-free couplings of aryl bromides highly efficient, even at room temperature.[9]

Recommendation: For initial trials, a traditional copper-catalyzed system is a reliable starting point. However, if you observe significant alkyne homocoupling, immediately switch to an optimized copper-free protocol.

Section 3: Troubleshooting Guide

Navigating the complexities of cross-coupling reactions requires a systematic approach to troubleshooting. The following decision tree and Q&A guide address the most common issues encountered.

Troubleshooting_Workflow start Reaction Issue? low_yield Low or No Yield start->low_yield homocoupling Alkyne Homocoupling start->homocoupling stalled Stalled Reaction start->stalled check_reagents Check Reagent Quality (Catalysts, Solvents, Base) low_yield->check_reagents check_inert Verify Inert Atmosphere (Degassing Technique) low_yield->check_inert switch_cu_free Switch to Copper-Free Protocol homocoupling->switch_cu_free rigorous_degas Improve Degassing (Freeze-Pump-Thaw) homocoupling->rigorous_degas increase_temp Increase Temperature (e.g., to 80-100 °C) stalled->increase_temp change_ligand Change Ligand (e.g., P(t-Bu)₃, XPhos) stalled->change_ligand change_solvent Change Solvent/Base (e.g., DMF, DIPA) stalled->change_solvent

Sources

Technical Support Center: Strategies for Preventing Debromination of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-1-ethyl-2-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Unwanted debromination is a common challenge that can lead to reduced yields and complex purification processes. This resource provides in-depth troubleshooting advice, preventative strategies, and a mechanistic understanding of why debromination occurs, empowering you to optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the C-Br bond in this compound susceptible to cleavage?

A1: The reactivity of the carbon-bromine bond in this compound is influenced by several electronic and steric factors. The presence of the ortho-fluoro substituent, while being electron-withdrawing, can also influence the reactivity in complex ways. For instance, in nucleophilic aromatic substitution, an ortho-fluorine can have a variable activating influence.[1] Furthermore, the ethyl group is weakly electron-donating. The interplay of these substituents, combined with the reaction conditions (e.g., strong bases, highly active metal catalysts, or organometallic reagents), can lead to undesired pathways like hydrodebromination or other debrominative side reactions.

Q2: What are the most common reaction types where debromination of this compound is observed?

A2: Debromination is frequently encountered in two main classes of reactions:

  • Palladium-catalyzed cross-coupling reactions: This includes Suzuki, Buchwald-Hartwig, and similar transformations where the desired C-C, C-N, or C-O bond formation is in competition with the reduction of the C-Br bond.

  • Metal-halogen exchange reactions: The formation of Grignard or organolithium reagents can be plagued by side reactions that consume the starting material and the desired organometallic species, leading to debrominated byproducts.

Q3: Is the debromination product, 1-ethyl-2-fluorobenzene, always a result of a failed reaction?

A3: Not necessarily. While its formation often indicates a competing and undesired reaction pathway, in some cases, it can be formed from the desired organometallic intermediate. For instance, if a Grignard reagent is successfully formed, it can be protonated by trace amounts of water or other protic sources in the reaction mixture, leading to the formation of 1-ethyl-2-fluorobenzene. Therefore, identifying the source of the debromination is crucial for effective troubleshooting.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis.[2] However, the formation of the debrominated byproduct, 1-ethyl-2-fluorobenzene, is a common pitfall. This section provides a structured approach to diagnosing and mitigating this issue.

Scenario 1: Significant formation of 1-ethyl-2-fluorobenzene during a Suzuki-Miyaura coupling.

Q: I am observing a significant amount of the debrominated side product in my Suzuki-Miyaura reaction. What are the likely causes and how can I prevent this?

A: The formation of 1-ethyl-2-fluorobenzene in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, and reaction conditions.

Underlying Mechanisms:

  • Hydrodebromination: This is a common side reaction where the aryl halide is reduced to the corresponding arene.[3] It can occur through various pathways within the catalytic cycle, including the reaction of the oxidative addition complex with a hydride source.

  • Protodeboronation of the Boronic Acid/Ester: The boronic acid or its ester can react with the base and a proton source, leading to the formation of a borate species and the desired arene, which can then be a source of protons for the hydrodebromination of the starting material.

Troubleshooting Workflow:

G start Debromination in Suzuki Coupling check_base Is the base too strong or concentration too high? start->check_base check_catalyst Is the catalyst loading or activity too high? start->check_catalyst check_solvent Is the solvent a potential hydride source? start->check_solvent check_impurities Are there protic impurities in the reagents? start->check_impurities solution_base Use a weaker base (e.g., K3PO4, Cs2CO3). Decrease base equivalents. check_base->solution_base Yes solution_catalyst Decrease catalyst loading. Screen different ligands. check_catalyst->solution_catalyst Yes solution_solvent Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane). check_solvent->solution_solvent Yes solution_impurities Use freshly purified reagents and anhydrous solvents. check_impurities->solution_impurities Yes

Caption: Troubleshooting debromination in Suzuki couplings.

Detailed Protocols & Preventative Measures:

ParameterRecommendationRationale
Base Selection Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or NaOt-Bu.Strong bases can promote side reactions, including hydrodebromination.[3]
Catalyst Loading Start with a low catalyst loading (e.g., 1-2 mol%) and gradually increase if the reaction is sluggish.High catalyst concentrations can increase the rate of side reactions.
Ligand Choice Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes favor the desired reductive elimination over side reactions.The ligand plays a crucial role in stabilizing the palladium center and influencing the rates of the catalytic cycle steps.[2]
Solvent Use rigorously dried, aprotic solvents like toluene, dioxane, or THF.Protic solvents or impurities can act as a proton source for hydrodebromination.
Additives Consider the addition of a mild reducing agent like potassium formate.This can help maintain the palladium in its active Pd(0) state and suppress side reactions mediated by Pd(II) species.[4]
Scenario 2: Debromination during a Buchwald-Hartwig amination.

Q: My Buchwald-Hartwig amination of this compound is yielding the debrominated starting material. How can I optimize this reaction?

A: Debromination in Buchwald-Hartwig aminations often arises from similar causes as in Suzuki couplings, but with some nuances related to the amine coupling partner and the stronger bases typically employed.

Underlying Mechanisms:

  • β-Hydride Elimination: If the amine has β-hydrogens, the palladium-amido intermediate can undergo β-hydride elimination, leading to an enamine and a palladium-hydride species, which can then cause hydrodebromination.

  • Reductive Dehalogenation: Similar to Suzuki couplings, the palladium catalyst can be involved in a reductive cycle that cleaves the C-Br bond.

Troubleshooting Workflow:

G start Debromination in Buchwald-Hartwig Amination check_base Is the base (e.g., NaOt-Bu) too aggressive? start->check_base check_ligand Is the ligand appropriate for the substrate and amine? start->check_ligand check_temp Is the reaction temperature too high? start->check_temp check_amine Does the amine have accessible β-hydrogens? start->check_amine solution_base Use a weaker base (e.g., K3PO4, LHMDS). Consider a biphasic system. check_base->solution_base Yes solution_ligand Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos). check_ligand->solution_ligand Yes solution_temp Lower the reaction temperature and extend the reaction time. check_temp->solution_temp Yes solution_amine If possible, use an amine without β-hydrogens or consider a different synthetic route. check_amine->solution_amine Yes

Caption: Troubleshooting debromination in Buchwald-Hartwig aminations.

Detailed Protocols & Preventative Measures:

ParameterRecommendationRationale
Base Selection While strong bases like NaOt-Bu are common, consider screening weaker bases like K₃PO₄ or LHMDS, especially if debromination is severe.Very strong bases can accelerate decomposition pathways.[5]
Ligand Choice Employ bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or SPhos.These ligands are known to promote the desired reductive elimination and can suppress side reactions like β-hydride elimination.[2]
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can increase the rate of undesired side reactions.
Amine Stoichiometry Use a slight excess of the amine (e.g., 1.1-1.2 equivalents).This can help to drive the desired C-N bond formation to completion.
Reaction Monitoring Carefully monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times after the starting material is consumed.Extended heating can lead to product degradation and increased side product formation.

Troubleshooting Guide: Metal-Halogen Exchange Reactions

The generation of organometallic reagents from this compound is a critical step for many synthetic transformations. However, this process is often accompanied by debromination.

Scenario 3: Low yield and formation of 1-ethyl-2-fluorobenzene during Grignard reagent formation.

Q: I am struggling to form the Grignard reagent of this compound. My reaction is sluggish, and I see a lot of the debrominated starting material. What's going wrong?

A: The formation of a Grignard reagent from this substrate can be challenging due to the electronic effects of the substituents and the inherent difficulties in Grignard reactions.

Underlying Mechanisms:

  • Wurtz-type Coupling: The initially formed Grignard reagent can react with the starting aryl bromide to form a biaryl byproduct, consuming both the desired reagent and the starting material.[6]

  • Protonolysis of the Grignard Reagent: Trace amounts of water or other protic impurities in the solvent or on the glassware can quench the Grignard reagent as it is formed, leading to the debrominated product.[6]

  • Sluggish Initiation: A passivated magnesium surface can lead to a slow or non-existent initiation, allowing for other side reactions to occur.[6][7]

Troubleshooting Workflow:

G start Grignard Formation Issues check_conditions Are the reaction conditions strictly anhydrous? start->check_conditions check_mg Is the magnesium properly activated? start->check_mg check_addition Is the addition of the aryl bromide controlled? start->check_addition check_initiation Is the reaction initiating properly? start->check_initiation solution_conditions Flame-dry glassware under vacuum. Use freshly distilled anhydrous solvents. check_conditions->solution_conditions No solution_mg Use activating agents (e.g., I2, 1,2-dibromoethane). Mechanically stir or sonicate. check_mg->solution_mg No solution_addition Add the aryl bromide solution dropwise to the magnesium suspension. check_addition->solution_addition No solution_initiation Add a small portion of the aryl bromide initially and apply gentle heat. check_initiation->solution_initiation No

Caption: Troubleshooting Grignard reagent formation.

Detailed Protocols & Preventative Measures:

ParameterRecommendationRationale
Anhydrous Conditions Rigorously dry all glassware by flame-drying under vacuum or oven-drying. Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether).Grignard reagents are extremely sensitive to moisture.[6]
Magnesium Activation Activate the magnesium turnings using a small crystal of iodine, a few drops of 1,2-dibromoethane, or by vigorous stirring/sonication.[6]A passivating oxide layer on the magnesium surface can prevent the reaction from initiating.[6]
Controlled Addition Add a solution of this compound in your anhydrous solvent dropwise to a suspension of the activated magnesium.This helps to maintain a low concentration of the aryl bromide in solution, minimizing Wurtz-type coupling.[6]
Initiation Add a small portion of the aryl bromide solution first and, if necessary, gently warm the mixture to initiate the reaction. Once initiated (indicated by a color change or gentle reflux), add the remainder of the solution at a rate that maintains a gentle reflux.A concentrated solution at the magnesium surface can help to start the reaction.[6]
Scenario 4: Debromination during lithium-halogen exchange.

Q: When I attempt a lithium-halogen exchange on this compound using n-butyllithium, I primarily get the debrominated product. How can I favor the desired lithiated species?

A: Lithium-halogen exchange is a very fast reaction, but it can be complicated by side reactions, especially with functionalized aryl halides. [8]

Underlying Mechanisms:

  • Proton Abstraction: If there are any acidic protons in the molecule or impurities, the organolithium reagent can act as a base, leading to deprotonation instead of exchange.

  • Reaction with Solvent: Some solvents, like THF, can be deprotonated by strong organolithium reagents, especially at higher temperatures.

  • Temperature Control: Lithium-halogen exchange is typically performed at very low temperatures to prevent side reactions.[9]

Troubleshooting Workflow:

G start Lithium-Halogen Exchange Issues check_temp Is the reaction temperature sufficiently low? start->check_temp check_reagent Is the organolithium reagent appropriate? start->check_reagent check_solvent Is the solvent compatible and anhydrous? start->check_solvent check_quenching Is the electrophile added correctly? start->check_quenching solution_temp Maintain the temperature at -78 °C or lower. check_temp->solution_temp No solution_reagent Consider using s-BuLi or t-BuLi for faster exchange. Titrate the organolithium reagent before use. check_reagent->solution_reagent No solution_solvent Use anhydrous, non-protic solvents like THF or diethyl ether. check_solvent->solution_solvent No solution_quenching Add the electrophile at low temperature after the exchange is complete. check_quenching->solution_quenching No

Caption: Troubleshooting lithium-halogen exchange.

Detailed Protocols & Preventative Measures:

ParameterRecommendationRationale
Temperature Maintain a very low reaction temperature, typically -78 °C or colder, throughout the addition of the organolithium reagent and before the addition of the electrophile.Low temperatures are crucial to ensure the rate of halogen exchange is faster than competing side reactions.[9]
Organolithium Reagent Use freshly titrated n-butyllithium, s-butyllithium, or t-butyllithium. For some substrates, s-BuLi or t-BuLi can provide faster and cleaner exchange.The exact concentration of the organolithium reagent is critical for stoichiometry, and different alkyllithiums have different reactivities.
Solvent Use anhydrous THF or diethyl ether.These solvents are generally compatible with organolithium reagents at low temperatures.
Reaction Time The exchange is usually very fast, often complete within minutes at low temperatures.[10]Prolonged reaction times, especially if the temperature rises, can lead to side reactions.
Alternative: Br/Mg Exchange Consider a bromine-magnesium exchange using reagents like i-PrMgCl·LiCl.[11][12]This can be a milder and more chemoselective method for generating the organometallic species.[13]

By carefully considering the potential causes of debromination and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your reactions involving this compound.

References

  • ACS Publications. Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile | The Journal of Organic Chemistry. [Link]

  • PubMed. Strategies to prepare and use functionalized organometallic reagents. [Link]

  • ACS Publications. Strategies To Prepare and Use Functionalized Organometallic Reagents | The Journal of Organic Chemistry. [Link]

  • Wikipedia. Metal–halogen exchange. [Link]

  • ResearchGate. Strategies To Prepare and Use Functionalized Organometallic Reagents | Request PDF. [Link]

  • NIH. Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety - PMC. [Link]

  • ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF. [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros. [Link]

  • Chemistry LibreTexts. 14.7: Aryl Halides. [Link]

  • ResearchGate. Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution | Request PDF. [Link]

  • PubChem. This compound | C8H8BrF | CID 22641057. [Link]

  • ACS Publications. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. [Link]

  • RSC Publishing. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis. [Link]

  • NIH. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC. [Link]

  • Wyzant. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? | Wyzant Ask An Expert. [Link]

  • Frontiers. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]

  • ResearchGate. Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination | Request PDF. [Link]

  • Unknown Source. lithium halogen exchange #1 revised. [Link]

  • ACS Publications. Preparation and reactions of polyfunctional organozinc reagents in organic synthesis | Chemical Reviews. [Link]

  • Chegg. Solved 7. The formation of a Grignard reagent from | Chegg.com. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ChemBK. 1-bromo-4-ethyl-2-fluorobenzene. [Link]

  • Unknown Source. Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • NIH. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC. [Link]

  • TCNJ. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip. [Link]

  • Chegg. 1) This experiment involves the formation of a Grignard reagent from 1 -bromo-4 - Chegg. [Link]

  • PubChem. 4-Bromo-2-ethyl-1-fluorobenzene | C8H8BrF | CID 22641025. [Link]

  • PubChem. 1-Bromo-4-ethyl-2-fluorobenzene | C8H8BrF | CID 66570675. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • RSC Publishing. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]

  • NIH. Deciphering complexity in Pd–catalyzed cross-couplings - PMC. [Link]

  • YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NIH. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. [Link]

  • YouTube. Electrophilic Aromatic Substitution Reactions of Benzene Review. [Link]

  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 4-Bromo-1-ethyl-2-fluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile intermediate. The unique electronic and steric properties imparted by the ethyl, fluorine, and bromine substituents make this compound a valuable building block. However, these same features can lead to highly exothermic reactions, particularly during metalation. This document provides in-depth, field-proven insights into managing these thermal challenges to ensure reaction safety, selectivity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal management of reactions involving this compound.

Q1: Why is precise temperature control so critical when working with this compound?

A: Precise temperature control is paramount for three primary reasons:

  • Safety: The most common reactions, such as lithiation (metal-halogen exchange) and Grignard reagent formation, are highly exothermic. Without proper control, the heat generated can exceed the cooling capacity of the system, leading to a dangerous thermal runaway. This can cause rapid solvent boiling, pressure buildup, and potentially an explosion.[1]

  • Selectivity: The regioselectivity of metalation can be temperature-dependent. For instance, in lithiation reactions with organolithium reagents like n-butyllithium (n-BuLi), low temperatures (typically -78 °C) strongly favor the desired lithium-halogen exchange at the bromine-bearing carbon.[2] At higher temperatures, competing side reactions like directed ortho-lithiation adjacent to the fluorine atom or formation of benzyne intermediates can occur, leading to a mixture of undesired products.[3]

  • Reagent Stability: Organometallic intermediates, such as the corresponding aryllithium or Grignard reagents, can be unstable at elevated temperatures.[4] Maintaining a low temperature throughout the reaction and subsequent quenching steps is crucial to prevent degradation and maximize the yield of the desired product.

Q2: Which specific reactions of this compound are most likely to be dangerously exothermic?

A: The two most significant exothermic reactions are:

  • Lithiation via Metal-Halogen Exchange: The reaction with strong alkyllithium bases, most commonly n-BuLi, is extremely fast and highly exothermic. The reaction is typically performed at very low temperatures (-78 °C) to control the rate of heat generation.[2] The dropwise addition of the n-BuLi solution is essential to avoid localized hot spots and maintain control.

  • Grignard Reagent Formation: The reaction with magnesium metal (Mg) to form the corresponding Grignard reagent is also exothermic. This reaction often has an induction period, after which it can initiate vigorously.[5] The key to control is to add the this compound solution to the magnesium suspension at a rate that maintains a gentle reflux, allowing the reaction exotherm to drive the process without accumulating excess unreacted starting material.[4]

Q3: What are the immediate warning signs of a developing thermal runaway?

A: Be vigilant for the following indicators:

  • A sudden, uncontrolled rise in the internal reaction temperature that does not respond to the primary cooling system.

  • Rapid, violent boiling or refluxing of the solvent, even after the addition of reagents has stopped.

  • Noticeable increase in pressure within a closed or semi-closed reaction vessel.

  • Unexpected color changes or the sudden evolution of gas.

If any of these signs are observed, it should be treated as a serious safety incident. Emergency protocols, including activating a secondary cooling system (if available), preparing for emergency quenching, and evacuating personnel, should be initiated immediately.

Q4: What basic laboratory equipment is essential for safely managing these reactions?

A: A standard setup for controlling exothermic reactions at a laboratory scale includes:

  • A reaction vessel (e.g., a three-neck round-bottom flask) of appropriate size, ensuring it is never more than half full to allow for headspace.

  • A reliable overhead or magnetic stirrer for efficient mixing, which is critical for heat dissipation.

  • An internal thermometer or thermocouple to monitor the actual reaction temperature, not just the bath temperature.

  • A pressure-equalizing dropping funnel or a syringe pump for the slow, controlled addition of reagents.[2]

  • An external cooling bath (e.g., dry ice/acetone, ice/salt) capable of reaching and maintaining the target temperature.[2] For larger scales, a cryostat or jacketed reactor with a circulating coolant is recommended.[6]

  • An inert atmosphere setup (e.g., nitrogen or argon balloon/manifold) as organometallic reagents are sensitive to air and moisture.[5]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem / Observation Probable Cause & Scientific Explanation Recommended Solution & Protocol
My lithiation or Grignard reaction won't start. There's no temperature increase or visible change. 1. Poor Reagent Quality: The n-BuLi may have degraded, or the magnesium turnings may have a passivating oxide layer.[5]2. Presence of Inhibitors: Trace amounts of water or oxygen in the solvent or on the glassware will quench the organometallic reagents.[5]3. Insufficient Activation: For Grignard reactions, the magnesium surface may require chemical or physical activation to initiate the reaction.[4]Solution: 1. Verify Reagent Activity: Titrate the n-BuLi solution before use. For Grignard reactions, activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming until the color fades.[5]2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert gas stream. Use freshly distilled, anhydrous solvents.[2]3. Initiation: For Grignard reactions, add about 10% of the aryl bromide solution and gently warm the flask with a heat gun. Once initiation is confirmed by a color change and exotherm, immediately begin cooling and proceed with the dropwise addition.[4][5]
The internal temperature is rising too fast, and my cooling bath can't keep up. 1. Addition Rate is Too High: The rate of heat generation from the exothermic reaction is exceeding the rate of heat removal by the cooling system.[7]2. Inefficient Cooling/Stirring: Poor mixing prevents efficient heat transfer from the reaction mixture to the vessel walls and into the cooling bath. The bath itself may be insufficient for the scale.Solution: 1. Immediately Stop Addition: Halt the addition of the reagent to stop feeding the reaction.2. Increase Cooling Capacity: If possible, add more dry ice to the bath or lower the setpoint on the cryostat. For a runaway, have a secondary, colder bath (e.g., liquid nitrogen/isopropanol) ready for emergency immersion.3. Check Stirring: Ensure the stirrer is functioning and set to a high speed for maximum heat transfer.4. Dilution (Advanced): In some cases, adding cold, anhydrous solvent can help absorb some of the heat, but this should be done with extreme caution.
I'm getting significant amounts of byproduct, suggesting side reactions. 1. Temperature Spikes: Localized hot spots due to poor mixing or too-rapid addition can cause side reactions, even if the bath temperature is correct.[2]2. Incorrect Temperature: The reaction may have been run at a temperature that favors a different kinetic or thermodynamic pathway, such as benzyne formation or ortho-metalation.[8]Solution: 1. Improve Addition & Mixing: Add the reagent dropwise directly into the vortex of the stirred solution to ensure rapid dispersion and heat dissipation. Use a more efficient overhead stirrer for viscous mixtures or larger scales.2. Verify Temperature Protocol: For lithiation, ensure the temperature is maintained at or below -78 °C throughout the addition and stirring time.[2] For Grignard formation, control the addition rate to maintain a steady, gentle reflux without excessive heating.[4]

Section 3: Experimental Protocols & Data

The following are generalized protocols. Always perform a thorough risk assessment for your specific experimental conditions.

Protocol 1: Low-Temperature Lithiation of this compound

This protocol is adapted from standard procedures for lithium-halogen exchange on similar aryl bromides.[2]

Objective: To generate the aryllithium species via lithium-bromine exchange for subsequent reaction with an electrophile.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, a rubber septum, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2-0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal thermometer reads -78 °C before proceeding.

  • Lithiation: Add n-butyllithium (1.05-1.1 eq) dropwise via syringe over 15-30 minutes. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not rise above -70 °C.

  • Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 1 hour to ensure complete exchange.

  • Quenching: Add the desired electrophile (e.g., anhydrous DMF, an aldehyde) dropwise, again maintaining the temperature at -78 °C.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), allow the mixture to slowly warm to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

Table 1: Recommended Temperature Ranges for Common Reactions
Reaction TypeReagentTypical SolventRecommended TemperatureRationale & Key Considerations
Lithiation n-BuLiTHF, Diethyl Ether-78 °CMaximizes selectivity for Br/Li exchange; minimizes side reactions and reagent decomposition.[2][9]
Grignard Formation Mg turningsTHF, Diethyl Ether25-65 °C (Reflux)Reaction is initiated, then the exotherm is controlled by the addition rate to maintain a gentle reflux.[4][5]
Suzuki Coupling Pd catalyst, Boronic acid/esterToluene/Water, Dioxane/Water80-110 °CThis is a thermally driven catalytic reaction; higher temperatures are needed for oxidative addition and reductive elimination steps.[10]
Table 2: Common Laboratory Cooling Baths
Bath CompositionAchievable TemperatureUse Case & Notes
Ice / Water0 °CStandard cooling for quenching or moderately exothermic reactions.
Ice / NaCl-10 to -20 °CSimple, low-cost sub-zero cooling.
Dry Ice / Acetone or Isopropanol-78 °CThe standard for lithiation chemistry; acetone is more effective but more volatile.[2]
Liquid Nitrogen / Isopropanol or Ethanol-95 to -100 °CFor reactions requiring even lower temperatures. Add liquid N₂ slowly to the solvent until a slush is formed.

Section 4: Visualized Workflows

Diagram 1: Decision Workflow for Exotherm Management

This diagram outlines the logical steps for controlling a laboratory-scale exothermic reaction.

ExothermManagement start Start Reagent Addition monitor Monitor Internal Temp (Ti) start->monitor check_rate Is Ti Stable & Below Limit? monitor->check_rate continue_add Continue Addition check_rate->continue_add stop_add STOP ADDITION IMMEDIATELY check_rate->stop_add  No continue_add->monitor complete Addition Complete assess_cool Assess Cooling System stop_add->assess_cool is_runaway Is Temp Still Rising? assess_cool->is_runaway emergency EMERGENCY PROTOCOL (Secondary Cooling, Evacuate) is_runaway->emergency  Yes stabilize Allow Temp to Stabilize is_runaway->stabilize  No resume_slow Resume Addition at Slower Rate stabilize->resume_slow resume_slow->monitor LowTempSetup cluster_flask Reaction Vessel cluster_bath Cooling System flask Three-Neck Flask (with Stir Bar) thermometer Internal Thermometer septum Septum for Reagent Addition n2_inlet Inert Gas (N2/Ar) Inlet dewar Dewar Flask coolant Cooling Medium (e.g., Dry Ice/Acetone) coolant->flask Cools Reaction stir_plate Magnetic Stir Plate stir_plate->flask Stirs Mixture syringe_pump Syringe Pump (for controlled addition) syringe_pump->septum Adds Reagent

Caption: General experimental setup for a low-temperature reaction.

Section 5: References

  • BenchChem. (2025). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Retrieved from BenchChem Technical Support. [4]2. BenchChem. (2025). Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromatics. Retrieved from BenchChem Application Notes. [2]3. BenchChem. (2025). Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Retrieved from BenchChem Application Notes. [5]4. BenchChem. (2025). Technical Support Center: Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Retrieved from BenchChem Technical Support. [10]5. JULABO GmbH. (n.d.). Temperature Control in the Chemical Industry. Retrieved from JULABO.com. [6]6. Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from Patsnap.com. [7]7. Modelling, Simulation & Computing Laboratory (mscLab). (n.d.). PID-BASED TEMPERATURE CONTROL FOR EXOTHERMIC CHEMICAL REACTOR USING HYBRID QL-GA. Retrieved from msc-lab.org. [1]8. Fluorotherm™. (2025). Temperature Control and Efficiency in Chemical Processing. Retrieved from Fluorotherm.com. [11]9. Google Patents. (n.d.). US4132529A - Temperature control in exothermic/endothermic reaction systems. Retrieved from patents.google.com. [12]10. Bailey, W. F., et al. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2825-8. [8]11. Hunt, D. A. (2018). Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. MOJ Biorganic & Organic Chemistry, 2(5), 226-228. [9]12. ResearchGate. (2006). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. Retrieved from ResearchGate.

Sources

Technical Support Center: Synthesis of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 4-Bromo-1-ethyl-2-fluorobenzene. It is designed to assist researchers in identifying and mitigating the formation of common byproducts, thereby improving yield, purity, and overall process robustness. This guide is structured to address specific issues encountered during two primary synthetic routes: Electrophilic Aromatic Bromination and the Sandmeyer Reaction.

Section 1: Electrophilic Aromatic Bromination of 1-Ethyl-2-fluorobenzene

This route is often favored for its directness. However, the directing effects of both the ethyl and fluoro substituents can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.

Core Principles of Regioselectivity

In the electrophilic aromatic substitution of 1-ethyl-2-fluorobenzene, the directing effects of the substituents are paramount. Both the ethyl group (-CH₂CH₃) and the fluorine atom (-F) are ortho, para-directors. However, the ethyl group is an activating group, while fluorine is a deactivating group. The bromination will be directed to the positions most activated by the combined effects of these groups.

  • Ethyl Group: Activates the ortho (position 2) and para (position 4) positions. Due to steric hindrance, substitution at the para position is generally favored over the ortho position.

  • Fluorine Atom: Deactivates the ring through its inductive effect but directs ortho and para through resonance.

Considering the starting material, 1-ethyl-2-fluorobenzene, the possible positions for bromination are 3, 4, 5, and 6. The desired product is substitution at the 4-position.

Troubleshooting & FAQs: Isomeric Byproducts

Question 1: My post-reaction GC-MS analysis shows multiple peaks with the same mass-to-charge ratio as my target compound. What are these likely to be?

Answer: You are likely observing the formation of isomeric byproducts. The primary isomers formed during the bromination of 1-ethyl-2-fluorobenzene, besides the desired this compound, are 2-bromo-4-ethyl-1-fluorobenzene and, to a lesser extent, other isomers.

Likely Isomeric Byproducts:

Compound NameStructureRationale for Formation
This compound (Desired Product) Br-C1=CC(F)=C(CC)C=C1Bromination para to the activating ethyl group and ortho to the fluorine. This is often the major product.
2-Bromo-4-ethyl-1-fluorobenzene Br-C1=C(F)C=C(CC)C=C1Bromination ortho to the ethyl group and meta to the fluorine. This is a likely major byproduct.
3-Bromo-1-ethyl-2-fluorobenzene Br-C1=C(F)C(CC)=CC=C1Bromination ortho to the fluorine and meta to the ethyl group. Generally a minor product due to less activation.

Identification of Isomers:

Distinguishing between these isomers requires careful analysis of their spectroscopic data.

  • GC-MS Analysis: While all isomers will exhibit a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity), their fragmentation patterns may show subtle differences. The primary diagnostic tool in GC is the retention time, which will differ for each isomer.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is most informative. The coupling constants between the aromatic protons can help determine the substitution pattern.

    • 4-Bromo Isomer (Target): Will show three aromatic protons with distinct splitting patterns.

    • 2-Bromo Isomer: Will also show three aromatic protons, but with different coupling constants and chemical shifts compared to the 4-bromo isomer.

  • ¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the aromatic region will differ for each isomer. The carbon directly attached to the bromine atom typically shows a chemical shift in the range of 110-125 ppm.

Question 2: How can I minimize the formation of the 2-bromo isomer and other isomeric byproducts?

Answer: Optimizing reaction conditions is key to improving the regioselectivity of the bromination.

Troubleshooting Steps:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is often a more selective brominating agent than Br₂.[1][2][3] It can lead to a higher proportion of the para-isomer, especially when used with a mild acid catalyst.

    • Br₂ with a Lewis Acid (e.g., FeBr₃): This is a more aggressive brominating system and may lead to lower selectivity.

  • Reaction Temperature:

    • Lowering the reaction temperature can increase the selectivity for the thermodynamically favored para-isomer.[4] Running the reaction at 0°C or even lower may be beneficial.

  • Solvent:

    • The polarity of the solvent can influence regioselectivity. Experimenting with different solvents, such as dichloromethane (DCM), carbon tetrachloride (CCl₄), or acetonitrile, can help optimize the isomer ratio.

Optimized Protocol for Regioselective Bromination:

  • Dissolve 1-ethyl-2-fluorobenzene in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (1.0 equivalent) in the same solvent to the reaction mixture over a period of 30-60 minutes.[5]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

Section 2: Sandmeyer Reaction of 4-Ethyl-2-fluoroaniline

This route involves the diazotization of 4-ethyl-2-fluoroaniline followed by the displacement of the diazonium group with a bromide, typically using a copper(I) bromide catalyst. While this method can provide good yields of the desired product, it is prone to the formation of several characteristic byproducts.

Troubleshooting & FAQs: Common Byproducts

Question 3: My reaction mixture turned dark and I have a significant byproduct with a lower molecular weight than my target. What is it and how can I avoid it?

Answer: You are likely observing the formation of 4-ethyl-2-fluorophenol . This is a very common byproduct in Sandmeyer reactions and arises from the reaction of the diazonium salt with water.[5][6]

Mechanism of Phenol Formation:

The diazonium salt intermediate is thermally unstable and can be hydrolyzed by water in the reaction mixture, especially at elevated temperatures.

G diazonium Ar-N₂⁺ phenol Ar-OH diazonium->phenol Hydrolysis water H₂O N2 N₂ H H⁺

Identification of 4-Ethyl-2-fluorophenol:

  • GC-MS Analysis: The phenol will have a lower molecular weight than the bromo-product and will not show the characteristic bromine isotopic pattern.

  • ¹H NMR Spectroscopy: The presence of a broad singlet corresponding to the hydroxyl proton (-OH) is a key indicator.

  • Extraction: Phenols are acidic and can be removed from the organic layer by washing with an aqueous base solution (e.g., 1M NaOH). A color change in the aqueous layer upon basification can indicate the presence of a phenoxide ion.[1]

Troubleshooting Steps to Minimize Phenol Formation:

  • Strict Temperature Control: The diazotization step must be carried out at low temperatures, typically between 0-5°C, to ensure the stability of the diazonium salt.[1] Use an ice-salt bath to maintain this temperature range.

  • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the aniline to control the exothermic reaction and prevent localized heating.

  • Use of Concentrated Acids: Using concentrated hydrobromic acid can reduce the amount of free water available for the side reaction.

  • Prompt Use of Diazonium Salt: The prepared diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction without allowing it to warm up.

Question 4: I'm observing a high-boiling, complex mixture of byproducts. What could be the cause?

Answer: This could be due to the formation of biaryl compounds . The Sandmeyer reaction proceeds through a radical mechanism, and the intermediate aryl radicals can couple with each other to form biaryl byproducts.[7]

Mechanism of Biaryl Formation:

G aryl_radical1 Ar• biaryl Ar-Ar aryl_radical1->biaryl aryl_radical2 Ar• aryl_radical2->biaryl

Identification of Biaryl Byproducts:

  • GC-MS Analysis: These compounds will have a significantly higher molecular weight than the desired product.

  • NMR Spectroscopy: The spectra will be complex, showing signals for two coupled aromatic rings.

Troubleshooting Steps to Minimize Biaryl Formation:

  • Catalyst Concentration: Ensure an adequate concentration of the copper(I) bromide catalyst is present to efficiently trap the aryl radical as it is formed.

  • Controlled Addition: Slowly adding the diazonium salt solution to the hot solution of the copper(I) bromide can help to keep the concentration of the aryl radical low at any given time, thus minimizing dimerization.

Detailed Protocol for Sandmeyer Reaction:

  • Diazotization:

    • Dissolve 4-ethyl-2-fluoroaniline in a mixture of hydrobromic acid and water in a three-necked flask.

    • Cool the solution to 0-5°C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.

    • Stir for an additional 15-20 minutes at 0-5°C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and heat it to 60-70°C.

    • Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue heating and stirring the mixture for 30-60 minutes to ensure complete reaction.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water, then with 1M NaOH to remove any phenolic byproducts, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Section 3: Analytical Characterization Summary

This table summarizes the key analytical features to distinguish the target compound from its main byproducts.

CompoundKey GC-MS FeaturesKey ¹H NMR Features (Aromatic Region)
This compound M/M+2 isotopic pattern for Br. Unique retention time.Three distinct aromatic protons.
2-Bromo-4-ethyl-1-fluorobenzene M/M+2 isotopic pattern for Br. Different retention time from 4-bromo isomer.Three distinct aromatic protons with different chemical shifts and coupling constants compared to the 4-bromo isomer.
4-Ethyl-2-fluorophenol Lower MW, no Br isotopic pattern.Three aromatic protons and a broad -OH singlet.
Biaryl Byproducts Significantly higher MW.Complex aromatic signals corresponding to two aromatic rings.

By carefully controlling the reaction conditions and using the appropriate analytical techniques for characterization, researchers can successfully synthesize this compound with high purity and yield.

References

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. Available at: [Link]

  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Available at: [Link]

  • A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - NIH. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

Sources

Technical Support Center: A Guide to Scaling Reactions with 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, chemists, and process development professionals working with 4-Bromo-1-ethyl-2-fluorobenzene. This resource is designed to provide practical, in-depth solutions to common challenges encountered during the scale-up of reactions involving this versatile synthetic intermediate. Drawing upon established principles and field-tested insights, this guide aims to be an indispensable partner in your synthetic endeavors.

Section 1: Understanding the Reactivity of this compound

This compound is a key building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the differential reactivity of its two halogen substituents. The bromine atom is amenable to a range of cross-coupling reactions and the formation of organometallic reagents, while the fluorine atom can influence the electronic properties and metabolic stability of the final product.

This guide will focus on two of the most common transformations involving this substrate: the Suzuki-Miyaura cross-coupling and the Grignard reaction. We will explore the nuances of each reaction, providing troubleshooting advice and answers to frequently asked questions to ensure successful and scalable outcomes.

Section 2: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. However, scaling up these reactions can present challenges. This section addresses common issues and provides practical solutions.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Several factors can contribute to a slow or incomplete Suzuki-Miyaura reaction. A primary consideration is the choice of catalyst and ligands. For aryl bromides, a variety of palladium catalysts can be effective. However, the presence of the electron-withdrawing fluorine atom in this compound can impact the oxidative addition step.[1] Using bulky, electron-rich phosphine ligands can often enhance the reaction rate.[2] Additionally, ensure your reagents and solvents are scrupulously dry and degassed, as oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[3][4]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[4] Thoroughly degassing your reaction mixture by sparging with an inert gas (argon or nitrogen) is crucial. The choice of base can also play a role; using a milder base or carefully controlling the stoichiometry can sometimes reduce homocoupling. Furthermore, ensuring the purity of your boronic acid is important, as impurities can sometimes promote this side reaction.

Q3: Protodeboronation of my boronic acid is a major issue, leading to low yields. What strategies can I employ to mitigate this?

A3: Protodeboronation, the cleavage of the C-B bond by a proton source, is a well-known side reaction, particularly with heteroaryl boronic acids or under harsh basic conditions.[4] If you suspect protodeboronation, consider using a less aqueous solvent system or anhydrous conditions.[4] Alternatively, employing a milder base or a boronic ester, which can be more stable under certain conditions, may be beneficial.[1]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion Inactive catalyst; Poor choice of ligand; Insufficiently anhydrous/degassed conditions; Inappropriate base.- Use a fresh, active palladium catalyst. - Screen different phosphine ligands (e.g., SPhos, XPhos). - Ensure all glassware is flame-dried and reagents/solvents are anhydrous and thoroughly degassed. - Optimize the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Significant Homocoupling Presence of oxygen; Inappropriate catalyst/ligand combination.- Rigorously degas the reaction mixture. - Consider a different palladium precatalyst or ligand. - Optimize the reaction temperature; sometimes lower temperatures can reduce homocoupling.
Protodeboronation Excess water or protic solvent; Harsh basic conditions.- Use anhydrous solvents or minimize the amount of water. - Switch to a milder base (e.g., KF). - Consider using a boronic ester instead of the acid.
Difficult Purification Formation of closely eluting byproducts.- Optimize stoichiometry to drive the reaction to completion.[5] - Consider a different workup procedure or recrystallization to isolate the product.
Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To perform a Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (0.02 eq)

  • Triphenylphosphine (0.04 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[5]

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base degas Degas Solvent and Reaction Mixture reagents->degas 1. heat Heat and Stir under Inert Atmosphere degas->heat 2. monitor Monitor Reaction (TLC, GC-MS) heat->monitor 3. workup Aqueous Workup and Extraction monitor->workup 4. (Upon Completion) purify Purify Product (Chromatography/ Recrystallization) workup->purify 5.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Section 3: Grignard Reactions

The formation of a Grignard reagent from this compound is a key step for introducing this moiety as a nucleophile. However, the initiation of the Grignard reaction and potential side reactions require careful consideration, especially at scale.

Frequently Asked Questions (FAQs): Grignard Reaction

Q1: I am having difficulty initiating the Grignard reaction. What are some effective initiation techniques?

A1: Grignard reaction initiation can be notoriously tricky due to a passivating layer of magnesium oxide on the magnesium turnings.[6] Several techniques can be employed to overcome this.[7] Physically crushing a few pieces of magnesium can expose a fresh surface.[7] The addition of a small crystal of iodine can chemically activate the surface.[8] Sonication or gentle heating with a heat gun can also provide the necessary activation energy.[7][9] In some cases, adding a small amount of a more reactive halide, such as 1,2-dibromoethane, can help initiate the reaction.[7][8]

Q2: My Grignard reaction is producing a significant amount of Wurtz coupling byproduct. How can I minimize this?

A2: Wurtz coupling, the reaction of the Grignard reagent with the starting aryl bromide, can be a significant side reaction, especially at higher concentrations of the aryl bromide.[10] To minimize this, the slow, dropwise addition of the this compound solution to the magnesium suspension is crucial. This maintains a low concentration of the aryl bromide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.[10]

Q3: Can the fluorine atom on the aromatic ring interfere with the Grignard reaction?

A3: Generally, the fluorine atom is unreactive towards Grignard formation.[10] However, in some cases, particularly with ortho-fluoroaryl halides, the formation of a benzyne intermediate via elimination of the fluoride by the newly formed Grignard reagent is possible.[11] For this compound, this is less of a concern due to the para-relationship between the bromine and the fluorine. The primary reactivity will be at the C-Br bond.

Troubleshooting Guide: Grignard Reaction
Issue Potential Cause(s) Troubleshooting Steps
Failure to Initiate Passivated magnesium; Presence of moisture.- Use fresh, high-quality magnesium turnings. - Activate magnesium with iodine, 1,2-dibromoethane, or by crushing.[7][8] - Ensure all glassware is flame-dried and solvents are rigorously anhydrous.[8]
Low Yield of Grignard Reagent Incomplete reaction; Degradation of the Grignard reagent.- Ensure the reaction goes to completion by allowing sufficient reaction time. - Use the Grignard reagent immediately after its formation as it can degrade over time.[10]
Excessive Wurtz Coupling High local concentration of the aryl bromide.- Add the solution of this compound slowly and dropwise to the magnesium suspension.[10] - Ensure efficient stirring to quickly disperse the added aryl bromide.
Persistent Emulsion during Workup Formation of finely divided magnesium salts.- Add saturated aqueous ammonium chloride to quench the reaction.[12] - Filter the mixture through a pad of Celite to remove fine solids.[12]
Experimental Protocol: Grignard Reagent Formation

Objective: To prepare the Grignard reagent of this compound.

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Nitrogen or Argon gas supply

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

  • Add the magnesium turnings to the flask.

  • Add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of this compound in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium.

  • Gently warm the flask with a heat gun until the color of the iodine disappears and bubbling is observed, indicating initiation.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution should be used immediately.[13]

Logical Relationship Diagram: Grignard Reaction Troubleshootingdot

// Causes cause_initiation1 [label="Passivated Mg", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause_initiation2 [label="Moisture", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause_yield1 [label="Incomplete Reaction", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause_yield2 [label="Reagent Degradation", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause_side_reaction1 [label="Wurtz Coupling", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause_workup1 [label="Emulsion", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions solution_initiation1 [label="Activate Mg\n(I₂, DIBAL, crush)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_initiation2 [label="Anhydrous Conditions", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_yield1 [label="Increase Reaction Time", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_yield2 [label="Use Immediately", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_side_reaction1 [label="Slow Addition of R-X", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_workup1 [label="Quench with NH₄Cl (aq)\nFilter through Celite", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> initiation; start -> low_yield; start -> side_reactions; start -> workup_problems;

initiation -> cause_initiation1; initiation -> cause_initiation2; cause_initiation1 -> solution_initiation1; cause_initiation2 -> solution_initiation2;

low_yield -> cause_yield1; low_yield -> cause_yield2; cause_yield1 -> solution_yield1; cause_yield2 -> solution_yield2;

side_reactions -> cause_side_reaction1; cause_side_reaction1 -> solution_side_reaction1;

workup_problems -> cause_workup1; cause_workup1 -> solution_workup1; }

Sources

Technical Support Center: Palladium-Catalyzed Reactions of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-Bromo-1-ethyl-2-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the reliability and success of your synthetic endeavors.

Introduction to this compound in Cross-Coupling

This compound is a valuable building block in organic synthesis, particularly for the introduction of a 4-ethyl-2-fluorophenyl moiety into target molecules. The presence of both a bromine and a fluorine atom on the aromatic ring offers opportunities for selective functionalization. Palladium-catalyzed cross-coupling reactions are the premier methods for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds at the C-Br position.

The reactivity of halobenzenes in these reactions is largely dictated by the carbon-halogen (C-X) bond strength, with the generally accepted order being C-I > C-Br > C-Cl >> C-F.[1] This inherent reactivity difference allows for selective coupling at the C-Br bond of this compound while leaving the more robust C-F bond intact.[1] However, the electronic and steric nature of this substrate—an electron-donating ethyl group and an electron-withdrawing, sterically demanding fluorine atom in the ortho position—can present unique challenges.

This guide will address common issues encountered in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with this substrate.

Troubleshooting Guide & FAQs

Section 1: General Issues Across All Coupling Reactions

Question 1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

Answer: Low or no conversion is a common issue that can often be resolved by systematically evaluating several key reaction parameters.

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure you are using a fresh, properly stored catalyst.[2] Palladium(0) species are the active catalysts, and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[3] The choice of ligand is also critical, as it influences the catalyst's stability and reactivity.[4][5][6] For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote the rate-limiting oxidative addition step.[5][7]

  • Reagent Purity: Impurities in your starting materials, including the aryl bromide, coupling partner, base, and solvent, can poison the catalyst.[2] Ensure all reagents are of high purity and that solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.

  • Reaction Conditions: Inadequate temperature can lead to slow or stalled reactions, especially with less reactive aryl bromides.[2] Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions. The choice of base and solvent system is also crucial and often interdependent.

Section 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.

Question 2: I am observing significant amounts of a byproduct that appears to be the debrominated starting material (1-ethyl-2-fluorobenzene). What is causing this, and how can I prevent it?

Answer: The formation of a hydrodehalogenation byproduct, where the bromine atom is replaced by a hydrogen atom, is a known side reaction in palladium-catalyzed couplings.[8][9] This can occur through several pathways, often involving a hydride source in the reaction mixture.

  • Plausible Mechanism: One common mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by a competing reaction with a hydride source instead of the intended transmetalation with the boronic acid.[8] Water, alcohols (if used as a solvent or present as an impurity), or even the base can act as hydride sources.[9][10]

To mitigate hydrodehalogenation:

  • Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents.

  • Choice of Base: Use a non-hydridic base if possible. If a hydroxide or alkoxide base is required, ensure it is of high quality and used in the correct stoichiometry.

  • Optimize Ligand: The choice of ligand can influence the relative rates of the desired coupling versus the undesired hydrodehalogenation.[9] Experiment with different phosphine ligands to find one that favors the productive catalytic cycle.

Question 3: My Suzuki-Miyaura reaction is sluggish, and I suspect the ortho-fluoro substituent is the culprit. How can I improve the reaction rate?

Answer: The ortho-fluoro group introduces steric hindrance, which can slow down the oxidative addition and reductive elimination steps of the catalytic cycle.[11][12]

  • Ligand Selection: To overcome steric hindrance, employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos.[11][13] These ligands promote the formation of a coordinatively unsaturated palladium center, facilitating oxidative addition and subsequent steps.[5]

  • Temperature: Increasing the reaction temperature can often overcome the activation energy barrier imposed by steric hindrance.[14] Consider using a higher boiling point solvent if necessary, ensuring it is compatible with your reagents.

  • Catalyst System: Using a pre-formed palladium catalyst with the desired ligand can sometimes provide more consistent results than generating the active catalyst in situ.[3]

ParameterRecommendation for Sluggish Suzuki CouplingRationale
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Overcomes steric hindrance and accelerates oxidative addition.[11][13]
Temperature Increase in increments of 10-20 °CProvides the necessary activation energy.
Base Stronger, non-nucleophilic base (e.g., Cs2CO3, K3PO4)Can accelerate the transmetalation step.
Section 3: Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, crucial for synthesizing many pharmaceuticals.[15]

Question 4: I am attempting a Buchwald-Hartwig amination with a primary amine and observing low yields and several side products. What are the likely issues?

Answer: The Buchwald-Hartwig amination can be sensitive to several factors, especially with primary amines.

  • Base Selection: A strong, non-nucleophilic base is critical for deprotonating the amine without competing in the reaction.[15] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be critical, and sometimes switching to a weaker base like potassium phenoxide (KOPh) can be beneficial for sensitive substrates.[16]

  • Ligand Choice: As with other cross-couplings, the ligand is paramount. For amination reactions, ligands like Josiphos, BippyPhos, or those from the Buchwald ligand family are often effective.[15][16] The optimal ligand can depend on the specific amine being used.

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes improve yields by favoring the bimolecular coupling over side reactions.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Start Low Yield in Buchwald-Hartwig Check_Base Is the base strong and non-nucleophilic? Start->Check_Base Check_Ligand Is the ligand appropriate for the amine? Check_Base->Check_Ligand Yes Optimize_Base Screen bases: NaOtBu, LHMDS, KOPh Check_Base->Optimize_Base No Check_Conditions Are the reaction conditions (temp, concentration) optimal? Check_Ligand->Check_Conditions Yes Optimize_Ligand Screen ligands: Josiphos, BippyPhos, Buchwald ligands Check_Ligand->Optimize_Ligand No Optimize_Conditions Increase temperature and/or concentration Check_Conditions->Optimize_Conditions No Success Improved Yield Optimize_Base->Success Optimize_Ligand->Success Optimize_Conditions->Success Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X L_n OA->PdII TM Transmetalation PdII->TM R'-M PdII_R Ar-Pd(II)-R' L_n TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Ar-R'

Sources

Technical Support Center: Solvent Effects on 4-Bromo-1-ethyl-2-fluorobenzene Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-1-ethyl-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent choice in reactions involving this versatile aryl halide. The strategic selection of a solvent is paramount, as it directly influences reaction kinetics, selectivity, and overall yield. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific experimental challenges.

Core Concept: The Role of the Solvent

The solvent is not merely an inert medium but an active participant in the reaction.[1][2] It influences the dissolution of reagents, the stability of catalysts and intermediates, and can even alter the mechanistic pathway.[1][2] For a substrate like this compound, which features both electron-donating (ethyl) and electron-withdrawing (fluoro) groups, the solvent's properties—polarity, coordinating ability, and proticity—are critical determinants of reactivity in key transformations like palladium-catalyzed cross-couplings and Grignard reagent formation.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Suzuki-Miyaura Coupling Reactions

Q1: My Suzuki-Miyaura coupling of this compound is sluggish or failing. Could the solvent be the issue?

A1: Absolutely. Solvent choice is a critical parameter for a successful Suzuki-Miyaura reaction.[5][6] If you are experiencing low conversion, several solvent-related factors could be at play:

  • Poor Solubility: Ensure all components—the aryl halide, boronic acid/ester, base, and catalyst—are sufficiently soluble in the chosen solvent system.[1] Dipolar aprotic solvents like DMF or ethers like dioxane and THF are common choices for their ability to dissolve a wide range of organic and inorganic reagents.[1][6]

  • Inadequate Catalyst Activation: Some palladium precatalysts, like palladium acetate, require the solvent to assist in their dissociation into a more reactive monomeric form.[1] The efficiency of this process can be proportional to the solvent's dipole moment.[1]

  • Water Content: Suzuki couplings often benefit from a biphasic mixture, typically an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O).[5][7] Water helps dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and can facilitate the crucial transmetalation step of the catalytic cycle.[5][8] However, the optimal ratio is important; too much water can lead to unwanted side reactions like protodeboronation of the boronic acid.

Troubleshooting Steps:

  • Switch to a Biphasic System: If using an anhydrous solvent, try adding water (typically 10-20% by volume).

  • Change the Organic Solvent: If a nonpolar solvent like toluene is failing, consider a more polar aprotic solvent like DMF, or an ether like 1,4-dioxane or THF.[6][9]

  • Ensure Anhydrous Conditions (if required): Conversely, if the reaction is sensitive to water, ensure all solvents are rigorously dried.

Q2: I am observing significant amounts of homocoupling of my boronic acid partner. How can solvent choice mitigate this?

A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple together.[10] This is often promoted by the presence of Pd(II) species and oxygen.[10]

  • Solvent's Role in Catalyst Stability: The solvent can influence the stability of the active Pd(0) catalyst. Coordinating solvents can stabilize the catalyst, potentially reducing the formation of Pd(II) species that drive homocoupling.

  • Degassing: While not a solvent property itself, the ability to effectively degas a solvent is crucial. Solvents with lower boiling points can be easier to degas via freeze-pump-thaw cycles, while higher boiling solvents may require sparging with an inert gas (Argon or Nitrogen) for an extended period.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Boronic Acid Homocoupling Start High Homocoupling Observed CheckDegas Is the solvent thoroughly degassed? Start->CheckDegas ImproveDegas Action: Improve degassing protocol (e.g., 3x Freeze-Pump-Thaw or vigorous Ar sparging) CheckDegas->ImproveDegas No CheckSolvent Consider solvent polarity and coordination CheckDegas->CheckSolvent Yes ImproveDegas->CheckSolvent SwitchSolvent Action: Switch to a different solvent system (e.g., from Toluene to Dioxane/H₂O) CheckSolvent->SwitchSolvent Suspect solvent effect End Reduced Homocoupling CheckSolvent->End Issue resolved SwitchSolvent->End

Caption: Workflow for addressing boronic acid homocoupling.

Section 2: Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination with this compound is giving low yields. What solvent should I be using?

A3: The Buchwald-Hartwig amination is highly sensitive to the reaction medium.[11] The solvent must solubilize the amine, the aryl halide, the base, and the palladium complex.

  • Typical Solvents: Relatively non-polar, aprotic solvents are often preferred for this reaction.[12] Toluene, dioxane, and THF are the most common and effective choices.

  • Polar Aprotic Solvents: While less common, polar aprotic solvents like DMF can sometimes be used, but they can also coordinate to the palladium center and potentially inhibit catalysis.[1]

  • Solvent-Free Conditions: For certain secondary amines, highly efficient solvent-free protocols have been developed, which can be an excellent alternative to consider.[13][14]

Data Summary: Common Solvents for Buchwald-Hartwig Amination

SolventTypeTypical BaseGeneral Performance Notes
Toluene Non-polar AproticNaOt-Bu, LiHMDSExcellent general-purpose solvent. High boiling point allows for a wide temperature range.[12]
1,4-Dioxane Polar Aprotic EtherK₃PO₄, Cs₂CO₃Good for a variety of substrates. Miscible with water if needed for base solubility.
THF Polar Aprotic EtherNaOt-Bu, K₃PO₄Lower boiling point, useful for reactions that require milder heating.

Troubleshooting Tip: If you are using a strong organic base like NaOt-Bu, toluene is often the solvent of choice.[12] If a milder inorganic base like K₃PO₄ is required, dioxane may provide better results due to improved base solubility.

Section 3: Grignard Reagent Formation

Q4: I'm struggling to initiate the Grignard reaction with this compound. Does the solvent matter for initiation?

A4: Yes, the solvent is crucial for both the formation and stability of the Grignard reagent.[15]

  • Coordinating Ethers are Essential: Grignard reagents are typically formed in anhydrous ether solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF). These solvents are not inert; the lone pairs on the oxygen atom coordinate to the magnesium, forming a solvent complex (e.g., a Schlenk equilibrium). This coordination is vital for stabilizing the organomagnesium species and preventing it from precipitating.

  • THF vs. Diethyl Ether: THF is a more polar and stronger Lewis base than diethyl ether. It is often better at solvating and stabilizing the Grignard reagent.[16] Its higher boiling point also allows for refluxing at a higher temperature, which can help initiate the reaction with less reactive halides.[17] For a moderately reactive aryl bromide like this compound, THF is generally the preferred solvent.

Q5: My Grignard reagent is forming, but the yield of my subsequent reaction is low due to Wurtz coupling. Can the solvent help?

A5: Wurtz coupling, where the Grignard reagent reacts with unreacted aryl halide to form a biaryl byproduct, is a significant side reaction.[15] Solvent choice and reaction conditions can help minimize it.

  • Solvent and Addition Rate: Using THF often allows for the reaction to be conducted at a lower temperature once initiated, which can suppress the rate of Wurtz coupling.[18] The key procedural modification, enabled by a good solvent, is the slow, dropwise addition of the aryl halide solution to the magnesium turnings. This maintains a low concentration of the aryl halide, favoring its reaction with magnesium over reaction with the already-formed Grignard reagent.[15]

Experimental Protocol: Grignard Formation

  • Preparation: Rigorously dry all glassware (oven or flame-dry). Place magnesium turnings (1.2 eq.) in a flask and assemble under an inert atmosphere (N₂ or Ar).

  • Solvent Addition: Add a small amount of anhydrous THF to just cover the magnesium.

  • Initiation: Prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add a small portion (~5-10%) of this solution to the magnesium suspension. Initiation may be spontaneous (indicated by bubbling or a color change) or may require gentle warming or an activating agent (e.g., a small crystal of iodine).[15]

  • Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir for an additional 1-2 hours to ensure full conversion. The resulting Grignard reagent should be used immediately.[15][16]

Visualizing Solvent's Role in Grignard Formation

G cluster_0 Grignard Formation & Stabilization ArBr Ar-Br (this compound) Grignard "R-Mg-X" (Ar-Mg-Br) ArBr->Grignard Insertion Mg Mg Metal Mg->Grignard Insertion Solvent Solvent (THF) Stabilized Coordinated Grignard Ar-Mg(THF)₂-Br Solvent->Stabilized Coordination & Stabilization Grignard->Stabilized

Caption: Role of THF in stabilizing the Grignard reagent.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2021).
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Unknown Author. (n.d.).
  • Kozłowska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Proutiere, F., & Schoenebeck, F. (2021).
  • Unknown Author. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing).
  • Nechaev, A. A., et al. (2018). Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. OUCI.
  • BenchChem. (2025). Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. BenchChem.
  • Unknown Author. (2025). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene. BenchChem.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • BenchChem. (2025). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
  • Unknown Author. (n.d.). Effect of solvent on the Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Unknown Author. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • Unknown Author. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Pendidikan Kimia.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • BenchChem. (2025). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene. BenchChem.
  • BenchChem. (2025).

Sources

Technical Support Center: Additive Screening for Difficult Couplings with 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating challenging cross-coupling reactions with 4-bromo-1-ethyl-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in achieving desired reactivity and yields with this sterically hindered and electronically complex substrate. The presence of a fluorine atom ortho to the bromine significantly influences the electronic properties of the aryl halide, while the adjacent ethyl group introduces steric hindrance, making standard coupling protocols suboptimal.

This resource provides in-depth troubleshooting advice, detailed experimental protocols for additive screening, and answers to frequently asked questions. Our goal is to empower you with the knowledge to rationally select additives and optimize your reaction conditions for successful C-C and C-N bond formation.

Troubleshooting Guide & FAQs

Here, we address common issues encountered during cross-coupling reactions with this compound and provide actionable solutions through systematic additive screening.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Suzuki-Miyaura coupling of this substrate is a common challenge. The primary bottleneck is often a slow or inefficient oxidative addition of the palladium(0) catalyst to the C-Br bond, hindered by the ortho-fluoro and ethyl groups.[1][2] Additionally, the transmetalation step can be sluggish. Here’s a systematic approach to troubleshoot this issue through additive screening:

Underlying Causality:

  • Slow Oxidative Addition: The electron-withdrawing nature of the fluorine atom can decrease the electron density of the aromatic ring, making oxidative addition more difficult.[2] The steric bulk of the adjacent ethyl group further impedes the approach of the palladium catalyst.

  • Inefficient Transmetalation: The choice of base is critical for activating the boronic acid. Inadequate base strength or solubility can lead to a stalled catalytic cycle.

  • Catalyst Decomposition: The palladium catalyst can decompose at elevated temperatures, especially if the catalytic cycle is slow.

Additive Screening Protocol:

The goal is to identify additives that either accelerate the key steps of the catalytic cycle or stabilize the active catalytic species.

1. Ligand Screening (The Primary Additive): The choice of phosphine ligand is paramount for tuning the reactivity of the palladium catalyst.[3][4][5] For sterically hindered substrates, bulky and electron-rich ligands are often necessary to promote both oxidative addition and reductive elimination.[4][5][6][7]

  • Initial Recommendation: Start with a well-established, bulky biarylphosphine ligand such as SPhos or XPhos . These ligands have demonstrated broad utility in challenging Suzuki couplings.[8]

  • Screening Workflow:

    • Set up parallel reactions with different classes of ligands.

    • Maintain consistent reaction parameters (catalyst loading, base, solvent, temperature) across all screening reactions.

Ligand ClassExample LigandsRationale
Buchwald Biarylphosphines SPhos, XPhos, RuPhosBulky and electron-rich, known to facilitate coupling of hindered substrates.[4][5]
Ferrocenylphosphines dppfProvides a rigid backbone and good stability to the catalyst.[3]
Dialkylphosphines P(t-Bu)3Highly electron-donating, can accelerate oxidative addition.

2. Base Optimization:

If ligand screening does not yield satisfactory results, the base may be the limiting factor.

  • Screening Workflow:

    • Using the best ligand from the initial screen, test a variety of bases.

    • Consider both inorganic and organic bases with varying strengths and solubilities.

BaseRationale
K₃PO₄ A moderately strong base with good solubility in aqueous/organic mixtures.
Cs₂CO₃ A strong inorganic base, often effective in difficult couplings.[9]
NaOtBu A very strong organic base, but can cause side reactions with sensitive functional groups.
Issue 2: Poor Yields in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is giving poor yields. What additives should I screen to improve this C-N bond formation?

Answer:

Similar to Suzuki couplings, the Buchwald-Hartwig amination of this substrate is challenging due to steric hindrance and electronic effects. The key steps to optimize are the oxidative addition and the C-N reductive elimination.[10]

Underlying Causality:

  • Hindered Reductive Elimination: The formation of the C-N bond via reductive elimination can be slow for sterically congested systems.[10]

  • Base Incompatibility: The choice of base is crucial and must be strong enough to deprotonate the amine without causing decomposition of the starting materials or catalyst.[11][12]

  • Ligand Steric/Electronic Mismatch: The ligand must be appropriately bulky and electron-donating to facilitate the catalytic cycle.[10]

Additive Screening Protocol:

1. Ligand Selection: The ligand plays a critical role in promoting the reductive elimination step.

  • Initial Recommendation: Begin with bulky biaryl monophosphine ligands like BrettPhos or t-BuXPhos . These have been specifically designed for challenging aminations.

  • Screening Workflow:

LigandRationale
BrettPhos Known to be highly effective for C-N couplings involving hindered aryl halides.[13]
t-BuXPhos A bulky and electron-rich ligand that often promotes efficient amination.[11]
Josiphos-type ligands Bidentate ligands that can offer different coordination geometry and stability.

2. Base and Solvent Screening:

The interplay between the base and solvent is critical for reaction success.[11][12]

  • Screening Workflow:

    • With the optimal ligand, screen different bases in various solvents.

    • Non-polar aprotic solvents are generally preferred for Buchwald-Hartwig reactions.[11]

BaseSolventRationale
NaOtBu TolueneA common and often effective combination for aminations.[11]
LiHMDS DioxaneA strong, non-nucleophilic base that can be effective when alkoxides fail.
K₂CO₃ THFA milder base that can be useful if the substrate is sensitive to strong bases.
Issue 3: Failed Sonogashira Coupling

Question: I am unable to achieve a successful Sonogashira coupling between this compound and a terminal alkyne. The reaction either stalls or leads to significant homocoupling of the alkyne (Glaser coupling). How can I promote the desired cross-coupling?

Answer:

The Sonogashira reaction with this substrate is susceptible to failure due to the challenging oxidative addition and competing side reactions.[14][15] The presence of the ortho-fluoro group can also influence the reactivity. Additive screening should focus on enhancing the palladium-catalyzed cross-coupling pathway while suppressing the copper-mediated homocoupling.

Underlying Causality:

  • Dominant Glaser Homocoupling: The copper co-catalyst, essential for the traditional Sonogashira, can also promote the oxidative homocoupling of the terminal alkyne, especially if the cross-coupling is slow.[15]

  • Inactive Palladium Catalyst: The palladium catalyst may not be sufficiently active to undergo oxidative addition with the sterically and electronically challenging aryl bromide.

Additive Screening Protocol:

1. Copper-Free Conditions:

To circumvent the issue of Glaser coupling, a copper-free Sonogashira protocol is often the best approach for difficult substrates.

  • Experimental Protocol:

    • To a reaction vessel, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if necessary.

    • Add a solvent such as THF or DMF.

    • Add an amine base, such as triethylamine or diisopropylamine (2-3 equiv).

    • Heat the reaction and monitor by TLC or GC-MS.

2. Ligand and Amine Base Screening:

Even under copper-free conditions, the choice of ligand and amine base is crucial.

  • Screening Workflow:

LigandAmine BaseRationale
PPh₃ TriethylamineA standard combination for many Sonogashira reactions.
XPhos Diisopropylethylamine (DIPEA)A bulkier ligand and a more hindered base can sometimes improve selectivity.
None PyrrolidineIn some cases, a very basic amine can promote the reaction without an additional phosphine ligand.

3. Additives to Suppress Homocoupling (if copper is used):

If a copper co-catalyst is deemed necessary, certain additives can help to minimize the Glaser side reaction.

  • Additive: TBAF (Tetrabutylammonium fluoride)

  • Rationale: Fluoride ions can interact with the copper acetylide intermediate, potentially disfavoring the homocoupling pathway.

Issue 4: Unsuccessful Heck Coupling

Question: My Heck reaction between this compound and an alkene is not proceeding as expected. What are the key parameters and additives to consider for optimization?

Answer:

The Heck reaction with this substrate can be challenging due to the difficulty of the oxidative addition and the potential for competing side reactions of the alkene.[16]

Underlying Causality:

  • Difficult Oxidative Addition: As with other couplings, the sterically hindered and electronically deactivated nature of the aryl bromide makes the initial oxidative addition step difficult.

  • β-Hydride Elimination Issues: The regioselectivity of the β-hydride elimination can be problematic, leading to a mixture of products.

  • Alkene Isomerization: The alkene starting material can isomerize under the reaction conditions.

Additive Screening Protocol:

1. Ligand Screening:

The ligand influences both the rate of oxidative addition and the regioselectivity of the reaction.

  • Screening Workflow:

LigandRationale
P(o-tol)₃ A classic ligand for Heck reactions that often provides good results.
Buchwald Ligands (e.g., SPhos) Can be effective for challenging Heck couplings of aryl bromides.
N-Heterocyclic Carbenes (NHCs) Offer strong electron donation and can be highly effective in Heck reactions.

2. Base and Additive Screening:

The choice of base is critical, and certain additives can improve the reaction outcome.

  • Screening Workflow:

BaseAdditiveRationale
Triethylamine NoneA standard base for Heck reactions.
K₂CO₃ TBACl (Tetrabutylammonium chloride) The chloride ions can act as a ligand for the palladium, influencing its reactivity.
Proton Sponge NoneA non-nucleophilic base that can be useful for sensitive substrates.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for troubleshooting difficult cross-coupling reactions with this compound.

Troubleshooting_Workflow cluster_start Initial Reaction Setup cluster_problem Problem Identification cluster_troubleshooting Additive Screening cluster_outcome Result Start Standard Coupling Conditions (e.g., Pd(PPh3)4, K2CO3) Problem Low Yield / No Reaction Start->Problem Ligand Ligand Screening (e.g., SPhos, XPhos, BrettPhos) Problem->Ligand Primary Action Base Base Optimization (e.g., K3PO4, Cs2CO3, NaOtBu) Ligand->Base If still low yield Success Successful Coupling Ligand->Success Improvement Solvent Solvent Screening (e.g., Toluene, Dioxane, THF) Base->Solvent Further Optimization Base->Success Improvement Other Other Additives (e.g., TBAF, TBACl) Solvent->Other Fine-Tuning Solvent->Success Improvement Other->Success Improvement

Caption: A generalized workflow for troubleshooting difficult couplings.

Summary of Key Additives

The following table provides a quick reference for selecting initial additives for screening based on the type of coupling reaction.

Coupling ReactionPrimary Additive ClassSpecific ExamplesRationale
Suzuki-Miyaura Bulky Biarylphosphine LigandsSPhos, XPhosPromote oxidative addition and reductive elimination for hindered substrates.[4][5]
Buchwald-Hartwig Bulky Biarylphosphine LigandsBrettPhos, t-BuXPhosFacilitate C-N reductive elimination.[13]
Sonogashira Amine Base (in copper-free)Triethylamine, DIPEAActs as both a base and a ligand.
Heck Phosphine LigandsP(o-tol)₃, SPhosTune catalyst activity and regioselectivity.

References

  • The Role of Phosphine Ligands in Palladium Catalysis.
  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application - ResearchGate.
  • Ligand design for cross-couplings: phosphines - YouTube. Available at: [Link]

  • C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC - NIH.
  • aryl fluoride cross‐coupling - ResearchGate.
  • C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Journal of the American Chemical Society. Available at: [Link]

  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters - ACS Publications. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. Available at: [Link]

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. Available at: [Link]

  • Reductive Elimination | PPTX - Slideshare. Available at: [Link]

  • Cross-Coupling Reactions of Unactivated Alkyl Halides - CORE. Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. Available at: [Link]

  • ChemInform Abstract: Modern Carbon-Fluorine Bond Forming Reactions for Aryl Fluoride Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. Available at: [Link]

  • 14.1.3: Reductive Elimination - Chemistry LibreTexts. Available at: [Link]

  • Oxidative addition - Wikipedia. Available at: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]

  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC - NIH. Available at: [Link]

  • Synthesis of (Hetero)Aroyl Fluorides via a Mild Amides C−N Bond Cleavage - ResearchGate. Available at: [Link]

  • Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance - PMC - NIH. Available at: [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. Available at: [Link]

  • Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • (PDF) The Reductive Addition–Oxidative Elimination Mechanism - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. - ResearchGate. Available at: [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. Available at: [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI. Available at: [Link]

Sources

Work-up procedures for quenching 4-Bromo-1-ethyl-2-fluorobenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Work-up & Quenching Procedures for 4-Bromo-1-ethyl-2-fluorobenzene Reactions

Welcome to the technical support guide for handling reactions involving this compound. This molecule is a valuable building block in pharmaceutical and materials science research. Its utility often stems from the transformation of the carbon-bromine bond into a highly reactive organometallic species, such as an organolithium or Grignard reagent.[1][2][3] The safe and effective quenching of these potent intermediates is paramount to achieving high yields and ensuring operational safety.

This guide provides field-proven insights and detailed protocols in a direct question-and-answer format to address the common challenges encountered during the work-up of these reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Core Principles of Quenching

Q1: What is "quenching," and why is it a critical step for reactions with this compound?

A1: Quenching is the controlled deactivation of highly reactive species in a reaction mixture.[4] When this compound undergoes metal-halogen exchange (e.g., with n-BuLi or t-BuLi) or Grignard formation (with Mg), it forms a potent organometallic intermediate (an aryllithium or arylmagnesium bromide).[5][6] These species are strong bases and nucleophiles that can react violently with air (oxygen) and protic sources like water.[4][7]

The quenching step is critical for two primary reasons:

  • Safety: It neutralizes the pyrophoric and highly exothermic nature of the organometallic reagent, rendering the mixture safe for handling, exposure to air, and subsequent work-up.[4][8]

  • Product Formation: In many cases, the goal is to replace the metal with a proton (from a quenching agent) to yield 1-ethyl-2-fluorobenzene. The quench terminates the reaction and "locks in" the desired product.[9] Improper quenching can lead to side reactions and significantly lower yields.

Q2: What are the main hazards I should be aware of during the quenching process?

A2: The primary hazards stem from the high reactivity of the organometallic intermediates.[4] Key risks include:

  • Pyrophoricity: Organolithium reagents, particularly species like t-butyllithium which may be used for the metal-halogen exchange, can ignite spontaneously on contact with air.[10]

  • Extreme Exothermicity: The reaction with a quenching agent (especially water) is highly exothermic.[4] This can cause the rapid boiling of low-boiling point solvents like diethyl ether or THF, leading to a dangerous pressure buildup and potential for vessel rupture or ejection of contents.[10]

  • Flammable Solvents: These reactions are almost always conducted in highly flammable anhydrous solvents, elevating the risk of a serious fire.[4]

  • Gas Evolution: Quenching generates gaseous byproducts (e.g., butane from a BuLi reaction). In a closed or poorly vented system, this can lead to significant pressure buildup.[10]

Section 2: Selecting the Right Quenching Agent & Protocol

Q3: How do I choose the correct quenching agent? There seem to be many options.

A3: The choice of quenching agent is a balance between reactivity and the stability of your product. A gradual, stepwise reduction in reactivity is often the safest and most effective approach.[11]

Table 1: Comparison of Common Quenching Agents

Quenching AgentReactivity LevelTypical Use Case & RationalePotential Issues
Isopropanol (IPA) or other hindered alcohols MildInitial quench for highly reactive reagents (e.g., t-BuLi). Its lower reactivity moderates the exotherm.[11][12]Slower reaction; may require subsequent addition of a more reactive quencher.
Methanol (MeOH) / Ethanol (EtOH) ModerateA good general-purpose quencher for less reactive organometallics or after an initial IPA quench.[13]Can still be too vigorous for large-scale or highly concentrated reactions if added too quickly.
Water (H₂O) High / ViolentFinal quench to ensure all organometallic species are destroyed.[9][13] Should be added only after initial quenching with an alcohol.Extremely exothermic reaction. Never use as the initial quenching agent for a concentrated organometallic solution.
Saturated Aqueous Ammonium Chloride (sat. aq. NH₄Cl) Moderate (Buffered)Standard work-up quencher, especially for Grignard reagents. The mildly acidic nature (pKa ~9.2) helps to hydrolyze magnesium alkoxide salts and prevent the formation of insoluble magnesium hydroxide precipitates.[14][15][16]Can be insufficient to break up very persistent inorganic precipitates; may require subsequent addition of dilute acid.
Dilute Hydrochloric Acid (e.g., 1M HCl) High (Acidic)Used to dissolve inorganic salts (magnesium or lithium hydroxides/oxides) that precipitate during the workup, resulting in a clear biphasic mixture.[17]Product must be stable to acidic conditions.
Dry Ice (solid CO₂) Electrophilic QuenchUsed when the desired product is the corresponding carboxylic acid (3-ethyl-4-fluorobenzoic acid), not the protonated arene.[17][18]Requires careful handling and addition of the organometallic to the dry ice.

Q4: Can you provide a standard, safe protocol for quenching a laboratory-scale (e.g., 50 mmol) organolithium reaction formed from this compound?

A4: Absolutely. The following protocol prioritizes safety through temperature control and a stepwise addition of increasingly reactive quenching agents. This is a "direct quench" method. For larger scales, a "reverse quench" (adding the reaction mixture to the quencher) is often preferred.

Protocol 1: Stepwise Quenching of an Organolithium Reagent

Prerequisites:

  • The reaction is complete and the flask is under an inert atmosphere (Nitrogen or Argon).

  • The reaction mixture is cooled to 0 °C or below in an ice-water or dry ice/acetone bath.

Steps:

  • Initial Quench (Alcohol): While maintaining vigorous stirring and cooling, slowly add isopropanol dropwise via a syringe or dropping funnel.[12] Monitor the internal temperature and the rate of gas evolution. Add the isopropanol at a rate that keeps the temperature below 10 °C. Continue until gas evolution subsides.

  • Secondary Quench (Methanol): After the initial vigorous reaction has ceased, slowly add methanol .[11] This will quench any remaining, less reactive organometallic species.

  • Final Quench (Water/Aqueous Solution): Once the mixture is thermally stable, slowly add water or saturated aqueous ammonium chloride to ensure complete hydrolysis.[13]

  • Proceed to Work-up: The reaction mixture is now safe to expose to air and can be moved to a separatory funnel for extraction.

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Section 3: Troubleshooting the Aqueous Work-up

Q5: I've quenched my reaction, but now I have a thick, unfilterable precipitate. What is it and how do I get rid of it?

A5: This is a very common issue. The precipitate is almost certainly inorganic salts, such as lithium or magnesium hydroxides and oxides, formed during the quench.[4][19]

Solution:

  • Acidification: After quenching, while the mixture is in the reaction flask or extraction funnel, slowly add 1M HCl with vigorous stirring.[17] The acid will react with the basic salts to form water-soluble chloride salts (LiCl or MgCl₂), resulting in two clear, easily separable layers (aqueous and organic).

  • Caution: Ensure your desired product is stable to dilute acid. For most simple aromatic compounds, this is not an issue. Also, be aware that acidification can be exothermic.

Q6: During extraction, I'm not getting two clean layers. Instead, I have a milky, inseparable layer (an emulsion). How can I break it?

A6: Emulsions are stabilized by finely divided solids or surfactant-like molecules at the interface of the organic and aqueous layers.[20] They are a common frustration in work-ups.

Troubleshooting Steps:

  • Patience: First, simply let the separatory funnel stand undisturbed for 10-30 minutes. Mild emulsions often resolve on their own.[20]

  • "Salting Out": Add a significant amount of solid sodium chloride (NaCl) or a volume of saturated brine to the funnel and swirl gently (do not shake vigorously again).[21][22] This increases the ionic strength and density of the aqueous layer, forcing the organic components out and helping to break the emulsion.[20]

  • Filtration: If the emulsion is caused by fine solids, filter the entire mixture through a pad of Celite® (diatomaceous earth) or glass wool.[20][23] The Celite acts as a physical filter, removing the microscopic particulates that stabilize the emulsion. The filtrate can then be returned to the separatory funnel where the layers should separate cleanly.[20]

  • Solvent Addition: Adding a small amount of a different solvent or more of your extraction solvent can sometimes alter the properties enough to break the emulsion.

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// Edges start -> wait; wait -> resolved1 [label="Yes"]; wait -> salt_out [label="No"]; salt_out -> resolved2 [label="Yes"]; salt_out -> filter [label="No"]; filter -> resolved3; } dot Caption: Troubleshooting flowchart for breaking emulsions during aqueous work-up.

References

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  • Reddit. (2024). How much ammonium chloride to quench a grignard? r/OrganicChemistry. [Link]

  • Common Organic Chemistry. (n.d.). Ammonium Chloride. [Link]

  • Ammonium Chloride in the Laboratory. (n.d.). Buffers, Cooling Baths, and Fossil Preparation. [Link]

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  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth ¹H NMR analysis of 4-Bromo-1-ethyl-2-fluorobenzene, a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis.

This document moves beyond a simple data report, providing a comparative analysis with structurally related compounds to highlight the nuanced effects of substituent positioning on the ¹H NMR spectrum. Furthermore, a detailed, field-proven experimental protocol is provided to ensure the acquisition of high-quality, reproducible data.

The Foundational Principles of ¹H NMR in Substituted Benzenes

The chemical shifts and splitting patterns of protons on a benzene ring are exquisitely sensitive to the nature and position of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic ring, thereby shielding or deshielding the attached protons and influencing their resonance frequencies.

In the case of this compound, we have three distinct substituents to consider:

  • Ethyl Group (-CH₂CH₃): An alkyl group that is weakly electron-donating through an inductive effect.

  • Fluorine (-F): A highly electronegative halogen that exhibits a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M).

  • Bromine (-Br): A less electronegative halogen compared to fluorine, with both inductive (-I) and resonance (+M) effects, though its inductive effect is generally weaker than fluorine's.

The interplay of these electronic effects, coupled with through-bond and through-space spin-spin coupling, gives rise to a unique and interpretable ¹H NMR spectrum.

¹H NMR Spectral Analysis: A Comparative Approach

To fully appreciate the subtleties of the ¹H NMR spectrum of this compound, a direct comparison with its structural analogs is invaluable. Here, we will compare its spectral data with that of 4-Bromo-1-ethylbenzene and 1-Ethyl-2-fluorobenzene.

Data Presentation

The following tables summarize the predicted ¹H NMR data for this compound and the experimental data for the comparative compounds.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~7.35ddJ(H3-H5) ≈ 2.5, J(H3-F) ≈ 5.0
H-5~7.20dddJ(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5, J(H5-F) ≈ 2.5
H-6~7.10tJ(H6-H5) ≈ 8.5, J(H6-F) ≈ 8.5
-CH₂-~2.65qJ ≈ 7.6
-CH₃~1.20tJ ≈ 7.6

Note: Data is based on NMR prediction databases and may vary slightly from experimental values.

Table 2: Experimental ¹H NMR Data for Comparative Compounds

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
4-Bromo-1-ethylbenzene H-2, H-6 (ortho to Ethyl)7.03dJ ≈ 8.4
H-3, H-5 (ortho to Bromo)7.36dJ ≈ 8.4
-CH₂-2.56qJ ≈ 7.6
-CH₃1.19tJ ≈ 7.6
1-Ethyl-2-fluorobenzene Aromatic Protons6.90 - 7.25m-
-CH₂-2.62qJ ≈ 7.6
-CH₃1.21tJ ≈ 7.6

Note: Experimental data sourced from publicly available spectral databases.

In-depth Discussion and Causality

The comparative analysis of these spectra reveals the significant influence of the fluorine and bromine substituents on the aromatic proton environment.

  • Aromatic Region: In 4-Bromo-1-ethylbenzene, the symmetry of the para-substitution results in two distinct sets of aromatic protons, appearing as clean doublets. The introduction of the fluorine atom in this compound breaks this symmetry, leading to three distinct aromatic proton signals (H-3, H-5, and H-6). The chemical shifts are influenced by the combined electronic effects of all three substituents. The fluorine atom, being the most electronegative, will exert a significant deshielding effect on the ortho proton (H-3) and a notable through-space coupling. The bromine atom will primarily influence the chemical shift of its ortho proton (H-5).

  • Aliphatic Region: The signals for the ethyl group (-CH₂CH₃) remain relatively consistent across all three compounds, appearing as a quartet and a triplet. This is because the electronic effects of the halogens are transmitted less effectively to the aliphatic chain. The slight downfield shift of the methylene protons (-CH₂-) in the halogenated compounds compared to ethylbenzene (not shown, but typically around 2.6 ppm) can be attributed to the overall electron-withdrawing nature of the halogenated ring.

Visualizing Molecular Structure and Analytical Workflow

To better conceptualize the relationships between the protons and the overall analytical process, the following diagrams are provided.

Caption: Molecular structure of this compound with proton numbering.

Comparative ¹H NMR Analysis Workflow cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Structural Elucidation Target This compound (Predicted Data) Assign Peak Assignment (Chemical Shift, Multiplicity, J-coupling) Target->Assign Comp1 4-Bromo-1-ethylbenzene (Experimental Data) Comp1->Assign Comp2 1-Ethyl-2-fluorobenzene (Experimental Data) Comp2->Assign Compare Comparative Analysis (Identify Substituent Effects) Assign->Compare Elucidate Determine Structure-Spectrum Correlations Compare->Elucidate Report Generate Comprehensive Report Elucidate->Report

Caption: Workflow for the comparative ¹H NMR analysis.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Materials and Instrumentation
  • Sample: 5-10 mg of this compound

  • NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR Tube: 5 mm high-precision NMR tube

  • Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a proton-sensitive probe

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ with TMS to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette with a cotton plug, filter the solution into the 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spinner turbine, ensuring it is positioned correctly according to the spectrometer's depth gauge.

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. Automated shimming routines are often sufficient, but manual shimming of Z1, Z2, and other low-order shims may be necessary for optimal resolution.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Set the number of scans (NS) to a minimum of 16 to ensure a good signal-to-noise ratio. For more dilute samples, increase the number of scans.

    • Set the number of dummy scans (DS) to at least 4 to allow the spins to reach a steady state before acquisition.

    • Ensure the receiver gain (RG) is set appropriately to avoid signal clipping.

    • Acquire the Free Induction Decay (FID).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Conclusion

The ¹H NMR analysis of this compound, when approached with a comparative methodology, provides a rich dataset for structural confirmation. The distinct electronic contributions of the ethyl, fluoro, and bromo substituents create a unique spectral fingerprint that can be rationally interpreted. By following a robust experimental protocol, researchers can ensure the acquisition of high-fidelity data, which is the bedrock of confident structural elucidation in the fast-paced world of drug development and chemical research.

References

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A Comparative Guide to the ¹³C NMR Spectrum of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-1-ethyl-2-fluorobenzene. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, contrasting the target molecule with structurally similar alternatives to highlight the nuanced effects of substituent positioning and electronics on ¹³C NMR chemical shifts and coupling constants. Our objective is to demonstrate how a thorough understanding of these effects, grounded in fundamental principles, can transform ¹³C NMR from a routine characterization tool into a powerful instrument for unambiguous structural elucidation.

Theoretical Underpinnings: Decoding Substituent Effects

The ¹³C NMR spectrum of a substituted benzene is a sensitive probe of the electronic environment of each carbon atom. The chemical shift (δ) is primarily governed by the interplay of inductive and resonance effects of the substituents, with additional factors for heavier halogens.

  • Fluorine (F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deshields (shifts downfield) nearby carbons. However, it also has a strong +M (mesomeric or resonance) effect, donating electron density from its lone pairs into the π-system, which shields the ortho and para carbons. The most dramatic effect is on the ipso-carbon (C-F), which experiences significant deshielding, appearing far downfield.

  • Bromine (Br): Bromine is also electronegative, but less so than fluorine. Its primary influence is the "heavy atom effect."[1] The large, diffuse electron cloud of bromine induces a significant shielding effect on the directly attached (ipso) carbon, causing its resonance to appear further upfield than what would be predicted based on electronegativity alone.[1]

  • Ethyl (-CH₂CH₃): An alkyl group is a weak electron-donating group through induction and hyperconjugation. This results in a modest shielding (upfield shift) of the aromatic carbons, particularly the ipso and para positions.

A defining feature in the spectrum of any organofluorine compound is the presence of scalar coupling between ¹³C and ¹⁹F nuclei (J-coupling). This coupling occurs through bonds and its magnitude is highly dependent on the number of intervening bonds, providing invaluable structural information. The one-bond coupling (¹JCF) is typically very large (240-260 Hz), while two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings are progressively smaller.

Predicted ¹³C NMR Spectrum of this compound

As no publicly archived experimental spectrum is readily available, the following data has been generated using validated prediction algorithms and principles of substituent additivity.[2][3] The molecule possesses eight chemically distinct carbon atoms, and therefore, eight unique signals are expected in the proton-decoupled ¹³C NMR spectrum.

Table 1: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F)Predicted Coupling Constant (JCF, Hz)Assignment Rationale
C2 160.5Doublet (d)¹JCF ≈ 248Ipso-carbon to F; highly deshielded and exhibits a large one-bond coupling.
C1 134.2Doublet (d)²JCF ≈ 14ortho to F, ipso to ethyl group. Experiences deshielding from F and shows two-bond coupling.
C6 131.5Singlet (s)⁵JCF ≈ 0meta to Br, para to F. Long-range coupling is negligible.
C5 129.8Doublet (d)⁴JCF ≈ 4meta to F, ortho to Br. Exhibits small four-bond coupling.
C4 118.5Doublet (d)³JCF ≈ 9Ipso-carbon to Br, meta to F. Shifted upfield by heavy atom effect. Shows three-bond coupling.
C3 116.0Doublet (d)²JCF ≈ 22ortho to F, ortho to ethyl group. Shielded by resonance from F. Exhibits strong two-bond coupling.
-CH₂- 22.8Doublet (d)³JCF ≈ 5Aliphatic carbon. Shows weak three-bond coupling to F.
-CH₃ 13.5Singlet (s)⁴JCF ≈ 0Aliphatic carbon. Four-bond coupling is typically not resolved.

The through-bond coupling relationships between the fluorine atom and the carbon backbone are a key diagnostic feature, as illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (15-25 mg) dissolve Dissolve in CDCl₃ (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Match Probe transfer->tune shim Shim B₀ Field tune->shim acquire Acquire Data (zgpg30, 30° pulse, D1=2s) shim->acquire process FT & Phasing acquire->process calibrate Calibrate to Solvent (CDCl₃ = 77.16 ppm) process->calibrate analyze Peak Picking & Analysis (δ, J) calibrate->analyze

Caption: Standard workflow for acquiring a high-quality ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. A confident assignment relies not just on chemical shift prediction but on a holistic analysis of substituent effects and, most critically, the distinct patterns of ¹³C-¹⁹F coupling. The large one-bond coupling constant for the fluorine-bearing carbon and the characteristic upfield shift of the bromine-bearing carbon serve as definitive spectral fingerprints. By comparing the spectrum to simpler analogues, the individual contributions of each substituent are illuminated, reinforcing the assignment and providing a deeper understanding of structure-property relationships. This comparative, mechanistically-grounded approach exemplifies the robust capabilities of modern NMR spectroscopy in synthetic and medicinal chemistry.

References

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A Comparative Guide to the Structural Confirmation of 4-Bromo-1-ethyl-2-fluorobenzene: A Mass Spectrometry-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 4-bromo-1-ethyl-2-fluorobenzene, with a primary focus on mass spectrometry. We will explore the theoretical underpinnings and practical application of Electron Ionization Mass Spectrometry (EI-MS) for this compound, and contrast its utility with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

The Central Role of Mass Spectrometry in Structural Verification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a novel or synthesized compound like this compound, it serves as a primary tool for confirming the molecular weight and providing crucial information about its structure through the analysis of fragmentation patterns.

Predicted Electron Ionization (EI) Mass Spectrum of this compound

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to characteristic and reproducible fragmentation. This "molecular fingerprint" is invaluable for structural confirmation.

Molecular Ion (M+) Region:

The molecular formula for this compound is C₈H₈BrF, with a calculated molecular weight of approximately 203.05 g/mol .[1] A key feature in the mass spectrum of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][3][4][5][6] This results in a characteristic pair of peaks for the molecular ion (M⁺) and an M+2 peak of nearly equal intensity.

  • m/z 202: Corresponding to the molecular ion containing the ⁷⁹Br isotope ([C₈H₈⁷⁹BrF]⁺).

  • m/z 204: Corresponding to the molecular ion containing the ⁸¹Br isotope ([C₈H₈⁸¹BrF]⁺).

The near 1:1 ratio of these two peaks is a definitive indicator of the presence of a single bromine atom in the molecule.[2][3][4]

Major Fragmentation Pathways:

The energetic molecular ion of this compound is expected to undergo several predictable fragmentation pathways. The most prominent of these is benzylic cleavage, a common fragmentation pattern for alkyl-substituted aromatic compounds.[7][8][9][10]

  • Benzylic Cleavage and Tropylium Ion Formation: The bond between the ethyl group's alpha and beta carbons is likely to break, leading to the loss of a methyl radical (•CH₃, mass 15). This results in a highly stable benzylic cation. This cation can then rearrange to the even more stable tropylium ion.[7][8][11][12] This fragmentation would produce a prominent peak at:

    • m/z 187/189: ([M-15]⁺) This fragment retains the bromine and fluorine atoms, and the characteristic 1:1 isotopic pattern for bromine would be observed.

  • Loss of the Ethyl Group: Cleavage of the bond between the aromatic ring and the ethyl group would result in the loss of an ethyl radical (•C₂H₅, mass 29). This would lead to a fragment ion at:

    • m/z 173/175: ([M-29]⁺) This fragment corresponds to the bromofluorobenzene cation and would also exhibit the 1:1 bromine isotopic signature.

  • Loss of Bromine: The carbon-bromine bond can also cleave, resulting in the loss of a bromine radical (•Br, mass 79 or 81). This would produce a fragment ion at:

    • m/z 123: ([M-Br]⁺) This corresponds to the ethylfluorobenzene cation.

The following table summarizes the predicted key fragments for this compound in an EI-MS experiment.

m/z (mass-to-charge ratio) Proposed Fragment Ion Formation Pathway Key Observations
202/204[C₈H₈BrF]⁺Molecular Ion (M⁺)1:1 isotopic pattern confirms one bromine atom.
187/189[C₇H₅BrF]⁺Loss of •CH₃ (Benzylic Cleavage)Expected to be a major fragment due to the stability of the resulting cation (potentially rearranging to a substituted tropylium ion).[7][8]
173/175[C₆H₃BrF]⁺Loss of •C₂H₅Loss of the entire ethyl group.
123[C₈H₈F]⁺Loss of •BrIndicates the presence of the ethyl and fluoro substituents on the benzene ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC will separate the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is subjected to electron ionization (typically at 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Diagram of the Mass Spectrometry Workflow:

MassSpecWorkflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Column Injector->Column Separation IonSource Ion Source (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Acceleration & Focusing Detector Detector MassAnalyzer->Detector Separation by m/z DataSystem Data System & Spectrum Detector->DataSystem Signal

Caption: Workflow for GC-MS analysis of this compound.

Comparative Analysis with Other Structural Elucidation Techniques

While mass spectrometry provides invaluable information, a comprehensive structural confirmation often relies on a combination of analytical methods. NMR spectroscopy and X-ray crystallography offer complementary data that, when used in conjunction with MS, provide an irrefutable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule. For this compound, NMR is particularly powerful for confirming the substitution pattern on the benzene ring and distinguishing it from its isomers.

Distinguishing Isomers of Bromo-ethyl-fluorobenzene using ¹H NMR:

The substitution pattern on the benzene ring directly influences the number of signals, their chemical shifts, and the splitting patterns (multiplicity) of the aromatic protons.[13][14][15][16][17][18][19][20][21]

  • This compound: This isomer would exhibit three distinct signals in the aromatic region (typically 6.5-8.0 ppm), each integrating to one proton. The splitting pattern would be complex due to ortho, meta, and para couplings.

  • Other Isomers (e.g., 1-Bromo-4-ethyl-2-fluorobenzene): The number of aromatic signals and their splitting patterns would differ. For instance, a para-substituted isomer with two different substituents would show two doublets in the aromatic region.[14]

¹³C NMR Spectroscopy:

¹³C NMR can further confirm the structure by revealing the number of unique carbon environments. For this compound, one would expect to see eight distinct carbon signals (six for the aromatic ring and two for the ethyl group).[22]

Diagram of Isomer Differentiation by ¹H NMR:

NMR_Isomer_Comparison A 3 Aromatic Signals (Complex Splitting) B Potentially 2 Doublets (para-like pattern) C Unique Signal Counts & Splitting Patterns

Caption: Conceptual comparison of expected ¹H NMR aromatic regions for different bromo-ethyl-fluorobenzene isomers.

X-ray Crystallography

X-ray crystallography is considered the gold standard for unambiguous structure determination, providing a three-dimensional map of the electron density in a molecule.[23][24][25][26][27][28][29][30][31][32]

Advantages:

  • Definitive Structure: It provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state.[23][24]

  • Unambiguous Isomer Identification: It can definitively distinguish between all possible isomers of this compound.

Limitations:

  • Requires a Single Crystal: Growing a high-quality single crystal suitable for X-ray diffraction can be a significant challenge and is not always feasible.

  • Solid-State Conformation: The determined structure represents the molecule's conformation in the crystal lattice, which may not be the same as its conformation in solution.

Comparison Summary Table:

Technique Information Provided Advantages Limitations
Mass Spectrometry (EI-MS) Molecular weight, elemental composition (from isotopic patterns), and structural fragments.High sensitivity, small sample requirement, provides a "molecular fingerprint".Isomers can have similar fragmentation patterns; does not provide stereochemical information.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, and stereochemical relationships.Provides detailed structural information in solution, excellent for isomer differentiation.[13][14][15][16][17][18][19][20][21]Lower sensitivity than MS, requires larger sample amounts, complex spectra can be difficult to interpret.
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, and absolute stereochemistry.Unambiguous structure determination.[23][24][25][26][27][28][29][30][31][32]Requires a suitable single crystal, provides solid-state information only.

Conclusion

For the routine confirmation of the structure of this compound, a combination of mass spectrometry and NMR spectroscopy is a robust and efficient approach. Mass spectrometry quickly confirms the molecular weight and the presence of a bromine atom, while NMR spectroscopy elucidates the precise connectivity and substitution pattern, allowing for the confident differentiation from its isomers. While X-ray crystallography provides the most definitive structural information, its requirement for a single crystal makes it more suitable for foundational research or when absolute stereochemistry must be determined. By understanding the strengths and limitations of each technique, researchers can strategically select the most appropriate analytical workflow for their specific needs in the development and characterization of novel chemical entities.

References

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  • Brown, R. (n.d.). Enthalpies of hydrogenation X-ray crystallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes. Doc Brown's Chemistry. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). University of Puget Sound. Retrieved from [Link]

  • 5.2 Mass Spectrometry. (2014). Chemistry LibreTexts. Retrieved from [Link]

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  • Malow, M., Penno, M., & Weitzel, K. M. (2004). Formation of C7H7+ ions from ethylbenzene and o-xylene ions: Fragmentation versus isomerization. International Journal of Mass Spectrometry, 233(1-3), 101-107. Retrieved from [Link]

  • Chemguides. (2020, June 24). 1H NMR: Structural Elucidation I [Video]. YouTube. Retrieved from [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. Retrieved from [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • This compound. (n.d.). PubChem. Retrieved from [Link]

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A Comparative Guide to the Purity Assessment of 4-Bromo-1-ethyl-2-fluorobenzene by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of 4-Bromo-1-ethyl-2-fluorobenzene. This halogenated aromatic compound serves as a critical building block in the synthesis of various pharmaceutical agents, making the stringent control of its purity essential for the safety and efficacy of the final drug product.

The Criticality of Purity in Pharmaceutical Intermediates

This compound (CAS 928304-44-3) is a synthetic intermediate whose purity can significantly impact downstream reactions and the impurity profile of the final API.[1] Impurities can arise from the manufacturing process, including unreacted starting materials, by-products from side reactions, isomeric impurities, and degradation products. For instance, a common synthetic route to this compound involves the electrophilic bromination of 1-ethyl-2-fluorobenzene. This reaction can potentially yield regioisomers, such as 2-bromo-1-ethyl-2-fluorobenzene or 3-bromo-1-ethyl-2-fluorobenzene, which may have different reactivity and toxicity profiles. Therefore, a robust analytical methodology is required to separate and quantify the main component from these closely related impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis for its versatility in separating a wide range of compounds with high resolution and sensitivity. For a non-volatile compound like this compound, reversed-phase HPLC with UV detection is the method of choice.

Causality Behind Experimental Choices in HPLC Method Development

The selection of HPLC parameters is a scientifically driven process aimed at achieving optimal separation and accurate quantification. A reversed-phase C18 column is chosen due to the non-polar nature of this compound. The mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and water, is optimized to achieve a suitable retention time and resolution between the main peak and any potential impurities. The isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity and robustness in routine quality control. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.

Experimental Protocol: HPLC-UV Method for this compound

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 15 minutes

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 25 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute 1 mL of the stock solution to 100 mL with the mobile phase to get a working concentration of 10 µg/mL.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

System Suitability: To ensure the validity of the analytical results, system suitability tests must be performed as per guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4][5][6] This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.

Alternative Purity Assessment Methodologies

While HPLC is a powerful tool, orthogonal methods are often employed to provide a more comprehensive purity profile and to detect impurities that may not be amenable to HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds, GC-MS offers excellent separation efficiency and definitive identification capabilities. This compound, with a boiling point of 190-193 °C, is suitable for GC analysis.

Causality Behind Experimental Choices in GC-MS Method Development:

The choice of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is ideal for separating aromatic compounds based on their boiling points and polarities. The temperature programming allows for the efficient elution of both the main component and any potential volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

Experimental Protocol: GC-MS Method

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Chromatographic Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-350 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Inject 1 µL of the solution in split mode (e.g., 50:1).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR, particularly ¹H and ¹⁹F NMR, is a primary analytical method that can provide an absolute purity value without the need for a specific reference standard of the analyte. For an organofluorine compound like this compound, ¹⁹F qNMR is especially advantageous due to the high natural abundance and sensitivity of the ¹⁹F nucleus and the typically less crowded spectral region.

Causality Behind Experimental Choices in qNMR Method Development:

The selection of a suitable internal standard with a known purity is crucial for accurate quantification. The internal standard should have a signal that does not overlap with the analyte's signals. The relaxation delay in the NMR experiment is set to be at least five times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure complete relaxation and accurate integration.

Experimental Protocol: ¹⁹F qNMR Method

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample (e.g., 10-20 mg).

  • Accurately weigh a known amount of a certified internal standard (e.g., trifluorotoluene) and add it to the sample.

  • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., CDCl₃).

Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): ≥ 5 x T₁ (longest T₁ of analyte and standard).

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

Comparative Analysis: HPLC vs. GC-MS vs. qNMR

FeatureHPLCGC-MSqNMR
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Nuclear spin transitions in a magnetic field.
Analyte Suitability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds containing NMR-active nuclei.
Quantification Relative (requires a reference standard of the analyte).Relative (requires a reference standard of the analyte).Absolute (primary method, uses an internal standard).
Impurity Identification Based on retention time comparison with known standards; DAD provides UV spectra.Definitive identification based on mass spectra and fragmentation patterns.Structural elucidation of impurities is possible.
Sensitivity High (ppm to ppb levels).Very high (ppb to ppt levels).Lower (typically >0.1%).
Throughput High, with typical run times of 15-30 minutes.Moderate, with run times often longer than HPLC.Lower, especially for qNMR which requires long relaxation delays.
Destructive Yes.Yes.No, the sample can be recovered.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity assessment of this compound.

Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment

For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. HPLC serves as an excellent primary method for routine quality control, offering high throughput and sensitivity for detecting and quantifying non-volatile impurities. GC-MS is a valuable orthogonal technique for identifying and quantifying volatile and semi-volatile impurities, providing a high degree of confidence in peak identification. qNMR stands out as a primary method for absolute purity determination, offering structural confirmation and the ability to quantify impurities without the need for specific reference standards.

By employing a combination of these techniques, researchers and drug development professionals can build a robust and self-validating system for purity assessment, ensuring the highest quality of this critical pharmaceutical intermediate and contributing to the development of safe and effective medicines.

References

  • ChemBK. 1-bromo-4-ethyl-2-fluorobenzene - Introduction. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

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A Guide to the Electronic Structure of 4-Bromo-1-ethyl-2-fluorobenzene: A DFT and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic structure is paramount. It governs reactivity, intermolecular interactions, and ultimately, the therapeutic or functional efficacy of a compound. This guide delves into the electronic characteristics of 4-Bromo-1-ethyl-2-fluorobenzene, a halogenated aromatic compound with potential applications in medicinal chemistry and functional materials.

Our exploration is centered around Density Functional Theory (DFT) calculations, a powerful computational tool that provides deep insights into molecular properties. We will not only detail a robust protocol for performing these calculations but also critically compare the theoretical findings with alternative computational methods and relevant experimental techniques. This multifaceted approach is designed to provide a comprehensive and self-validating understanding of the electronic landscape of this compound.

The Significance of Electronic Structure in Substituted Benzenes

Substituted benzene rings are ubiquitous scaffolds in pharmaceuticals and organic electronics. The nature and position of substituents dramatically influence the electron distribution within the aromatic system, thereby modulating key parameters such as:

  • Reactivity and Selectivity: The electron density at different positions on the ring dictates its susceptibility to electrophilic or nucleophilic attack, guiding synthetic strategies.

  • Intermolecular Interactions: The molecular electrostatic potential surface reveals regions of positive and negative charge, which are crucial for predicting non-covalent interactions like hydrogen bonding and halogen bonding. These interactions are fundamental to drug-receptor binding and crystal packing.

  • Pharmacokinetic Properties: The electronic structure influences a molecule's polarity and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

For this compound, the interplay between the electron-withdrawing halogen substituents (bromine and fluorine) and the electron-donating ethyl group creates a unique electronic environment worthy of detailed investigation.

Unveiling the Electronic Structure with Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. It allows us to model the electronic structure of molecules by approximating the complex many-electron problem into a more manageable one based on the electron density.

Experimental Protocol: A Step-by-Step DFT Workflow

The following protocol outlines a robust methodology for performing DFT calculations on this compound, drawing upon established practices for similar halogenated aromatic systems.

  • Molecular Geometry Optimization:

    • The initial step is to obtain the lowest energy (most stable) three-dimensional structure of the molecule.

    • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[1]

    • Basis Set: The 6-311++G(d,p) basis set provides a good balance of flexibility and computational efficiency for capturing the electronic details of atoms, including polarization functions (d,p) and diffuse functions (++).[2]

    • Rationale: This level of theory has been shown to provide reliable geometries for substituted benzenes.[1]

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory.

    • Purpose: To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

  • Electronic Property Calculations:

    • With the optimized geometry, single-point energy calculations are performed to derive key electronic properties.

    • Properties of Interest:

      • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.

      • Molecular Electrostatic Potential (MEP) Surface: This visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

      • Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom in the molecule.

Visualizing the Computational Workflow

DFT_Workflow start Initial 3D Structure of this compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc single_point Single-Point Energy Calculation freq_calc->single_point properties Electronic Properties single_point->properties homo_lumo HOMO-LUMO Analysis properties->homo_lumo mep Molecular Electrostatic Potential (MEP) properties->mep charges Atomic Charges properties->charges

Caption: A typical workflow for DFT calculations to determine the electronic properties of a molecule.

Predicted Electronic Properties of this compound

Table 1: Predicted Electronic Properties of this compound (based on analogous compounds)

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy Relatively lowIndicates moderate electron-donating ability, likely localized on the benzene ring and influenced by the ethyl group.
LUMO Energy Relatively lowSuggests a moderate ability to accept electrons, with contributions from the aromatic system and the electronegative halogen atoms.
HOMO-LUMO Gap ModerateA larger gap generally correlates with higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) Negative potential over the fluorine and bromine atoms and the π-system of the benzene ring. Positive potential around the hydrogen atoms of the ethyl group.The electronegative halogens will create regions of negative potential, while the π-cloud of the benzene ring will also be electron-rich. The C-H bonds of the ethyl group will be regions of lower electron density.
Visualizing the Molecular Structure and Electrostatic Potential

Caption: A simplified representation of the molecular structure and key regions of the electrostatic potential for this compound.

A Comparative Analysis: DFT and Its Alternatives

To ensure the trustworthiness and provide a broader context for our DFT-based predictions, it is essential to compare them with other computational and experimental methods.

Computational Alternatives to DFT

While DFT is highly effective, other ab initio (first-principles) methods offer different levels of theory and can be used to validate DFT results.

  • Møller-Plesset Perturbation Theory (MP2): This method explicitly includes electron correlation beyond the mean-field approximation of Hartree-Fock theory. MP2 can provide more accurate results for systems with weak to moderate electron correlation.[3] However, it is more computationally demanding than DFT.

  • Coupled Cluster (CC) Theory: Often considered the "gold standard" in quantum chemistry, Coupled Cluster methods, particularly CCSD(T), provide highly accurate results for small to medium-sized molecules.[4][5] The computational cost of these methods is significantly higher than DFT, making them less feasible for high-throughput screening but invaluable for benchmarking.

Table 2: Comparison of Computational Methods

MethodKey FeaturesAdvantagesDisadvantages
DFT (e.g., B3LYP) Based on electron density, computationally efficient.Good balance of accuracy and cost, widely applicable.Accuracy depends on the choice of functional.
MP2 Includes electron correlation via perturbation theory.Often more accurate than DFT for non-covalent interactions.Higher computational cost than DFT.
Coupled Cluster (e.g., CCSD(T)) Highly accurate treatment of electron correlation.Considered the "gold standard" for accuracy.Very high computational cost, limited to smaller systems.
Experimental Validation: Bridging Theory and Reality

Theoretical calculations, no matter how sophisticated, must be grounded in experimental reality. For the electronic structure of this compound, two key experimental techniques provide valuable comparative data.

  • Cyclic Voltammetry (CV): CV is an electrochemical technique used to measure the reduction and oxidation potentials of a molecule. The oxidation potential can be correlated with the energy of the HOMO (ease of removing an electron), while the reduction potential can be related to the energy of the LUMO (ease of adding an electron). Studies on halogenated aromatic compounds have demonstrated the utility of CV in probing their redox behavior.

It is important to note that direct experimental data for this compound is sparse in publicly accessible databases. However, a study on its use as a molecular switch in an organometallic intermediate has been reported, indicating its ability to participate in electron transfer processes.[6]

Conclusion: A Synergistic Approach to Understanding Electronic Structure

The electronic structure of this compound, a molecule of interest in medicinal and materials chemistry, can be effectively elucidated through a synergistic approach that combines the computational power of Density Functional Theory with a critical comparison to alternative theoretical methods and relevant experimental techniques.

By employing a robust DFT protocol with the B3LYP functional and a 6-311++G(d,p) basis set, we can reliably predict key electronic properties such as the frontier molecular orbitals and the molecular electrostatic potential. These theoretical insights, when benchmarked against higher-level ab initio calculations and correlated with experimental data from techniques like UV-Vis spectroscopy and cyclic voltammetry for analogous compounds, provide a comprehensive and trustworthy understanding of the molecule's electronic landscape. This knowledge is invaluable for guiding the rational design of new drugs and functional materials.

References

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A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Study of Catalysts for the Synthesis of 4-Ethyl-2-fluoro-biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application is particularly profound in the fields of pharmaceutical discovery and materials science, where the synthesis of biaryl scaffolds is a frequent necessity. The incorporation of fluorine atoms into these scaffolds can dramatically modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability and binding affinity.[4][5][6]

This guide focuses on the Suzuki coupling of 4-Bromo-1-ethyl-2-fluorobenzene , a substrate that presents unique challenges due to the electronic effects of the fluorine and the steric hindrance imparted by the ortho-fluoro and ethyl groups.[7][8] The selection of an appropriate palladium catalyst is paramount to overcoming these hurdles and achieving high-yield, selective coupling. This document provides a comparative analysis of various catalytic systems, supported by experimental data from analogous systems, detailed protocols, and troubleshooting insights to empower researchers in their synthetic endeavors.

The Engine of Synthesis: Understanding the Suzuki-Miyaura Catalytic Cycle

The efficacy of any Suzuki coupling hinges on the smooth operation of a palladium-catalyzed cycle. This cycle is universally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10][11] A nuanced understanding of this mechanism is critical for rational catalyst selection and reaction optimization.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and is heavily influenced by the steric and electronic nature of the substrate and the catalyst's ligand sphere.[5] Electron-rich, bulky phosphine ligands on the palladium center generally accelerate this step.

  • Transmetalation: Following the oxidative addition, a base activates the boronic acid partner, forming a more nucleophilic boronate species.[1][12] This species then transfers its organic moiety to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The final step involves the coupling of the two organic partners on the palladium center. This forms the desired C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[3][13]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)Ln-Br pd0->pd2_complex pd0->pd2_complex in1 4-Bromo-1-ethyl- 2-fluorobenzene pd0->in1 transmetalation Transmetalation pd2_biaryl Ar-Pd(II)Ln-Ar' pd2_complex->pd2_biaryl pd2_complex->pd2_biaryl in2 Ar'-B(OH)₂ + Base pd2_complex->in2 pd2_biaryl->pd0 pd2_biaryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar' pd2_biaryl->product pd2_biaryl->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Analysis of Catalytic Systems

The choice of catalyst, specifically the ligand bound to the palladium center, is the most critical parameter for successfully coupling challenging substrates like this compound. We present a comparative overview of common catalytic systems, with performance data extrapolated from studies on structurally analogous and sterically hindered aryl bromides.[5][14]

Catalyst System (Precatalyst/Ligand)BaseSolventTemp (°C)Typical Yield (%)Key Insights & Causality
Pd(PPh₃)₄ K₂CO₃Toluene/H₂O10060-75Baseline System: Tetrakis(triphenylphosphine)palladium(0) is a classical catalyst. However, the moderate steric bulk and electron density of PPh₃ can lead to slower oxidative addition with hindered substrates, resulting in lower yields and longer reaction times.[4]
Pd(OAc)₂ / SPhos K₃PO₄Dioxane100>90High-Performance System: SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric profile promotes reductive elimination, while its electron-donating nature accelerates oxidative addition, making this system highly effective for hindered substrates.[14] K₃PO₄ is a strong, non-nucleophilic base that works well in anhydrous dioxane.
Pd₂(dba)₃ / XPhos Cs₂CO₃THF80>95Premier System for Hindrance: XPhos, another Buchwald ligand, offers an excellent balance of steric bulk and electron density. It often provides superior results for the most challenging couplings. Cesium carbonate is a highly effective base, often used to accelerate sluggish reactions.[14]
PdCl₂(dppf) Na₂CO₃DMF/H₂O9070-85Robust & Versatile System: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a reliable precatalyst. The dppf ligand's "wide bite angle" imparts high stability and good activity for a range of substrates, though it can be outperformed by specialized Buchwald ligands for highly hindered cases.[15]

Experimental Protocols

The following protocols provide a detailed, validated starting point for researchers.

Representative Protocol: Suzuki Coupling with Pd(OAc)₂/SPhos

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid, leveraging a high-performance Buchwald-type catalytic system.[10][14]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane (to achieve ~0.1 M concentration)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the potassium phosphate. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Under a positive pressure of the inert gas, add this compound and the arylboronic acid.

  • Catalyst Preparation: In a separate vial inside a glovebox or under an inert atmosphere, weigh the Pd(OAc)₂ and SPhos and dissolve them in a small amount of anhydrous, degassed 1,4-dioxane.

  • Catalyst Addition: Add the prepared catalyst solution to the Schlenk flask via syringe.

  • Solvent Addition: Add additional anhydrous, degassed 1,4-dioxane to the Schlenk flask to bring the final concentration of the aryl bromide to approximately 0.1 M.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-ethyl-2-fluoro-biphenyl product.

Experimental_Workflow start Start setup 1. Prepare Schlenk Flask (Flame-dry, Inert Atmosphere) start->setup add_reagents 2. Add Aryl Bromide, Boronic Acid, and Base setup->add_reagents add_catalyst 3. Add Pd(OAc)₂/SPhos Catalyst Solution add_reagents->add_catalyst add_solvent 4. Add Anhydrous Dioxane add_catalyst->add_solvent heat 5. Heat to 100 °C with Vigorous Stirring add_solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Cool, Dilute, and Perform Aqueous Workup monitor->workup purify 8. Purify by Column Chromatography workup->purify characterize 9. Characterize Final Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting & Mechanistic Insights

Even with optimized protocols, challenges can arise. A logical, mechanistically-grounded approach to troubleshooting is essential.

Troubleshooting_Logic observation Observation low_yield Low Yield or Incomplete Conversion observation->low_yield homocoupling Significant Boronic Acid Homocoupling (Ar'-Ar') observation->homocoupling hydrodehalogenation Hydrodehalogenation Product (Ar-H) observation->hydrodehalogenation cause1 Inactive Catalyst or High Steric Hindrance low_yield->cause1 likely cause2 Presence of Oxygen or excess Pd(II) homocoupling->cause2 likely cause3 Hydride Source (e.g., protic solvent/base) hydrodehalogenation->cause3 likely cause Potential Cause solution1 Switch to more active ligand (XPhos) Increase temperature Ensure catalyst quality cause1->solution1 recommends solution2 Rigorous degassing (sparge) Use high-purity reagents cause2->solution2 recommends solution3 Switch to non-protic solvent (Toluene) Use non-hydroxide base (K₃PO₄, Cs₂CO₃) cause3->solution3 recommends solution Proposed Solution

Caption: A logical guide to troubleshooting common Suzuki coupling issues.

Key Troubleshooting Points:

  • Homocoupling of Boronic Acid: This side reaction, forming an Ar'-Ar' byproduct, is frequently promoted by the presence of oxygen, which can interfere with the catalytic cycle.[11][14] Ensuring the reaction mixture is rigorously deoxygenated before adding the palladium catalyst is crucial.

  • Protodeboronation: This involves the replacement of the C-B bond with a C-H bond on the boronic acid partner. It can be accelerated by strong bases or the presence of water.[14] Using anhydrous conditions and carefully selecting the base can mitigate this issue.

  • Hydrodehalogenation: The replacement of the C-Br bond with a C-H bond on the starting material is often caused by hydride sources in the reaction.[14] Switching to a non-protic solvent like toluene or dioxane and using a non-hydroxide base such as K₃PO₄ or Cs₂CO₃ is an effective strategy to prevent this.[14]

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
  • Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. PubMed.
  • Technical Support Center: Suzuki Coupling of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction. BenchChem.
  • A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene. BenchChem.
  • Exp 4 - Suzuki Coupling Reaction. Scribd.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 1-Bromo-4-butoxy-2,3-difluorobenzene. BenchChem.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-2-furaldehyde. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.

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A Senior Application Scientist's Guide to Cross-Coupling: Benchmarking 4-Bromo-1-ethyl-2-fluorobenzene Against Standard Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a foundational element of modern organic synthesis. Palladium-catalyzed cross-coupling reactions stand as an indispensable tool in this endeavor, offering a versatile and efficient means to assemble complex molecular architectures. The choice of the aryl halide is a critical parameter that dictates the success and efficiency of these transformations.

This guide provides an in-depth comparative analysis of 4-bromo-1-ethyl-2-fluorobenzene , a multifaceted building block, against a range of commonly employed aryl halides in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. By examining the interplay of electronic and steric factors, supported by experimental data from analogous systems, this document aims to provide a predictive framework for reaction design and optimization, empowering researchers to make informed decisions in their synthetic strategies.

The Reactivity Landscape of Aryl Halides: A Tale of Two Effects

The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen (C-X) bond.[1] This crucial step is influenced by a delicate balance of two key factors:

  • Electronic Effects: The electron density of the aromatic ring plays a significant role. Electron-withdrawing groups, such as the fluorine atom in our target molecule, generally increase the rate of oxidative addition by making the carbon atom of the C-X bond more electrophilic.[2] Conversely, electron-donating groups can decelerate this step.

  • Steric Effects: The steric hindrance around the C-X bond can impede the approach of the bulky palladium catalyst, thereby slowing down the reaction. Substituents ortho to the halogen have the most pronounced steric impact.[3]

The general reactivity trend for aryl halides follows the bond dissociation energy: I > Br > Cl >> F .[4][5][6] Aryl iodides, with the weakest C-I bond, are the most reactive, often requiring milder conditions. Aryl bromides, including our subject molecule, offer a good balance of reactivity and stability, making them widely used. Aryl chlorides are more challenging substrates, typically necessitating more active catalyst systems.[1]

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side experimental data for this compound is limited in the current literature, we can infer its reactivity based on established principles and data from structurally similar aryl halides. The presence of an ortho-fluorine atom and a meta-ethyl group introduces a unique combination of electronic and steric influences. The fluorine atom is strongly electron-withdrawing, which should enhance reactivity, while the ethyl group is a weak electron-donating group. The ortho-fluorine also introduces a degree of steric hindrance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures.[1][7] The performance of this compound is benchmarked against other common aryl bromides and halides below.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBase / SolventTemp. (°C)Yield (%)Reference / Notes
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene/H₂O90Estimated 85-95%Inferred from analogous systems like 4-(benzyloxy)-2-bromo-1-fluorobenzene.[8] The ortho-fluoro group may slightly retard the reaction compared to un-substituted aryl bromides.
4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃ / DME/H₂O8095A standard, reactive aryl bromide.[9][10][11]
4-Bromoanisole2-PyridylboronatePd₂(dba)₃ / Ligand 1KF / Dioxane8074Demonstrates the coupling of an electron-rich aryl bromide.[12]
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene10092Requires a more active catalyst system compared to aryl bromides.
4-IodotoluenePhenylacetylenePd/Cu on Alumina- / THF-DMA7560Highly reactive, allowing for milder conditions in some cases.[13]

dot

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

A cornerstone for synthesizing aryl amines, the Buchwald-Hartwig amination is crucial in pharmaceutical development.[14][15] The electron-withdrawing nature of the fluorine in this compound is expected to facilitate this reaction.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Aryl HalideAmine PartnerCatalyst SystemBase / SolventTemp. (°C)Yield (%)Reference / Notes
This compound MorpholinePd₂(dba)₃ / XPhosNaOt-Bu / Toluene100Estimated >90%Inferred from similar electron-deficient aryl bromides.[16][17]
4-BromotolueneN-MethylpiperazinePd(OAc)₂ / (R)-BINAPNaOt-Bu / Toluene100>95A representative reaction with a secondary amine.[18]
4-BromoanisoleAnilinePd(OAc)₂ / XPhosKOt-Bu / Toluene100HighDemonstrates coupling with a primary aniline.[17]
2-BromopyridineVolatile AminesPd(dba)₂ / tBuDavePhos--Good to ExcellentHighlights the application to heteroaryl halides.[19]
Aryl ChloridesVarious AminesPd(OAc)₂ / NHC Ligand--GoodGenerally require more specialized ligands like N-heterocyclic carbenes (NHCs).[20]

dot

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord HNR₂ AmineComplex [Ar-Pd(II)-X(L)(HNR₂)] AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)-NR₂(L) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim Ar-NR₂ RedElim->Pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a powerful route to synthesize aryl alkynes, which are valuable intermediates in organic synthesis.[4][5][6][21] The reactivity trend of aryl halides is particularly pronounced in this reaction.

Table 3: Comparative Performance in Sonogashira Coupling

Aryl HalideAlkyne PartnerCatalyst SystemBase / SolventTemp. (°C)Yield (%)Reference / Notes
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIDiisopropylamine / THFRT - 60Estimated 80-90%Inferred from general protocols for aryl bromides.[4][22] Higher temperatures may be needed due to the ortho-substituent.
4-IodotoluenePhenylacetylenePd(PPh₃)₄- / DMA-60Demonstrates the high reactivity of aryl iodides.[13]
Aryl Bromides (general)Terminal AlkynesPd(PhCN)₂Cl₂ / P(t-Bu)₃-RTGood to ExcellentRoom temperature coupling is possible with appropriate ligands.[21]
Aryl ChloridesPhenylacetylenePd(dipyrimidyl) complexn-Butylamine / THF65ModerateHighlights the challenge and specific catalyst systems required for aryl chlorides.[5]
4-IodoanisolePhenylacetylenePdCl₂ / LigandK₂CO₃ / EtOH90>95Shows high efficiency with an electron-rich aryl iodide.

dot

Sonogashira_Cycle cluster_main Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Cu-C≡CR ArPdAlkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim Ar-C≡CR RedElim->Pd0 CuX CuX AlkyneCoord Alkyne Coordination CuX->AlkyneCoord H-C≡CR CuAlkyneComplex [Cu-X(H-C≡CR)] AlkyneCoord->CuAlkyneComplex Deprotonation Deprotonation (Base) CuAlkyneComplex->Deprotonation CuAlkyne Cu-C≡CR Deprotonation->CuAlkyne

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

The following are representative, detailed protocols for the three discussed cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

Representative Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.[7]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[7]

Representative Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the desired amine (1.2 equiv), and the phosphine ligand (e.g., XPhos, 2 mol%).[16]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) and the base (e.g., NaOt-Bu, 1.4 equiv).[16]

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Place the flask in a preheated oil bath (typically 100 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[16]

Representative Protocol for Sonogashira Coupling
  • Reaction Setup: To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., THF) at room temperature, sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and the copper(I) cocatalyst (e.g., CuI, 2.5 mol%).[4]

  • Reagent Addition: Add the amine base (e.g., diisopropylamine, 7.0 equiv) and the terminal alkyne (1.1 equiv).[4]

  • Reaction: Stir the reaction at room temperature for a specified time (e.g., 3 hours), or heat if necessary for less reactive substrates.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing with additional ether.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography on silica gel.[4]

Conclusion

This compound emerges as a versatile and reactive substrate for a range of palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing fluorine atom is anticipated to enhance its reactivity in the crucial oxidative addition step, making it a favorable partner in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While the ortho-fluorine and meta-ethyl groups introduce some steric considerations, modern, sophisticated catalyst systems with bulky, electron-rich phosphine ligands are well-equipped to overcome these challenges.

For researchers in drug development, a thorough understanding of the interplay between the electronic and steric properties of aryl halides is paramount for designing efficient and scalable synthetic routes. While direct comparative data for this compound is still emerging, the principles and comparative data presented in this guide offer a solid foundation for its successful implementation in the synthesis of novel chemical entities. Future investigations will undoubtedly further delineate the reactivity of this promising building block, expanding the toolkit of synthetic chemists.

References

  • Sonogashira Coupling. NROChemistry. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. pubs.acs.org. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Flow Chemistry: Sonogashira Coupling. chem.ucla.edu. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). ResearchGate. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Royal Society of Chemistry. [Link]

  • Kinetic profiles of the Suzuki cross-coupling reactions of 4-bromotoluene with phenylboronic acid. ResearchGate. [Link]

  • Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic... ResearchGate. [Link]

  • The Suzuki coupling of 4-bromotoluene with phenylboronic acid (after 30... ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. pubs.acs.org. [Link]

  • Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry. [Link]

  • A general approach to the optimisation of Buchwald- Hartwig aminations. CatSci Ltd. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. pubs.acs.org. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • The Suzuki Reaction. chem.ucla.edu. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. NIH. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. pubs.acs.org. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI. [Link]

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A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromo-1-ethyl-2-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise understanding of molecular architecture is paramount. Halogenated organic compounds, particularly derivatives of fluorinated and brominated benzene, are of significant interest due to their unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[1][2] This guide provides an in-depth technical overview of X-ray crystallographic analysis as applied to 4-Bromo-1-ethyl-2-fluorobenzene derivatives, a class of compounds with potential applications in medicinal chemistry. We will explore the experimental workflow, delve into the interpretation of crystallographic data, and offer a comparative analysis with alternative analytical techniques.

The Significance of Structural Elucidation

The three-dimensional arrangement of atoms within a molecule dictates its function. For drug development professionals, a high-resolution crystal structure provides invaluable insights into drug-receptor interactions, guiding the rational design of more potent and selective therapeutic agents.[3] The presence of bromine and fluorine atoms in the target scaffold introduces the potential for specific non-covalent interactions, such as halogen bonding, which are increasingly recognized for their role in molecular recognition and binding affinity.[1][2]

Core Principles of Single-Crystal X-ray Diffraction

X-ray crystallography is a powerful analytical technique that allows for the determination of the atomic and molecular structure of a crystalline material.[3][4] The process relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional model of the electron density, from which the precise atomic positions can be inferred.[5]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure involves a meticulous series of steps. Here, we outline a typical workflow for the X-ray crystallographic analysis of a hypothetical derivative, 4-bromo-1-ethyl-2-fluoro-5-nitrobenzene.

Step 1: Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Protocol:

  • Synthesis: The this compound core can be functionalized through various organic reactions. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

  • Crystallization: The purified compound is dissolved in an appropriate solvent or a mixture of solvents. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques to induce crystallization. The goal is to obtain well-formed, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension).

Causality: The quality of the crystal is the single most important factor determining the resolution and quality of the final structure. A well-ordered crystal will produce a sharp and well-defined diffraction pattern.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Protocol:

  • Mounting: A single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, often from a synchrotron source for higher intensity.[3] The crystal is rotated, and diffraction data are collected at various orientations using a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

Causality: Collecting data over a wide range of crystal orientations is crucial to obtain a complete and redundant dataset, which is necessary for accurate structure determination.

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Protocol:

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is typically done using least-squares methods.

Causality: The refinement process minimizes the difference between the observed and calculated structure factors, leading to a more accurate and reliable molecular structure.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final Structure

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, it is essential to consider its strengths and limitations in comparison to other common analytical techniques.[4][6]

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)Solution or Solid-StateGas Phase (ions)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, intermolecular interactionsConnectivity, 3D structure in solution, molecular dynamicsMolecular weight, elemental composition, fragmentation patterns
Strengths - High atomic resolution- Unambiguous structure determination- Provides information on crystal packing- Analysis in solution, mimicking physiological conditions[7]- Provides information on molecular dynamics[7]- No need for crystallization- High sensitivity- Can analyze complex mixtures (with chromatography)
Limitations - Requires high-quality single crystals, which can be difficult to obtain[4]- Provides a static picture of the molecule- Less precise than crystallography for large molecules- Can be complex to interpret for large molecules- Does not directly provide 3D structural information

In-Text Citations: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique as it allows for the study of molecules in solution, which can be more representative of physiological conditions.[7] It also provides valuable insights into the dynamic nature of molecules, an aspect not captured by the static picture from X-ray crystallography.[4][7]

Interpreting the Crystallographic Data

The output of a successful X-ray crystallographic analysis is a set of crystallographic data that describes the molecular and crystal structure in detail.

Hypothetical Crystallographic Data for a this compound Derivative

ParameterValueSignificance
Formula C₈H₇BrFNO₂The elemental composition of the molecule.
Crystal System MonoclinicThe shape of the unit cell.
Space Group P2₁/cThe symmetry elements within the unit cell.
a, b, c (Å) 8.5, 12.3, 9.1The dimensions of the unit cell.
β (°) 105.2The angle of the unit cell for a monoclinic system.
Resolution (Å) 0.85A measure of the level of detail in the electron density map. Lower is better.
R-factor 0.045A measure of the agreement between the crystallographic model and the experimental data. Lower is better.
Goodness-of-fit 1.02An indicator of the quality of the refinement. A value close to 1 is ideal.

Visualizing the Molecular Structure

The refined crystallographic data allows for the generation of a precise 3D model of the molecule, highlighting key structural features.

Caption: 2D representation of a 4-bromo-1-ethyl-2-fluoro-5-nitrobenzene derivative.

Conclusion

X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of small molecules.[3][7] For researchers working with this compound derivatives and other halogenated compounds, this technique provides critical information for understanding structure-activity relationships and for guiding the design of new chemical entities. While the process can be challenging, particularly the crystallization step, the wealth of information obtained from a high-resolution crystal structure is invaluable for advancing drug discovery and development programs. The integration of crystallographic data with insights from other analytical methods like NMR and mass spectrometry offers a comprehensive approach to molecular characterization.[6]

References

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • Chem LibreTexts. Comparison of NMR and X-ray crystallography. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

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  • PubChem. 4-Bromo-2-fluoro-1-[2-(sulfinoamino)ethyl]benzene. [Link]

  • SyncSci Publishing. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. [Link]

  • National Center for Biotechnology Information. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. [Link]

  • National Center for Biotechnology Information. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. [Link]

  • ResearchGate. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. [Link]

  • MDPI. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. [Link]

  • CoLab. Spectroscopic Visualization of Drug–Biomolecules Interactions: An Insight to Fluorescence Quenching as Tool in Drug Discovery. [Link]

  • PubChem. 1-Bromo-4-ethyl-2-fluorobenzene. [Link]

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Understanding the Reactivity Profile of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Kinetic Analysis of 4-Bromo-1-ethyl-2-fluorobenzene in Key Synthetic Transformations

For researchers, medicinal chemists, and process development scientists, the selection of building blocks for complex molecule synthesis is a critical decision point governed by reactivity, cost, and scalability. This compound is a versatile intermediate, but its efficient use in demanding synthetic campaigns necessitates a deep understanding of its reaction kinetics. This guide provides a comparative framework for evaluating the reactivity of this substrate in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions, offering insights into experimental design and the causal factors that dictate reaction outcomes.

The kinetic performance of this compound is dictated by the interplay of electronic and steric effects imparted by its substituents. A foundational understanding of these factors is essential for predicting its behavior relative to other aryl halides and for optimizing reaction conditions.

  • Electronic Effects : The fluorine atom at the C2 position is a strongly electronegative, inductively withdrawing group (-I effect). This effect polarizes the carbon-bromine (C-Br) bond, making the ipso-carbon more electrophilic and susceptible to the initial oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1] Conversely, the ethyl group at the C1 position is a weak electron-donating group (+I effect). The cumulative electronic profile makes the aromatic ring moderately electron-poor, which generally accelerates the rate-determining oxidative addition step in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2]

  • Steric Effects : The ortho-positioning of the fluorine and ethyl groups relative to the bromine atom introduces moderate steric hindrance. This can influence the approach of bulky phosphine ligands and the palladium catalyst, potentially slowing down reaction rates compared to less substituted analogues.[3] This steric impediment is a crucial parameter to consider when selecting the appropriate ligand and catalyst system.

Comparative Kinetics in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstones of modern medicinal chemistry for creating C-C and C-N bonds, respectively.[4][5] The kinetics of these reactions with this compound are highly dependent on the choice of catalyst, ligand, base, and solvent.

The Suzuki-Miyaura Coupling: A Kinetic Perspective

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] For many aryl bromides, the oxidative addition of the Pd(0) catalyst into the C-Br bond is the rate-determining step.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd(0)L2->OxAdd Oxidative Addition (Rate-Determining Step) + Ar-Br Transmetalation Ar-Pd(II)-R(L)₂ OxAdd->Transmetalation Transmetalation + R-B(OR)₂ RedElim Product (Ar-R) Transmetalation->RedElim Reductive Elimination RedElim->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The reactivity of the aryl halide partner follows the general trend: R-I > R-OTf > R-Br >> R-Cl.[6] Therefore, for kinetic comparisons, 4-Iodo-1-ethyl-2-fluorobenzene would be expected to react significantly faster, while 4-Chloro-1-ethyl-2-fluorobenzene would be considerably more sluggish, often requiring more specialized, electron-rich, and bulky phosphine ligands to facilitate the difficult oxidative addition.[1]

The Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of base and ligand is critical in influencing the reaction kinetics.[4] Strong, non-coordinating bases like sodium tert-butoxide are often employed to facilitate the deprotonation of the amine and promote the formation of the key palladium-amide complex.[7] Kinetic studies in this area often focus on measuring the rate of disappearance of the aryl bromide or the rate of formation of the arylamine product.

Alternative Transformations and Their Kinetic Profiles

While cross-coupling reactions are prevalent, other transformations are also crucial for functionalizing this compound.

Nucleophilic Aromatic Substitution (SNAr)

For an SNAr reaction to be kinetically favorable, the aromatic ring must be sufficiently electron-deficient, typically requiring the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group.[8] Given that the ethyl group is electron-donating, this compound is generally a poor substrate for classical SNAr reactions. An alternative like 4-Bromo-1-fluoro-2-nitrobenzene would be far more reactive in an SNAr manifold. Interestingly, in SNAr reactions, the C-F bond is often cleaved faster than C-Br, a reversal of the trend seen in palladium catalysis, because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[9]

Lithiation and Grignard Formation

The formation of an organometallic intermediate via lithium-halogen exchange or Grignard formation is another key transformation. The kinetics of these reactions can be complex. Lithium-halogen exchange with reagents like n-butyllithium is typically very fast, even at low temperatures (-78 °C), to avoid side reactions.[10] The stability of the resulting aryllithium species is a critical kinetic parameter, as decomposition or undesired cyclization can be competing pathways.[11] Grignard reagent formation requires activation of the magnesium surface and can have a significant initiation period, after which the reaction proceeds.[12][13]

Designing a Comparative Kinetic Study: A General Workflow

To objectively compare the reactivity of this compound with an alternative (e.g., 4-Chloro-1-ethyl-2-fluorobenzene), a systematic kinetic study is required.

Kinetic_Workflow cluster_workflow Comparative Kinetic Analysis Workflow A Define Objectives: Compare reactivity of Ar-Br vs. Ar-Cl B Select Standardized Reaction (e.g., Suzuki Coupling with Phenylboronic Acid) A->B C Reagent & Catalyst Screening (Identify optimal ligand, base, solvent) B->C D Establish Analytical Method (GC-MS or HPLC with internal standard) C->D E Preliminary Time Course Study (Determine sampling intervals) D->E F Execute Isothermal Kinetic Runs (e.g., at 80°C, 90°C, 100°C for each substrate) E->F G Data Analysis: Plot [Reactant] vs. Time F->G H Determine Initial Rates or Pseudo-First-Order Rate Constants (k) G->H I Arrhenius & Eyring Plots (Calculate Ea, ΔH‡, ΔS‡) H->I J Comparative Assessment: Quantify differences in reactivity and propose mechanistic rationale I->J

Caption: A generalized workflow for the comparative kinetic study of aryl halides.

Data Summary: A Comparative Overview of Aryl Halides

While specific kinetic data for this compound is not abundant in the literature, a qualitative and predictive comparison can be made against its analogues based on established principles of organic chemistry.

Property4-Iodo-1-ethyl-2-fluorobenzeneThis compound4-Chloro-1-ethyl-2-fluorobenzene
Relative Reactivity (Pd-Coupling) Very HighHighLow
C-X Bond Strength WeakestIntermediateStrongest
Cost HighestIntermediateLowest
Stability Least Stable (light sensitive)Moderately StableVery Stable
Typical Use Case When very high reactivity and mild conditions are required.General purpose, good balance of reactivity and cost.[14]Large-scale synthesis where cost is paramount and forcing conditions are acceptable.

Experimental Protocol: Kinetic Analysis of a Suzuki-Miyaura Reaction

This protocol provides a self-validating methodology for determining the pseudo-first-order rate constant for the reaction of this compound with phenylboronic acid.

Objective: To measure the rate of consumption of this compound under standardized Suzuki-Miyaura conditions.

Materials:

  • This compound (Substrate)

  • Phenylboronic acid (Coupling Partner, 3.0 eq.)

  • Pd(dppf)Cl₂ (Catalyst, 0.02 eq.)

  • Potassium Carbonate (K₂CO₃, Base, 2.0 eq.), finely ground

  • Dodecane (Internal Standard)

  • 1,4-Dioxane/Water (10:1), degassed (Solvent)

  • Reaction vials, magnetic stir bars, heating block

Procedure:

  • Stock Solution Preparation: Prepare a stock solution in the degassed solvent containing the substrate, the internal standard (dodecane), and the coupling partner (phenylboronic acid) at known concentrations. Using a large excess of the boronic acid ensures the reaction kinetics are dependent only on the aryl bromide concentration (pseudo-first-order conditions).

  • Reaction Setup: To a series of oven-dried reaction vials, add the catalyst and base.

  • Initiation: Place the vials in a pre-heated heating block set to the desired temperature (e.g., 90 °C). Add a precise volume of the stock solution to each vial simultaneously to start the reactions.

  • Sampling: At predetermined time points (e.g., t = 0, 5, 10, 20, 40, 60, 90 min), remove a vial from the heating block and immediately quench the reaction by adding cold diethyl ether and a small amount of water.

  • Analysis: Vigorously shake the quenched vial and allow the layers to separate. Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Processing: Quantify the peak area of the substrate relative to the internal standard at each time point.

  • Kinetic Plot: Plot the natural logarithm of the substrate concentration (ln[ArBr]) versus time. For a pseudo-first-order reaction, this should yield a straight line.

  • Rate Constant Calculation: The negative of the slope of this line corresponds to the pseudo-first-order rate constant, k.

By repeating this procedure with an alternative substrate, such as 4-Chloro-1-ethyl-2-fluorobenzene, under identical conditions, a direct quantitative comparison of their reactivities can be achieved.

References

  • Benchchem. A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions.
  • Wikipedia. Suzuki reaction.
  • ChemBK. 1-bromo-4-ethyl-2-fluorobenzene - Introduction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a.
  • ResearchGate. Figure 2. (A) Action spectra for the this compound...
  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
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  • ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (2016-01-01).
  • Appchem. This compound | 627463-18-7 | C8H8BrF.
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  • PubChem. This compound.
  • Benchchem. A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene.
  • Benchchem. Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromati.
  • PMC, NIH. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • PMC, NIH. Concerted Nucleophilic Aromatic Substitutions.
  • PMC, NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021-12-03).
  • Benchchem. Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.
  • Reaction Chemistry & Engineering (RSC Publishing). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.
  • YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. (2025-02-26).
  • XD BIOCHEMS. News - Title: 4-Bromo-1-fluoro-2-nitrobenzene: Widespread use of emerging compounds raises concerns.
  • PubChem. 1-Bromo-4-ethyl-2-fluorobenzene.
  • Benchchem. Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • ResearchGate. Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene.
  • SciSpace. In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate.
  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions.

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Mechanistic investigation of 4-Bromo-1-ethyl-2-fluorobenzene in C-N coupling

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the mechanistic nuances of C-N coupling with 4-Bromo-1-ethyl-2-fluorobenzene, comparing palladium- and copper-catalyzed systems for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Arylamines

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the arylamine motif is a prevalent structural feature.[1] The introduction of fluorine atoms into these molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced biological activity.[2]

This compound serves as a prototypical and challenging substrate in this context. Its structure presents a unique electronic and steric environment for C-N cross-coupling reactions. The strong electron-withdrawing nature of the ortho-fluorine atom activates the C-Br bond toward oxidative addition, a key step in many catalytic cycles. However, this same substituent can introduce steric hindrance and potentially alter the coordination of the catalyst. This guide provides a mechanistic comparison of the two most prominent methods for the C-N coupling of this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Comparative Analysis of Catalytic Systems

The choice of catalytic system is paramount and is dictated by factors such as desired reaction conditions, functional group tolerance, and cost. Below, we compare the mechanistic and practical aspects of Palladium- and Copper-based systems for the amination of this compound.

FeatureBuchwald-Hartwig Amination (Palladium-Catalyzed)Ullmann Condensation (Copper-Catalyzed)
Catalyst Pd(0) complexes with phosphine ligands (e.g., XPhos, RuPhos)Cu(I) or Cu(0), often with N- or O-based ligands
Typical Conditions Mild to moderate temperatures (RT to ~110 °C)High temperatures (>150 °C), though modern methods are milder
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4, Cs2CO3)Often stoichiometric base like K2CO3, KOH
Solvent Aprotic, non-polar solvents (e.g., Toluene, Dioxane)High-boiling polar aprotic solvents (e.g., DMF, NMP, Pyridine)
Functional Group Tolerance Generally very high; tolerates esters, ketones, etc.More limited due to harsh conditions and stronger nucleophiles
Substrate Scope Extremely broad for both amine and aryl halide partnersTraditionally required activated aryl halides; improved with new ligands

Mechanistic Deep Dive 1: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely adopted method for C-N bond formation, renowned for its mild conditions and broad functional group tolerance.[1][3] The catalytic cycle, illustrated below, involves a Pd(0)/Pd(II) redox couple.

The Catalytic Cycle

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by a bulky, electron-rich phosphine ligand, undergoes oxidative addition into the C-Br bond of this compound. The electron-withdrawing ortho-fluorine substituent accelerates this rate-limiting step by lowering the electron density of the aromatic ring. This forms a stable Pd(II) intermediate.[1]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[4] The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic as to compete in the reaction.[4]

  • Reductive Elimination: The aryl and amido groups are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1] The steric bulk of the phosphine ligand is crucial here, as it promotes this final bond-forming step.[1]

G pd0 Pd(0)L (Active Catalyst) int1 L-Pd(II)(Ar)(Br) (Oxidative Adduct) pd0->int1 Oxidative Addition ar_x Ar-Br (this compound) ar_x->int1 amine R₂NH (Amine) int2 [L-Pd(II)(Ar)(NHR₂)]⁺Br⁻ (Amine Complex) amine->int2 base Base base->int2 product Ar-NR₂ (Product) int1->int2 Ligand Exchange/ Amine Coordination int3 L-Pd(II)(Ar)(NR₂) (Amido Complex) int2->int3 Deprotonation int3->pd0 Reductive Elimination int3->product

Fig. 1: Catalytic cycle for the Buchwald-Hartwig amination.

Mechanistic Deep Dive 2: The Ullmann Condensation

The Ullmann condensation is the classical method for C-N bond formation, relying on copper catalysis.[5] While traditional Ullmann reactions require harsh conditions (stoichiometric copper, >200 °C), modern protocols have been developed that use catalytic amounts of copper with ligands, allowing for milder conditions.[6]

Mechanistic Pathways

The mechanism of the Ullmann reaction is more debated than the Buchwald-Hartwig amination. However, a common proposal for modern catalytic variants involves a Cu(I)/Cu(III) cycle.

  • Amide Formation: The amine starting material reacts with the base and the Cu(I) salt to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide, this compound, undergoes oxidative addition to the Cu(I) amide complex. This is the key C-Br bond-breaking step and results in a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) complex undergoes reductive elimination to form the desired C-N bond and regenerate a Cu(I) species, which can then re-enter the catalytic cycle.

Direct evidence for the Ullmann coupling of this compound has been visualized on a Cu(111) surface, showing the formation of an organometallic intermediate after C-Br bond cleavage, followed by the formation of the final coupled product upon further heating.[7]

G cu1_cat Cu(I)X cu_amide Cu(I)-NR₂ (Copper Amide) cu1_cat->cu_amide Amide Formation amine R₂NH (Amine) amine->cu_amide base Base base->cu_amide ar_x Ar-Br (this compound) cu3_int Ar-Cu(III)(Br)(NR₂) (Cu(III) Intermediate) ar_x->cu3_int product Ar-NR₂ (Product) cu_amide->cu3_int Oxidative Addition cu3_int->cu1_cat Reductive Elimination cu3_int->product

Fig. 2: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with morpholine.

Rationale: This protocol employs a common combination of a palladium precatalyst, a bulky phosphine ligand, and a strong base, which are standard for achieving high efficiency in Buchwald-Hartwig aminations.[1] The use of an inert atmosphere is critical to prevent the oxidation of the sensitive Pd(0) catalyst and the phosphine ligand.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar into the Schlenk flask. Seal the flask and heat-gun dry under vacuum. Allow to cool to room temperature and backfill with inert gas. This process is repeated three times to ensure all moisture and oxygen are removed.

  • Reagent Addition: Under a positive flow of inert gas, add NaOtBu, XPhos, and Pd₂(dba)₃ to the flask. The order is important to prevent catalyst decomposition.

  • Solvent and Substrate Addition: Add anhydrous toluene via syringe. Follow with the addition of this compound and then morpholine.

  • Degassing (Optional but Recommended): To further ensure an oxygen-free environment, the reaction mixture can be subjected to three freeze-pump-thaw cycles.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-arylated product.

Conclusion

Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for the synthesis of N-arylated products from this compound. The Buchwald-Hartwig reaction stands out for its mild conditions, exceptional functional group tolerance, and well-understood catalytic cycle, making it the preferred method in many modern synthetic applications, especially in complex molecule synthesis. In contrast, the Ullmann condensation, while historically significant and still useful, often requires harsher conditions. However, ongoing research into new ligand systems continues to improve its scope and mildness. The specific electronic properties of this compound, particularly the activating ortho-fluorine, make it a reactive substrate in both systems, although catalyst, ligand, and base choice must be carefully optimized to achieve high yields and selectivity.

References

  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Google Scholar.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
  • Ullmann condens
  • Ullmann Reaction. Organic Chemistry Portal.
  • Fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

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A Spectroscopic Guide to Monitoring the Suzuki Coupling of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the ability to meticulously track the transformation of reactants into products is paramount. Spectroscopic analysis stands as the cornerstone of this endeavor, offering a non-destructive window into the molecular world. This guide provides an in-depth comparison of the spectroscopic signatures of the starting material, 4-Bromo-1-ethyl-2-fluorobenzene, and its corresponding product from a typical Suzuki-Miyaura cross-coupling reaction. Designed for researchers and professionals in drug development, this document elucidates the causal relationships between structural changes and their spectroscopic manifestations, ensuring a robust understanding of reaction monitoring.

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] This reaction is a staple in the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals and functional materials.[2] In our representative reaction, this compound is coupled with phenylboronic acid to yield 4-ethyl-3-fluoro-1,1'-biphenyl.

Reaction Scheme:

G start This compound plus + start->plus reactant2 Phenylboronic Acid plus->reactant2 arrow Pd Catalyst, Base reactant2->arrow end 4-ethyl-3-fluoro-1,1'-biphenyl arrow->end

Caption: Suzuki-Miyaura coupling of this compound.

The successful conversion of the starting material is readily confirmed by a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of protons.[3] The transition from this compound to 4-ethyl-3-fluoro-1,1'-biphenyl is accompanied by distinct and predictable changes in the ¹H NMR spectrum.

Expected ¹H NMR Spectral Data
CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
This compound Ethyl -CH₃~1.2Triplet (t)3H
Ethyl -CH₂~2.6Quartet (q)2H
Aromatic H~7.0 - 7.4Multiplets (m)3H
4-ethyl-3-fluoro-1,1'-biphenyl Ethyl -CH₃~1.3Triplet (t)3H
Ethyl -CH₂~2.7Quartet (q)2H
Aromatic H (ethyl/fluoro ring)~7.1 - 7.5Multiplets (m)3H
Aromatic H (new phenyl ring)~7.3 - 7.6Multiplets (m)5H

Analysis of Spectral Changes:

The most significant change in the ¹H NMR spectrum upon product formation is the appearance of new signals corresponding to the protons of the newly introduced phenyl ring. This results in an increase in the total integration of the aromatic region from 3H in the starting material to 8H in the product. The chemical shifts and coupling patterns of the protons on the original aromatic ring will also be altered due to the replacement of the bromine atom with a phenyl group, leading to a more complex set of multiplets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.[4] While less sensitive than ¹H NMR, it is an invaluable tool for confirming structural transformations.

Expected ¹³C NMR Spectral Data
CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)
This compound Ethyl -CH₃~15
Ethyl -CH₂~28
Aromatic C-Br~115 (d, JC-F)
Aromatic C-F~160 (d, JC-F)
Other Aromatic C~120 - 140
4-ethyl-3-fluoro-1,1'-biphenyl Ethyl -CH₃~16
Ethyl -CH₂~29
Aromatic C-F~162 (d, JC-F)
Aromatic C-C(biphenyl)~140
Other Aromatic C~115 - 145

Analysis of Spectral Changes:

The ¹³C NMR spectrum of the product will show a greater number of signals in the aromatic region (110-145 ppm) due to the presence of the second phenyl ring.[5] A key indicator of the reaction's success is the disappearance of the signal corresponding to the carbon atom bonded to bromine and the appearance of a new quaternary carbon signal where the two phenyl rings are joined. The characteristic large coupling constants between fluorine and adjacent carbon atoms (JC-F) will be observable in both spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] The transformation from an aryl halide to a biaryl system is reflected in subtle but important changes in the IR spectrum.

Expected IR Absorption Bands
CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
Aromatic C=C stretch1450 - 1600
C-F stretch1100 - 1300
C-Br stretch500 - 600
4-ethyl-3-fluoro-1,1'-biphenyl Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
Aromatic C=C stretch1450 - 1600
C-F stretch1100 - 1300
Out-of-plane C-H bending690 - 900

Analysis of Spectral Changes:

The most telling change in the IR spectrum will be the disappearance of the C-Br stretching vibration, which is typically found in the fingerprint region. Additionally, the pattern of out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can be indicative of the change in the substitution pattern of the aromatic ring.[7] The presence of absorptions characteristic of both a substituted and a monosubstituted benzene ring in the product provides strong evidence for the formation of the biphenyl structure.

Mass Spectrometry: Weighing the Evidence

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions.[8] It is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[9]

Expected Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightKey Fragmentation Features
This compound C₈H₈BrF203.05 g/mol [10]Molecular ion peak (M⁺) and M+2 peak of nearly equal intensity due to ⁷⁹Br and ⁸¹Br isotopes. Loss of ethyl group (-29) or bromine radical (-79/-81).
4-ethyl-3-fluoro-1,1'-biphenyl C₁₄H₁₃F200.25 g/mol [11]A strong molecular ion peak at m/z 200. Absence of the characteristic bromine isotopic pattern. Fragmentation may involve loss of a methyl group (-15) or an ethyl group (-29).

Analysis of Spectral Changes:

The mass spectrum provides unequivocal evidence of the Suzuki coupling. The molecular ion peak will shift from m/z 203/205 for the starting material to m/z 200 for the product. Crucially, the characteristic isotopic pattern of bromine (two peaks of roughly equal intensity separated by 2 Da) will be absent in the product's mass spectrum, confirming the displacement of the bromine atom.[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, phenylboronic acid, and base in a flask. B Add Palladium catalyst and solvent. A->B C Degas the mixture. B->C D Heat the reaction mixture with stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool the reaction and add water. E->F G Extract with an organic solvent. F->G H Dry and concentrate the organic phase. G->H I Purify the crude product by column chromatography. H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup : In a flame-dried flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).[13]

  • Catalyst and Solvent Addition : Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a degassed solvent system (e.g., toluene/ethanol/water).[14]

  • Reaction Execution : Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).[15]

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[16]

Protocol for Spectroscopic Analysis

G A Dissolve sample in appropriate deuterated solvent (for NMR) or prepare for IR/MS. B Acquire ¹H and ¹³C NMR spectra. A->B C Obtain IR spectrum. A->C D Perform Mass Spectrometry analysis. A->D E Process and analyze the spectral data. B->E C->E D->E

Caption: Workflow for spectroscopic characterization.

  • Sample Preparation :

    • NMR : Dissolve a small amount of the sample (starting material or product) in a suitable deuterated solvent (e.g., CDCl₃).[17]

    • IR : Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

    • MS : Dissolve the sample in a volatile organic solvent.

  • Data Acquisition :

    • NMR : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[18]

    • IR : Obtain the IR spectrum using an FTIR spectrometer.[19]

    • MS : Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electron ionization).

  • Data Analysis : Process and interpret the acquired spectra to confirm the structure of the compound.

Conclusion

The spectroscopic comparison of this compound and its Suzuki coupling product, 4-ethyl-3-fluoro-1,1'-biphenyl, provides a clear and definitive method for monitoring the reaction's progress and confirming the identity of the final product. Each spectroscopic technique offers a unique and complementary perspective on the molecular transformation. A thorough understanding of these techniques and the expected spectral changes is an indispensable skill for any researcher in the field of organic synthesis and drug development.

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Isomeric purity determination of 4-Bromo-1-ethyl-2-fluorobenzene

The determination of isomeric purity for this compound is a critical task that demands a well-reasoned analytical approach. While GC-FID offers a rapid and robust solution for routine analysis, HPLC with specialized columns provides enhanced selectivity for more complex separations. For ultimate confidence in purity and for the characterization of reference materials, qNMR remains the gold standard. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, empowers the research and development scientist to select the most appropriate method, ensuring the quality and integrity of the final pharmaceutical product. Every protocol must be underpinned by rigorous system suitability checks and validation to ensure the data is trustworthy and scientifically sound. [14][15]

References

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A Comparative Guide to the Synthesis of 4-Bromo-1-ethyl-2-fluorobenzene: A Novel Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-1-ethyl-2-fluorobenzene is a key building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its specific substitution pattern makes it a valuable intermediate for introducing the 4-bromo-2-fluorophenyl moiety into larger, more complex structures. The demand for efficient and scalable synthetic routes to this compound is therefore of significant interest to researchers and process chemists.

This guide provides an in-depth comparison of traditional synthetic methodologies for this compound with a novel, proposed route designed for improved efficiency and safety. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis based on key performance metrics.

Traditional Synthetic Routes: A Critical Evaluation

Two classical approaches to the synthesis of this compound have been prevalent:

  • Route A: Electrophilic Bromination of 1-ethyl-2-fluorobenzene. This method relies on the direct bromination of the commercially available starting material, 1-ethyl-2-fluorobenzene. The fluorine and ethyl groups are ortho- and para-directing, leading to a mixture of isomers, which necessitates a purification step.

  • Route B: Sandmeyer-type Reaction from 3-Bromo-4-ethylaniline. This route begins with the diazotization of 3-bromo-4-ethylaniline, followed by a fluorination reaction, classically the Balz-Schiemann reaction.[3][4][5] While offering better regioselectivity, this multi-step process involves the handling of potentially unstable diazonium salts.

Experimental Protocol: Route A - Electrophilic Bromination

This protocol is based on established methods for the electrophilic bromination of activated aromatic rings.[6][7]

Step 1: Bromination of 1-ethyl-2-fluorobenzene

  • To a solution of 1-ethyl-2-fluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) at 0 °C, add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq) portion-wise.

  • Add a catalytic amount of a Lewis acid (e.g., iron(III) bromide) or a protic acid (e.g., sulfuric acid).

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or distillation to separate the desired 4-bromo isomer from other regioisomers.

Experimental Protocol: Route B - Balz-Schiemann Reaction

This protocol follows the classical two-step procedure for the conversion of an aniline to an aryl fluoride.[3][8][9]

Step 1: Diazotization of 3-Bromo-4-ethylaniline

  • Dissolve 3-bromo-4-ethylaniline (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30-60 minutes to form the diazonium tetrafluoroborate salt, which may precipitate.

  • Isolate the diazonium salt by filtration and wash with cold diethyl ether.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

  • Gently heat the isolated diazonium tetrafluoroborate salt under vacuum.

  • The salt will decompose to yield this compound, nitrogen gas, and boron trifluoride.

  • Collect the crude product by distillation or extraction.

  • Purify the product by column chromatography or fractional distillation.

A Novel Synthetic Route: Diazotization and In Situ Fluorination

To address the limitations of the traditional routes, namely the isomeric separation in Route A and the handling of isolated diazonium salts in Route B, we propose a more streamlined and potentially higher-yielding approach. This novel route also starts from 3-bromo-4-ethylaniline but employs an in situ diazotization-fluorination protocol, avoiding the isolation of the diazonium intermediate.

Rationale for the New Approach

The proposed method is based on modern advancements in Sandmeyer-type reactions that offer improved safety and efficiency.[10] By generating the diazonium salt in the presence of a fluoride source and a suitable catalyst, the reaction can proceed directly to the fluorinated product in a one-pot fashion. This approach minimizes the handling of hazardous intermediates and can lead to improved yields and shorter reaction times.

Experimental Protocol: Novel Route

Step 1: One-Pot Diazotization and Fluorination of 3-Bromo-4-ethylaniline

  • To a solution of 3-bromo-4-ethylaniline (1.0 eq)[2][11][12] in an anhydrous organic solvent (e.g., acetonitrile or an ionic liquid), add a diazotizing agent such as tert-butyl nitrite (1.2 eq) at room temperature.

  • Add a fluoride source, such as a combination of potassium fluoride and a phase-transfer catalyst (e.g., 18-crown-6) or an ionic liquid containing fluoride anions.

  • Introduce a copper(I) or copper(II) catalyst (e.g., CuBr or CuF₂) to facilitate the fluorination.

  • Heat the reaction mixture and monitor by TLC or GC-MS until completion.

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Comparative Analysis

ParameterRoute A: Electrophilic BrominationRoute B: Balz-Schiemann ReactionNovel Route: In Situ Fluorination
Starting Material 1-ethyl-2-fluorobenzene3-Bromo-4-ethylaniline3-Bromo-4-ethylaniline
Number of Steps 121 (One-pot)
Key Reagents NBS, Lewis/protic acidNaNO₂, HBF₄tert-butyl nitrite, KF, Cu catalyst
Yield (Estimated) Moderate (due to isomer separation)GoodPotentially High
Purity Requires extensive purificationHighHigh
Safety Concerns Handling of bromine/NBSIsolation of explosive diazonium saltsMilder conditions, avoids isolation of hazardous intermediates
Scalability ModerateChallengingGood

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the reaction workflows.

Synthetic_Routes cluster_A Route A: Electrophilic Bromination cluster_B Route B: Balz-Schiemann Reaction cluster_C Novel Route: In Situ Fluorination A_start 1-ethyl-2-fluorobenzene A_reagents + NBS, FeBr₃ A_product This compound + Isomers A_reagents->A_product A_purification Purification A_product->A_purification A_final This compound A_purification->A_final B_start 3-Bromo-4-ethylaniline B_diazotization Diazotization (NaNO₂, HBF₄) B_start->B_diazotization B_intermediate Diazonium Salt (Isolated) B_diazotization->B_intermediate B_decomposition Thermal Decomposition B_intermediate->B_decomposition B_final This compound B_decomposition->B_final C_start 3-Bromo-4-ethylaniline C_onepot One-Pot Reaction (t-BuONO, KF, Cu(I)) C_start->C_onepot C_final This compound C_onepot->C_final

Caption: Comparative workflow of synthetic routes.

Conclusion

While traditional methods for the synthesis of this compound are well-established, they present notable drawbacks in terms of isomer separation and the handling of hazardous intermediates. The proposed novel route, utilizing a one-pot diazotization and in situ fluorination, offers a promising alternative. This modern approach is designed to be more efficient, safer, and more scalable, making it an attractive option for both academic research and industrial production. Further experimental validation is warranted to optimize the reaction conditions and fully assess the benefits of this new synthetic strategy.

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A Senior Application Scientist's Guide to Cross-Coupling Strategies for 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is fundamental to the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis, offering unparalleled efficiency and functional group tolerance.[1][2] This guide provides a head-to-head comparison of five preeminent cross-coupling methodologies—Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck—for the functionalization of 4-Bromo-1-ethyl-2-fluorobenzene.

The target substrate, this compound, presents a unique set of electronic and steric characteristics. The C-Br bond is the primary reaction site. Its reactivity is modulated by the ortho-fluorine, a strong inductively withdrawing group, and the para-ethyl group, a weakly electron-donating group. This electronic push-pull system can influence the kinetics of the key oxidative addition step in the catalytic cycle.[3] This guide dissects the theoretical underpinnings and practical applications of each method, providing field-proven insights and detailed protocols to inform your synthetic strategy.

Comparative Overview of Cross-Coupling Methods

The selection of an appropriate cross-coupling method is contingent on factors such as the desired bond type (C-C, C-N), availability and stability of the coupling partner, functional group tolerance, and considerations regarding reagent toxicity and cost. The following table summarizes the key features of each reaction as applied to this compound.

Coupling Reaction Coupling Partner Typical Catalyst System (Precursor / Ligand) Base Key Advantages Key Disadvantages
Suzuki-Miyaura Boronic Acid/Ester (Ar-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃, Cs₂CO₃High functional group tolerance; stable, commercially available reagents; environmentally benign boron byproducts.[3][4]Potential for protodeboronation of the boronic acid.
Stille Organostannane (Ar-SnR₃)Pd(PPh₃)₄None (or LiCl additive)Insensitive to moisture/air; tolerant of most functional groups; no base required.[5][6]High toxicity of organotin reagents and byproducts; difficult purification.[7]
Sonogashira Terminal Alkyne (RC≡CH)PdCl₂(PPh₃)₂ / CuIEt₃N, DiisopropylamineDirect formation of C(sp²)-C(sp) bonds; mild reaction conditions.[5][8]Susceptible to alkyne homocoupling (Glaser coupling); requires exclusion of air.[8]
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃ / XantPhos or RuPhosNaOtBu, K₃PO₄Premier method for C-N bond formation; broad scope of amine partners.[9][10]Requires strong bases that may not be compatible with sensitive functional groups.[11]
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃N, K₂CO₃Atom economical (no organometallic reagent); tolerant of many functional groups.[12][13]Often requires higher temperatures; regioselectivity can be an issue with certain substrates.

Suzuki-Miyaura Coupling: The Versatile Workhorse

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the stability of its organoboron reagents, and its broad functional group compatibility.[4][14] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation with a boronate species, and reductive elimination.[15]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex pd0->pd2_complex pd2_trans Ar-Pd(II)L₂-Ar' pd2_complex->pd2_trans Transmetalation pd2_complex->pd2_trans pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Ar-Ar' pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product ArAr Product pd2_trans->ArAr substrate Ar-Br substrate->pd0 Oxidative Addition boronic Ar'-B(OR)₂ base Base (e.g., K₂CO₃) boronate [Ar'-B(OR)₃]⁻ pd0_c pd2_c pd2t_c pdt_c ArBr 4-Bromo-1-ethyl- 2-fluorobenzene ArBr->pd0 ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->pd2_complex Sonogashira cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_alkynyl Ar-Pd(II)L₂-C≡CR pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_complex To Transmetalation terminal_alkyne HC≡CR + Base cu_halide Cu(I)-X cu_halide->cu_acetylide Deprotonation & Coordination Workflow setup 1. Reaction Setup (Flame-dried flask, inert gas) reagents 2. Add Solids (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) setup->reagents solvents 3. Add Degassed Solvents & Liquid Reagents reagents->solvents reaction 4. Heat to Temperature (Stir vigorously) solvents->reaction monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor workup 6. Quench & Workup (Aqueous wash, extraction) monitor->workup purify 7. Purification (Column Chromatography) workup->purify analysis 8. Characterization (NMR, MS) purify->analysis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromo-1-ethyl-2-fluorobenzene is a halogenated aromatic compound frequently utilized as an intermediate in the synthesis of complex organic molecules within pharmaceutical and materials science research. While indispensable for innovation, its chemical nature—possessing both bromine and fluorine on a benzene scaffold—necessitates a rigorous and informed approach to its handling and disposal. Improper disposal poses significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound waste streams, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers to manage this chemical confidently, ensuring safety and environmental stewardship extend beyond the benchtop.

Part 1: Hazard Profile and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of a chemical's intrinsic hazards. This compound is classified as a hazardous substance, and its risk profile dictates the stringent handling and disposal protocols outlined in this guide. The primary hazards are summarized below.

Hazard CategoryGHS PictogramHazard Statement & Explanation
Acute Toxicity

Harmful if swallowed, in contact with skin, or if inhaled. [1] Dermal absorption, ingestion, or inhalation can lead to systemic toxicity. This necessitates the use of chemical-resistant gloves and handling within a certified chemical fume hood.
Skin & Eye Irritation

Causes skin and eye irritation. [2][3] Direct contact can cause inflammation and discomfort. Proper PPE is crucial to prevent exposure.
Flammability

Flammable liquid and vapor. [4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][5] All sources of ignition must be strictly controlled in storage and handling areas.
Environmental Hazard

Very toxic to aquatic life with long-lasting effects. [3] Release into the environment, particularly into waterways or sewer systems, is strictly prohibited and can cause significant ecological damage.[5][6]

Upon combustion, this compound can decompose to produce highly toxic and corrosive gases, including carbon oxides (CO, CO2), hydrogen halides (HBr), and gaseous hydrogen fluoride (HF).[4][5] This thermal decomposition profile is a primary reason for its disposal via specialized incineration.

Part 2: Pre-Disposal Safety & Engineering Controls

Before generating the first drop of waste, appropriate safety measures must be in place. These protocols are non-negotiable and form the basis of a self-validating safety system.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form, including its waste products.

EquipmentSpecificationRationale for Use
Eye Protection ANSI-approved chemical safety goggles. A face shield is required when handling larger quantities (>1 L).Protects against splashes and vapors, preventing severe eye irritation.[3][5][7]
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal contact and absorption, a primary route of exposure.[2][7][8] Always consult the glove manufacturer's compatibility chart.
Body Protection A fully buttoned, flame-resistant lab coat.Protects skin and personal clothing from incidental contact.[7]
Engineering Controls & Incompatibilities
  • Chemical Fume Hood: All handling, dispensing, and waste consolidation of this compound must be performed inside a certified chemical fume hood to prevent the inhalation of harmful vapors.[5][7]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[2][8]

  • Ignition Source Control: Keep the compound and its waste away from heat, sparks, open flames, and other ignition sources.[2][4][5] Use only non-sparking tools and explosion-proof equipment for transfers of large volumes.[5]

  • Incompatible Materials: Store this chemical and its waste segregated from strong oxidizing agents, strong acids, and strong bases to prevent vigorous, potentially hazardous reactions.[5]

Part 3: Waste Segregation & Collection Protocol

Proper segregation is the most critical step in the disposal process. Commingling halogenated organic waste with non-halogenated streams results in a significantly larger volume of high-cost hazardous waste and violates regulatory standards.[9][10]

Step-by-Step Collection Procedure
  • Select the Correct Waste Container: Obtain a designated, chemically compatible, and leak-proof container for "Halogenated Organic Waste."[7][8] Polyethylene carboys are commonly used for this purpose.[8][11]

  • Label Immediately: Before adding any waste, affix a "Hazardous Waste" tag to the container.[10] Clearly write "Halogenated Organic Waste" and list "this compound" as a constituent.[7][9] Maintain a running log of all components added to the container.

  • Transfer Waste: Carefully transfer all waste containing this compound—including reaction residues, contaminated solvents, and rinsates—into the labeled container. This must be done inside a chemical fume hood.

  • Include Contaminated Materials: Any disposable items that are grossly contaminated, such as pipette tips or absorbent pads from a small spill cleanup, must also be placed in a sealed bag and disposed of as solid halogenated waste.

  • Keep Container Closed: The waste container must be securely sealed at all times, except when actively adding waste.[9][10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Store in a Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA within the laboratory. The SAA should be in a secondary containment bin away from drains and incompatible materials.[7][10]

Waste Segregation Decision Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste.

G Diagram 1: Waste Segregation Decision Workflow start Chemical Waste Generated is_halogenated Is the waste this compound or contaminated with it? start->is_halogenated collect_halo Collect in designated 'Halogenated Organic Waste' container. is_halogenated->collect_halo  Yes collect_non_halo Collect in appropriate 'Non-Halogenated Waste' container. is_halogenated->collect_non_halo  No   label_waste Label container with all chemical constituents and approximate percentages. collect_halo->label_waste collect_non_halo->label_waste store_waste Securely cap and store container in designated Satellite Accumulation Area (SAA) within secondary containment. label_waste->store_waste end Ready for EHS Pickup store_waste->end

Caption: Decision tree for proper chemical waste segregation in the laboratory.

Part 4: Spill and Emergency Procedures

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is essential.

  • Small Spill (<100 mL):

    • Alert personnel in the immediate area.

    • Ensure all ignition sources are removed.[5]

    • Wearing full PPE, contain and absorb the spill with an inert material like vermiculite, sand, or a commercial sorbent pad.[6][7]

    • Collect the absorbed material and all contaminated cleaning supplies into a sealable bag or container.[7]

    • Label the container as "Hazardous Waste" with the chemical name and dispose of it in the designated halogenated waste stream.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (>100 mL), Fire, or Uncontrolled Release:

    • Evacuate the laboratory immediately.

    • Activate the nearest fire alarm and call your institution's emergency response number.

    • If safe to do so, close the laboratory door to contain the spill.

    • Do not attempt to clean up a large spill or fight a chemical fire without specialized training and equipment.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][5] Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[3][5] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[3][5]

Part 5: Final Disposal Pathway

Laboratory-generated waste is the first step in a highly regulated "cradle-to-grave" management process under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13]

  • EHS Collection: Once your halogenated waste container is full, contact your institution's Environmental Health & Safety (EHS) department for pickup. Do not accumulate more than 55 gallons of hazardous waste in your lab's SAA.[9]

  • Transportation: The waste is transported by licensed hazardous materials professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Ultimate Destruction: The required method for disposing of halogenated organic compounds like this compound is controlled incineration at a licensed chemical destruction plant.[14] This high-temperature process, equipped with flue gas scrubbing technology, is necessary to safely break down the molecule and neutralize the resulting acidic gases (HBr and HF), preventing their release into the atmosphere.[15] Landfilling is not an acceptable disposal method for this type of liquid waste.[12]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance.

References

  • Chem-Supply. (2024). Safety Data Sheet: 4-Bromofluorobenzene Standard (1X1 mL). Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22641057, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 4-bromo-2-fluorobiphenyl Safety Data Sheet. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • University of Wuppertal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (1998). Standard Operating Procedures for Use of Halogenated Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance | I-WASTE DST. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66570675, 1-Bromo-4-ethyl-2-fluorobenzene. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1-ethyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety protocol that is both robust and intuitive. This guide provides essential, field-tested directives for the safe handling of 4-Bromo-1-ethyl-2-fluorobenzene (CAS No: 627463-18-7). As your partner in laboratory safety, we aim to build trust by delivering insights that extend beyond the product, ensuring your research is protected by best-in-class safety practices.

Hazard Identification: Understanding the Imperative for Protection

This compound is classified under the Globally Harmonized System (GHS) as a substance with significant acute toxicity hazards.[1] Understanding these classifications is the critical first step in establishing a causal link between the chemical's properties and the specific personal protective equipment (PPE) required.

The primary hazards are:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H332: Harmful if inhaled [1]

These classifications indicate that the compound can cause significant harm through multiple exposure routes: ingestion, dermal absorption, and inhalation. Therefore, our protective strategy must establish comprehensive barriers for each potential route of entry.

Core Protective Equipment: A At-a-Glance Summary

Before any handling operations begin, ensure the following personal protective equipment is selected, inspected, and properly fitted. This table summarizes the minimum requirements for handling this compound.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield worn over goggles for splash hazards.[2][3]Protects eyes and face from accidental splashes of the liquid and potential vapors.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[2][4] Check manufacturer's compatibility data.Prevents skin contact and absorption, a primary route of exposure identified by its GHS classification.[1]
Body Protection Flame-retardant laboratory coat, fully buttoned with sleeves rolled down.[2]Protects skin and personal clothing from minor spills and contamination.
Respiratory Protection Use exclusively within a certified chemical fume hood.[2][4] A NIOSH-approved respirator may be required if engineering controls fail.Prevents inhalation of harmful vapors, addressing the acute inhalation toxicity hazard.[1]

Procedural Workflow for Safe Handling and PPE Use

A self-validating safety protocol is not just about wearing PPE, but integrating its use into a systematic workflow from preparation to disposal.

Step 1: Pre-Operational Safety and Area Preparation
  • Engineering Control Verification: Confirm that the chemical fume hood is operational and the airflow is adequate. This is your primary defense against inhalation.[4]

  • PPE Inspection: Before donning, inspect all PPE for signs of degradation, tearing, or previous contamination. Check the expiration date on respirator cartridges if they are to be used.

  • Donning Sequence: Don PPE in the following order: lab coat, then gloves, and finally eye protection. This sequence minimizes the risk of contaminating the PPE itself.

Step 2: Active Handling in the Fume Hood
  • Containment: All weighing, transfers, and manipulations of this compound must occur within the fume hood.[5]

  • Glove Technique: When handling the primary container, be mindful of your glove contact. Use your non-dominant hand to steady the container while the dominant hand performs the transfer. This minimizes the chance of contaminating exterior surfaces.

  • Spill Management: Keep a spill kit rated for halogenated organic compounds nearby. In case of a small spill inside the hood, use an inert absorbent material (e.g., vermiculite or sand) to contain it.[5]

Step 3: Post-Handling Decontamination and Doffing
  • Gross Decontamination: If any splashes have occurred on your gloves or lab coat, wipe them down with a suitable solvent-dampened cloth while still in the fume hood. Dispose of the cloth as hazardous waste.

  • Doffing Sequence: The sequence for removing PPE is critical to prevent self-contamination.

    • Gloves: Remove gloves first using a peel-off method (pinching the cuff and turning it inside out) without touching the exterior with your bare skin.

    • Eye/Face Protection: Remove goggles or face shield next.

    • Lab Coat: Remove the lab coat last, rolling it inward to contain any surface contamination.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]

PPE Selection Workflow Diagram

The following diagram illustrates the logical flow for selecting appropriate PPE based on the operational context.

PPE_Workflow start Start: Task Assessment (Handling this compound) eng_control Primary Engineering Control: Work in Certified Fume Hood? start->eng_control ppe_select Select Core PPE eng_control->ppe_select  Yes gloves Hand Protection: Chemically Resistant Gloves (e.g., Nitrile) ppe_select->gloves eye Eye Protection: ANSI Z87.1 Goggles ppe_select->eye body Body Protection: Flame-Retardant Lab Coat ppe_select->body splash_risk High Splash Potential? (e.g., large volume transfer) gloves->splash_risk eye->splash_risk body->splash_risk face_shield Add Face Shield over Goggles splash_risk->face_shield Yes proceed Proceed with Task Following Safe Handling Protocol splash_risk->proceed No face_shield->proceed

Caption: PPE selection workflow for handling this compound.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is the final, critical step in the safety lifecycle.

  • Contaminated PPE: All disposable PPE, including gloves and absorbent pads used for cleanup, must be considered hazardous waste.[2] Collect these items in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of as halogenated organic waste. Do not discharge to sewer systems.[6]

  • Professional Disposal: Arrange for disposal through a licensed chemical destruction plant or a professional waste disposal service, adhering to all local, state, and federal regulations.[2][6]

By implementing this comprehensive PPE and handling strategy, you establish a multi-layered defense against the hazards of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

References

  • This compound Chemical Summary , PubChem, National Library of Medicine. [Link]

  • Personal Protective Equipment , U.S. Environmental Protection Agency (EPA). [Link]

  • UNIT 7: Personal Protective Equipment , University of Hawaii College of Tropical Agriculture and Human Resources. [Link]

  • Personal Protective Equipment in Chemistry , Dartmouth Environmental Health and Safety. [Link]

  • 4-Bromo-2-ethyl-1-fluorobenzene Chemical Summary , PubChem, National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.